molecular formula C14H16Cl2OSi2 B1581840 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane CAS No. 3582-72-7

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Cat. No.: B1581840
CAS No.: 3582-72-7
M. Wt: 327.3 g/mol
InChI Key: AUWRUFAJYVQXSH-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a useful research compound. Its molecular formula is C14H16Cl2OSi2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane
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InChI

InChI=1S/C14H16Cl2OSi2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWRUFAJYVQXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(O[Si](C)(C2=CC=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883991
Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Molecular Weight

327.3 g/mol
Source PubChem
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CAS No.

3582-72-7
Record name 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (CAS 3582-72-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound that serves as a key intermediate in the synthesis of a variety of silicon-containing molecules, including polymers and cyclic siloxanes. Its unique structure, featuring two reactive chlorine atoms attached to silicon, along with both methyl and phenyl substituents, provides a valuable platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 3582-72-7[1]
Molecular Formula C₁₄H₁₆Cl₂OSi₂[1]
Molecular Weight 327.36 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 158 °C[3]
Density 1.153 g/cm³[3]
Refractive Index 1.5318[3]
Flash Point 165 °C[3]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[3]

Synonyms: Dichlorodimethyldiphenyl-disiloxane, Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-[1]

IUPAC Name: chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane[1]

Synthesis and Mechanistic Considerations

Conceptual Synthesis Pathway

The synthesis can be envisioned as a two-step process occurring in a single pot:

  • Hydrolysis: A molecule of dichloro(methyl)(phenyl)silane reacts with a controlled amount of water to form a silanol intermediate, chloro(hydroxy)methyl(phenyl)silane, and hydrochloric acid.

  • Condensation: The newly formed silanol, being nucleophilic, attacks the silicon atom of a second molecule of dichloro(methyl)(phenyl)silane, displacing a chloride ion and forming the Si-O-Si linkage of the disiloxane.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation R(Me)SiCl2_1 Cl-Si(Me)(Ph)-Cl H2O + H₂O Silanol Cl-Si(Me)(Ph)-OH HCl_1 + HCl Silanol_2 Cl-Si(Me)(Ph)-OH R(Me)SiCl2_2 + Cl-Si(Me)(Ph)-Cl Disiloxane Cl-Si(Me)(Ph)-O-Si(Me)(Ph)-Cl HCl_2 + HCl

Caption: Conceptual two-step synthesis of this compound.

Experimental Protocol (Adapted)

The following is an illustrative, self-validating protocol adapted from established procedures for similar siloxane syntheses[4][5]. Caution: This reaction should be performed in a well-ventilated fume hood, as it generates corrosive hydrogen chloride gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • Dichloro(methyl)(phenyl)silane

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve dichloro(methyl)(phenyl)silane (2.0 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of deionized water (1.0 equivalent) in diethyl ether dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The formation of a white precipitate of hydrochloric acid adducts may be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by GC-MS to observe the consumption of the starting material and the formation of the product.

  • Once the reaction is complete, filter the mixture to remove any solid byproducts.

  • Wash the ethereal solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Causality and Self-Validation: The slow, dropwise addition of water at low temperature is critical to favor the formation of the disiloxane over extensive polymerization. The use of a stoichiometric amount of water ensures that the reaction proceeds to the desired product without excessive formation of higher oligomers. Monitoring by GC-MS provides a direct measure of reaction completion and product purity, thus validating the success of the synthesis.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound a valuable difunctional electrophile for the synthesis of more complex siloxane structures.

Hydrolysis and Condensation

As with other chlorosilanes, this compound reacts readily with water. Complete hydrolysis leads to the formation of the corresponding disiloxanediol, 1,3-dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane, and hydrochloric acid. This diol is a key precursor for the synthesis of various cyclic and linear polysiloxanes.

Under controlled conditions, the hydrolysis can be followed by condensation reactions to form larger siloxane oligomers and polymers[1][6]. The outcome of the reaction (i.e., formation of cyclic vs. linear products) can be influenced by factors such as concentration, temperature, and the presence of catalysts[7].

Reactions with Nucleophiles

The Si-Cl bonds can be readily displaced by a variety of nucleophiles, including alcohols, amines, and organometallic reagents.

  • Reaction with Alcohols: In the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, this dichlorodisiloxane reacts with alcohols (ROH) to form the corresponding dialkoxydisiloxanes, Cl-Si(Me)(Ph)-O-Si(Me)(Ph)-OR and subsequently RO-Si(Me)(Ph)-O-Si(Me)(Ph)-OR. These can serve as building blocks for hybrid organic-inorganic materials.

  • Reaction with Amines: Primary and secondary amines react similarly to yield silylamines. The reaction with diamines can lead to the formation of macrocyclic structures containing the disiloxane unit.

G Disiloxane Cl-Si(Me)(Ph)-O-Si(Me)(Ph)-Cl Nucleophile + 2 Nu-H (e.g., ROH, R₂NH) Product Nu-Si(Me)(Ph)-O-Si(Me)(Ph)-Nu Byproduct + 2 HCl

Caption: General reaction of this compound with nucleophiles.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of this compound. While a comprehensive, publicly available dataset is limited, the expected spectral features can be inferred from the analysis of similar organosilicon compounds[8][9][10].

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (Si-CH₃) and a multiplet in the aromatic region for the phenyl protons (Si-C₆H₅). The exact chemical shifts will be influenced by the solvent and the presence of any impurities.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl carbons and multiple signals for the aromatic carbons of the phenyl groups.

  • FTIR: The infrared spectrum will be characterized by strong absorptions corresponding to the Si-O-Si asymmetric stretching vibration, typically found in the range of 1000-1100 cm⁻¹. Other characteristic bands include those for Si-C stretching, C-H stretching of the methyl and phenyl groups, and aromatic C=C stretching. The presence of the Si-Cl bond may also give rise to a characteristic absorption.

Applications in Research and Development

This compound is primarily a building block for more complex molecules and materials.

  • Polymer Chemistry: It is a key monomer for the synthesis of polysiloxanes with specific properties conferred by the methyl and phenyl groups. The phenyl groups can enhance thermal stability and refractive index, while the methyl groups provide flexibility and hydrophobicity. These polymers find use in a wide range of applications, from elastomers and resins to fluids and coatings[11].

  • Synthesis of Cyclic Siloxanes: This compound can be used as a precursor for the synthesis of cyclic siloxanes, which are themselves important starting materials for ring-opening polymerization to produce high-molecular-weight polysiloxanes with controlled architectures[7][12].

  • Potential in Drug Development: While direct applications in drug development are not widely documented, the siloxane backbone is of increasing interest in medicinal chemistry and drug delivery[13][14]. Silicon-containing compounds can exhibit unique biological activities and pharmacokinetic profiles. Functionalized disiloxanes can be envisioned as scaffolds or linkers in the design of novel therapeutic agents or as components of drug delivery systems where biocompatibility and controlled release are desired[8][15]. The difunctional nature of this compound allows for the tethering of two different molecular entities, which could be of interest in the development of probes or bivalent drugs.

Safety and Handling

This compound is a reactive chemical that requires careful handling.

  • Hazards: The compound is corrosive and reacts with moisture to produce hydrochloric acid. Contact with skin and eyes can cause severe burns. Inhalation of vapors can lead to respiratory irritation[16][17][18].

  • Precautions:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Keep away from water and other protic substances to prevent vigorous reactions.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile difunctional organosilicon compound. Its well-defined structure and reactive Si-Cl bonds make it an important intermediate for the synthesis of a wide array of linear and cyclic siloxanes. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, including the exploration of novel applications in materials science and potentially in the pharmaceutical field.

References

Sources

An In-Depth Technical Guide to the Molecular Structure of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a reactive organosilicon compound of significant interest in synthetic chemistry. Its bifunctional nature, possessing two stereogenic silicon centers and two hydrolytically sensitive silicon-chlorine bonds, makes it a versatile precursor for the synthesis of well-defined silicones and other complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, stereochemical complexity, synthesis, and reactivity, underpinned by spectroscopic principles and mechanistic insights. The content is tailored for professionals in research and development who require a deep understanding of this compound for applications in materials science and drug development.

Introduction

Organosilicon chemistry has provided a vast array of compounds with unique properties and reactivities, finding applications in diverse fields from materials science to pharmaceuticals. Among these, disiloxanes represent a fundamental class of compounds characterized by a silicon-oxygen-silicon linkage. This compound, with the chemical formula C14H16Cl2OSi2, is a noteworthy member of this family.[1] Its structure, featuring both methyl and phenyl substituents on the silicon atoms, imparts a balance of steric and electronic effects that influence its reactivity and conformational preferences. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, making it a valuable building block for the synthesis of more complex organosilicon structures.[2] This guide will delve into the intricacies of its molecular architecture, exploring its stereoisomeric forms, the experimental and theoretical approaches to its structural elucidation, and the implications of its structure on its chemical behavior.

Molecular Structure and Bonding

The core of this compound is the disiloxane bridge (Si-O-Si). Each silicon atom is tetrahedrally coordinated, bonded to a methyl group, a phenyl group, a chlorine atom, and the bridging oxygen atom.

Key Molecular Parameters (Estimated based on related structures):

ParameterValueDescription
Si-O Bond Length~1.64 ÅThe length of the silicon-oxygen bonds in the disiloxane bridge.
Si-C (methyl) Bond Length~1.85 ÅThe length of the silicon-carbon bond to the methyl group.
Si-C (phenyl) Bond Length~1.87 ÅThe length of the silicon-carbon bond to the phenyl group.
Si-Cl Bond Length~2.05 ÅThe length of the silicon-chlorine bond.
Si-O-Si Bond Angle140-180°The angle of the disiloxane bridge, which can be highly variable and influences the molecule's conformation.
O-Si-Cl Bond Angle~108°The angle between the bridging oxygen, silicon, and chlorine atoms.
C-Si-C Bond Angle~111°The angle between the methyl and phenyl groups attached to the silicon atom.

The Si-O-Si bond angle in disiloxanes is notably flexible and can vary significantly depending on the steric bulk of the substituents on the silicon atoms. This flexibility allows the molecule to adopt various conformations in solution and in the solid state. The Si-Cl bond is polar and highly susceptible to nucleophilic attack, which is the basis for much of the compound's reactivity.

Stereoisomerism: A Tale of Two Chiral Centers

A critical feature of this compound is the presence of two stereogenic silicon atoms. Each silicon atom is bonded to four different groups: the bridging oxygen, a methyl group, a phenyl group, and a chlorine atom. This gives rise to diastereomers: a meso compound and a pair of enantiomers (a racemic mixture).

  • Meso Isomer: In the meso form, the two silicon atoms have opposite configurations (R,S or S,R). This isomer possesses an internal plane of symmetry and is therefore achiral.

  • Racemic Pair (Enantiomers): The racemic mixture consists of two enantiomers, one with an (R,R) configuration and the other with an (S,S) configuration. These molecules are non-superimposable mirror images of each other and are optically active.

The synthesis of this compound typically results in a mixture of the meso and racemic forms. Their separation can be challenging and may require specialized chromatographic techniques or fractional crystallization. The specific stereoisomer used can have a profound impact on the three-dimensional structure of resulting polymers or molecular assemblies.

Caption: Diastereomeric forms of this compound.

Synthesis and Purification

The most common route to this compound is the controlled hydrolysis of methylphenyldichlorosilane ((CH₃)(C₆H₅)SiCl₂). The reaction stoichiometry is critical to favor the formation of the disiloxane over longer polysiloxane chains or cyclic siloxanes.

Conceptual Synthesis Workflow:

SynthesisWorkflow Start Methylphenyldichlorosilane ((CH₃)(C₆H₅)SiCl₂) Hydrolysis Controlled Hydrolysis (e.g., with H₂O in a suitable solvent) Start->Hydrolysis Mixture Mixture of meso and racemic This compound Hydrolysis->Mixture Separation Stereoisomer Separation (e.g., Fractional Distillation/Crystallization) Mixture->Separation Meso meso Isomer Separation->Meso Racemic Racemic Mixture Separation->Racemic

Caption: General synthetic workflow for this compound.

A novel and efficient method for the synthesis of symmetrical 1,3-dichlorodisiloxanes involves the reaction of the corresponding diorganodichlorosilane with dimethyl sulfoxide (DMSO).[3] This approach can offer high yields and is a promising alternative to direct hydrolysis.

Experimental Protocol: Synthesis via Controlled Hydrolysis (Illustrative)
  • Reaction Setup: A solution of methylphenyldichlorosilane in a non-polar, anhydrous solvent (e.g., toluene or hexane) is prepared in a reaction vessel equipped with a dropping funnel, a stirrer, and an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: A stoichiometric amount of water, dissolved in a suitable solvent (e.g., acetone or diethyl ether), is added dropwise to the vigorously stirred solution of the chlorosilane at a controlled temperature (typically low, e.g., 0-5 °C) to manage the exothermic reaction and the evolution of HCl gas.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The mixture is then washed with water to remove any remaining HCl and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of stereoisomers, can be purified by vacuum distillation.

  • Stereoisomer Separation: Separation of the meso and racemic forms may be achieved by careful fractional distillation under high vacuum or by fractional crystallization from a suitable solvent.

Spectroscopic Characterization

The structural elucidation of this compound and the differentiation of its stereoisomers rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the phenyl groups. The chemical shifts of the methyl protons will likely be different for the meso and racemic isomers due to their different magnetic environments. The phenyl region will exhibit complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the methyl carbons and the carbons of the phenyl rings. Similar to ¹H NMR, the methyl carbon resonances may be resolved for the diastereomers.

  • ²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds.[1] The meso and racemic isomers are expected to show distinct ²⁹Si NMR signals, allowing for the quantification of the diastereomeric ratio in a mixture.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Si-CH₃0.5 - 1.00 - 5
Si-C₆H₅7.2 - 7.8128 - 135 (aromatic region)
Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule.

  • Si-O-Si Stretching: A strong and broad absorption band in the IR spectrum, typically in the range of 1020-1100 cm⁻¹, is characteristic of the asymmetric Si-O-Si stretching vibration.

  • Si-Cl Stretching: The Si-Cl stretching vibration is expected to appear in the range of 450-600 cm⁻¹.

  • Si-C Stretching: Vibrations associated with the Si-phenyl and Si-methyl bonds will be present.

  • Phenyl and Methyl Group Vibrations: Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic groups will be observed.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the reactivity of the Si-Cl bonds. These bonds are readily cleaved by nucleophiles.

Hydrolysis and Condensation

The compound is highly sensitive to moisture, undergoing hydrolysis to form the corresponding disiloxane-1,3-diol.[4] This reaction proceeds with the liberation of hydrogen chloride. The resulting silanols are themselves reactive and can undergo self-condensation to form longer polysiloxane chains. The kinetics of hydrolysis are influenced by factors such as pH, solvent, and temperature.[5]

Nucleophilic Substitution at Silicon

The silicon atom in the Si-Cl bond is electrophilic and is attacked by a wide range of nucleophiles. Unlike nucleophilic substitution at a saturated carbon atom (Sₙ2), which proceeds through a trigonal bipyramidal transition state, substitution at silicon often proceeds through a stable or quasi-stable pentacoordinate intermediate.[6] This is due to the accessibility of silicon's d-orbitals for bonding.

General Reaction Scheme with Nucleophiles:

NucleophilicSubstitution Reactant R¹R²(Cl)Si-O-Si(Cl)R¹R² R¹ = CH₃, R² = C₆H₅ Product R¹R²(Nu)Si-O-Si(Nu)R¹R² + 2 Cl⁻ Reactant->Product + 2 Nu⁻ Nucleophile 2 Nu⁻

Caption: General nucleophilic substitution at this compound.

Common nucleophiles include:

  • Water (hydrolysis)

  • Alcohols (to form alkoxysiloxanes)

  • Amines (to form aminosiloxanes)

  • Grignard reagents (to form new Si-C bonds)

  • Metal hydrides (for reduction of Si-Cl to Si-H)

The stereochemical outcome of nucleophilic substitution at the chiral silicon centers (retention or inversion of configuration) is dependent on the nature of the nucleophile, the leaving group, and the reaction conditions.

Applications in Synthesis

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of well-defined oligomeric and polymeric siloxanes. By reacting it with difunctional nucleophiles, one can create linear polymers with alternating structural units. Its use as a chain extender or cross-linking agent in silicone chemistry is also a key application. Furthermore, it serves as a precursor for the synthesis of macrocyclic and cage-like siloxane structures.

Conclusion

This compound is a foundational reagent in organosilicon chemistry. A thorough understanding of its molecular structure, particularly its stereoisomeric nature, is paramount for its effective use in targeted synthesis. The interplay of its structural features governs its reactivity, making it a versatile tool for the construction of complex silicon-containing molecules and materials. Future research in this area may focus on the development of stereoselective syntheses of this compound and the exploration of its utility in the preparation of novel functional materials and bioactive compounds.

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  • Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. (2017). Request PDF. Retrieved from [Link]

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1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Introduction: Understanding the Core Reactivity

This compound is a versatile organosilicon compound utilized as a chemical intermediate, particularly in the synthesis of specialized silicone polymers and materials.[1] Its utility in research and development is derived from the reactive chloro- groups attached to the silicon atoms. However, this reactivity is also the primary source of its significant hazards.

As a senior application scientist, it is crucial to move beyond a superficial reading of a Safety Data Sheet (SDS) and understand the chemical causality behind the safety protocols. The central principle governing the safe handling of this compound is its sensitivity to moisture. The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis. Upon contact with water, moisture in the air, or protic solvents, the compound rapidly reacts to form corrosive hydrogen chloride (HCl) gas and silanols.[2][3][4] This secondary formation of HCl is the principal driver of the material's corrosive and irritant properties. Therefore, all safety protocols are fundamentally designed to prevent and mitigate the consequences of this hydrolysis reaction.

This guide provides an in-depth analysis of the hazards and a systematic approach to the safe handling, storage, and emergency response for this compound, grounded in authoritative safety data.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a thorough risk assessment. These parameters dictate its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 3582-72-7[5][6]
Molecular Formula C₁₄H₁₆Cl₂OSi₂[5][6]
Molecular Weight 327.36 g/mol [5][6]
IUPAC Name chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane[6]
Synonyms Dichlorodimethyldiphenyl-disiloxane[5][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 158 °C[4]
Density 1.153 g/mL[4]
Flash Point 165 °C[4]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[4]

Chapter 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary danger stems from its reaction with moisture to produce hydrogen chloride, which is corrosive to all body tissues.[3] Ingestion of similar chlorosilanes can cause severe internal injury, including perforation of the stomach or esophagus.[3][7]

GHS Pictogram GHS Classification Hazard Statement Rationale and Field Insight

Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.The Si-Cl bond's rapid hydrolysis upon contact with moisture on the skin or in the eyes generates hydrochloric acid, causing immediate and severe chemical burns.[2][3]

Acute Toxicity (Inhalation) / STOT SE 3H335: May cause respiratory irritation.Inhalation of vapors or mists, which readily hydrolyze to form HCl in the respiratory tract, leads to irritation, coughing, choking, and potentially severe lung damage.[3][8]

Note: While some suppliers may use the GHS07 "Warning" signal word, the inherent reactivity and corrosive nature of chlorosilanes warrant handling it with the precautions associated with the GHS05 "Danger" signal word, as seen with structurally similar compounds.[2]

Chapter 3: Safe Handling, Storage, and Exposure Control

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of this material must be conducted in a certified chemical fume hood to control vapor and HCl gas exposure.[2][9]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be immediately accessible in the work area.[2][9]

  • Grounding: To prevent ignition of vapors from static electricity, all containers and transfer equipment must be properly grounded and bonded.[2][9]

Protocols for Handling and Storage
  • Moisture Prevention: Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the formation of HCl.[7] Keep containers tightly sealed when not in use.[7][9]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[7][9] Use only non-sparking tools for transfers and operations.[2]

  • Incompatible Materials: Segregate from water, alcohols, amines, and strong oxidizing agents.[2][3]

  • Storage Conditions: Store in a cool, dry, well-ventilated, and secured area designated for corrosive materials.[2][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection must be based on the corrosive nature of the material and its HCl byproduct.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the liquid and exposure to HCl gas. Contact lenses should not be worn.[2]
Hand Protection Neoprene or nitrile rubber gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[2]
Skin and Body Protection A flame-retardant lab coat and additional chemical-resistant apron if handling larger quantities.Protects skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse.[2]
Respiratory Protection A NIOSH-certified respirator with an organic vapor/acid gas cartridge is required if there is a risk of inhalation (e.g., inadequate ventilation, cleaning spills).Protects the respiratory tract from organic vapors and the highly irritating HCl gas byproduct.[2]

Chapter 4: Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures before working with the chemical.

First-Aid Measures

Immediate action is paramount. The goal is to remove the chemical and seek medical attention without delay.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention.[2][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[2][7]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
Ingestion DO NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] Ingestion can cause severe damage and perforation of the gastrointestinal tract.[7]
Spill and Fire Response

Spill Response Workflow

The following workflow outlines the logical steps for responding to a spill.

Spill_Response_Workflow Spill Response Workflow A Spill Detected B Evacuate Immediate Area Alert Colleagues A->B C Remove All Ignition Sources B->C D Don Appropriate PPE (Full-face shield, acid gas respirator, chemical gloves) C->D E Contain Spill (Use non-combustible absorbent like sand or vermiculite) D->E F Collect Absorbed Material (Use non-sparking tools) E->F G Place in a Labeled, Sealable Container for Hazardous Waste F->G H Decontaminate Area G->H I Dispose of Waste via Institutional EHS H->I

Caption: A stepwise workflow for safely managing a spill.

Fire-Fighting Measures

  • Suitable Extinguishers: Use dry chemical, carbon dioxide, or chemical foam.[2]

  • UNSUITABLE EXTINGUISHER: DO NOT USE WATER. [2][8] The chemical reacts with water, which will intensify the situation by producing large quantities of flammable and corrosive hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against combustion products and HCl.[2]

Chapter 5: Toxicological and Disposal Considerations

Toxicological Profile

The primary toxicological concern is acute damage from corrosive effects.[3] The toxicological properties have not been fully investigated, and there is no specific data available on the carcinogenicity or reproductive toxicity of this compound.[7][8] The main symptoms of overexposure are related to the corrosive action of the material and its HCl byproduct, including severe burns, respiratory distress, and gastrointestinal damage.[3][7]

Disposal Considerations

This material and its containers must be disposed of as hazardous waste.[8] Follow all federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of it down the drain or with general laboratory waste.

References

  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE - Safety Data Sheet . Gelest, Inc.

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane - Safety Data Sheet . ChemSupply.

  • 1,3-Dichloro-1,3-Diphenyl-1,3-Dimethyldisiloxane . Alfa Chemistry.

  • 1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane - Safety Data Sheet . Fisher Scientific.

  • Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- . PubChem, National Center for Biotechnology Information.

  • 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN - HAZARD SUMMARY . New Jersey Department of Health.

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  • Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- - Safety Data Sheet . Thermo Fisher Scientific.

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The Chemistry of Reactivity: Understanding Chlorinated Disiloxanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling and Storage of Chlorinated Disiloxane Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and storage of chlorinated disiloxane compounds. Moving beyond a simple checklist, this document elucidates the chemical principles that govern the reactivity and hazards of these materials, enabling users to implement self-validating safety protocols grounded in scientific understanding.

Chlorinated disiloxanes, such as hexachlorodisiloxane (Cl₆Si₂O) and octachlorotrisiloxane (Cl₈Si₃O₂), are a class of organosilicon compounds characterized by a Si-O-Si siloxane backbone with multiple reactive silicon-chlorine (Si-Cl) bonds.[1] Their utility as intermediates in chemical synthesis is derived from this reactivity; however, it is also the source of their primary hazards.

The Si-Cl bond is highly susceptible to nucleophilic attack, particularly by protic solvents like water. This hydrolysis reaction is rapid and highly exothermic, leading to the formation of siloxanes, corrosive hydrogen chloride (HCl) gas, and hydrochloric acid.[2] The release of toxic and corrosive HCl vapor is the principal acute hazard associated with these compounds.[2]

Reaction with Moisture: (Si-Cl)n + n H₂O → (Si-OH)n + n HCl (gas/aqueous)

Furthermore, some related chlorosilanes, particularly those containing silicon-hydrogen (Si-H) bonds, can evolve flammable hydrogen gas during hydrolysis, adding a significant fire and explosion risk.[2][3] While this guide focuses on fully chlorinated disiloxanes, awareness of this potential is crucial when working with a broader range of chlorosilane reagents.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with chlorinated disiloxanes begins. The primary hazards are summarized below.

Hazard TypeDescriptionMitigation Principle
Corrosivity Causes severe burns to skin, eyes, and the respiratory tract upon contact with the liquid or its vapors.[2][4][5] The primary corrosive agent is HCl, formed upon contact with moisture.Prevent all contact. Use stringent engineering controls and appropriate Personal Protective Equipment (PPE).
Toxicity Inhalation of HCl vapors can cause severe respiratory irritation, coughing, shortness of breath, and potentially fatal pulmonary edema.[6]Work in a well-ventilated area, specifically within a certified chemical fume hood.
Reactivity Reacts violently with water, alcohols, bases, and other protic compounds. May produce significant heat and pressure.[7]Exclude moisture and incompatible materials from all handling and storage procedures. Utilize an inert atmosphere.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. Reliance on PPE alone is insufficient.

  • Chemical Fume Hood: All handling of chlorinated disiloxanes must be performed inside a properly operating chemical fume hood designed for hazardous chemicals.[8] The hood provides critical ventilation to capture and exhaust toxic HCl vapors.

  • Inert Atmosphere: Due to their extreme moisture sensitivity, these compounds should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line or a glovebox. This prevents degradation of the compound and the release of HCl gas.

  • Ventilation and Building Design: Storage and handling areas should have robust exhaust ventilation systems.[3] Buildings housing these processes should be constructed of non-combustible materials, and storage vessels should ideally be located outside or in isolated, dedicated structures.[3]

  • Safety Equipment: Readily accessible and regularly inspected safety showers and eyewash stations are mandatory in any area where these chemicals are handled.[3][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. A comprehensive PPE ensemble is required for all handling tasks.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4][7] Butyl or nitrile rubber gloves are often suitable, but the specific glove type and thickness should be chosen based on the manufacturer's resistance data for chlorosilanes.[10] Double-gloving is recommended. Latex gloves are not appropriate.[9]

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[2] A full-face shield worn over the goggles is required to protect against splashes.[2][4]

  • Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing and long pants, is the minimum requirement. For larger quantities or tasks with a higher splash potential, chemical-resistant aprons or full-body suits should be used.[4]

  • Foot Protection: Closed-toe shoes, preferably made of a chemically resistant material, are required.

The following diagram outlines the logic for selecting appropriate PPE.

PPE_Selection_Workflow cluster_routine Standard Protocol cluster_large High-Hazard Protocol start_node Start: Task Assessment decision_node decision_node start_node->decision_node Assess Hazard Level process_node_routine Work in Fume Hood Inert Atmosphere decision_node->process_node_routine Routine Handling (<100 mL) process_node_large Evacuate Non-Essential Personnel Ensure High Ventilation decision_node->process_node_large Large Scale / Spill (>100 mL or Emergency) process_node process_node ppe_node ppe_node ppe_node_routine Minimum Required PPE: - Double Chemical-Resistant Gloves - Splash Goggles + Face Shield - FR Lab Coat process_node_routine->ppe_node_routine Mandatory PPE ppe_node_large Full Protective Ensemble: - Heavy-Duty Chemical Gloves - Full-Face Respirator - Chemical-Resistant Suit/Apron - Chemical-Resistant Boots process_node_large->ppe_node_large Enhanced PPE

Caption: PPE selection workflow based on task hazard level.

Standard Operating Procedure: Inert Atmosphere Transfer

This protocol details the transfer of a moisture-sensitive chlorinated disiloxane using a Schlenk line. The causality behind this procedure is the absolute requirement to exclude atmospheric moisture to prevent HCl release and sample degradation.

Pre-Transfer Checklist:

  • Ensure the Schlenk line is operational and pulling a good vacuum.

  • Verify the inert gas (Nitrogen/Argon) cylinder has adequate pressure.

  • Prepare and flame-dry all necessary glassware (syringes, needles, cannulas, receiving flask) to remove adsorbed moisture.

  • Don all required PPE as outlined in Section 4.

Step-by-Step Transfer Protocol:

  • Inerting the System: Assemble the flame-dried receiving flask on the Schlenk line. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Preparing the Reagent Bottle: The reagent bottle should have a septum-sealed cap. Place the bottle in a secondary container within the fume hood.

  • Pressure Equalization: Insert a needle connected to the inert gas manifold of the Schlenk line into the headspace of the reagent bottle to create a slight positive pressure. This prevents air from entering when the liquid is withdrawn.

  • Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used. Insert one end of the cannula through the septum into the headspace of the receiving flask. Insert the other end through the septum of the reagent bottle, ensuring the tip is below the liquid level. The slight pressure difference will gently push the liquid from the reagent bottle to the receiving flask.

  • Syringe Transfer: For smaller volumes, use a gas-tight, dry syringe. First, flush the syringe with inert gas from the manifold three times. Then, insert the needle into the reagent bottle's headspace and draw up a small amount of inert gas. Insert the needle below the liquid surface and slowly draw the desired volume. Withdraw the syringe, pull a small "buffer" of inert gas into the needle, and swiftly transfer the liquid to the receiving flask by piercing its septum and depressing the plunger.

  • Completion: Once the transfer is complete, remove the syringe or cannula. Allow the inert gas to flow through the needles for a few moments to purge any residual reagent before removing them from the septa.

  • Quenching: Carefully quench any residual material in the syringe or cannula by slowly adding it to a stirred, cooled solution of a suitable quenching agent like sodium bicarbonate or by injecting it into a basic solvent like isopropanol.[11]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

  • Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon). Containers must be tightly sealed.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[12][13] The storage area should be separate from work areas and incompatible materials.[13]

  • Incompatible Materials: Segregate from water, alcohols, acids, bases, oxidizing agents, and any moisture-containing substances.[13]

  • Containers: Use containers made of compatible materials (e.g., glass or specific alloys). Ensure containers are clearly labeled with the chemical name, hazards, and date received.[13] Employ a first-in, first-out inventory system.[13]

Emergency Procedures: Spills and Leaks

Immediate and correct response to a spill is vital to minimize harm.

For ALL Spills:

  • Alert personnel in the immediate area.

  • If the spill is large or the vapor concentration is high, evacuate the area and activate the emergency alarm.

The following decision tree provides a guide for spill response.

Spill_Response_Tree start_node Spill Detected decision_node decision_node start_node->decision_node Assess Size & Location action_node_small Ensure max ventilation in hood. Don enhanced PPE (respirator). decision_node->action_node_small Small Spill (<100 mL, Contained in Hood) action_node_large action_node_large decision_node->action_node_large Large Spill (>100 mL, Outside Hood) action_node action_node end_node end_node action_node_neutralize Cover with dry, inert absorbent (vermiculite, dry sand). Neutralize slowly with sodium bicarbonate or alkali base. action_node_small->action_node_neutralize Trained Personnel Only action_node_evacuate Evacuate immediate area. Close doors, activate alarm. action_node_large->action_node_evacuate Immediate Action end_node_decon Collect waste in sealed container. Decontaminate area. action_node_neutralize->end_node_decon After Neutralization end_node_call Call Emergency Response Team. action_node_evacuate->end_node_call From Safe Location

Caption: Decision tree for responding to chlorinated disiloxane spills.

Spill Neutralization:

  • Containment: For larger spills, provide diking to contain the material.[2]

  • Absorbents: Cover the spill with a dry, inert absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like paper towels or sawdust. [11]

  • Neutralization: Slowly and carefully neutralize the residual material and absorbent with an alkali base, such as sodium bicarbonate or sodium hydroxide solution.[2][11] Be aware that this reaction can be vigorous and may evolve gas.

  • Fire Fighting: For fires involving chlorosilanes, dry chemical or CO₂ extinguishers can be used for small fires.[2] Medium expansion alcohol-resistant aqueous film-forming foam (AR-AFFF) is the most effective agent for larger spills and fires, as it covers the liquid and the water in the foam slowly hydrolyzes the chlorosilane, forming a fire-suppressing siloxane layer.[2][9]

Waste Disposal

All waste containing chlorinated disiloxanes is considered hazardous.

  • Collection: Collect all contaminated materials (absorbents, gloves, glassware) in a dedicated, clearly labeled, and sealed waste container.

  • Neutralization: Before disposal, residual reactive material should be neutralized. This can be done by slowly adding the waste to a stirred solution of sodium bicarbonate.[11] The process should be done in a fume hood, as it will release gas (CO₂ and HCl).

  • Disposal: The neutralized waste must be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[14] Do not discharge to sewer systems.[14]

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]

  • REACTIVE SILICONES. (n.d.). Gelest, Inc. Retrieved from [Link]

  • Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]

  • REACTIVE SILICONES. (n.d.). Gelest, Inc. Retrieved from [Link]

  • THE UNIQUE PROPERTIES OF SILOXANES. (n.d.). Silicones Europe. Retrieved from [Link]

  • Mitzel, N. W., et al. (2018). Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. Molecules, 23(11), 2821. MDPI. Retrieved from [Link]

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. (2016, July). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]

  • OCTACHLOROTRISILOXANE, 95% - Safety Data Sheet. (2015, March 2). Gelest, Inc. Retrieved from [Link]

  • Rösch, L., et al. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4999-5007. ACS Publications. Retrieved from [Link]

  • SILOXANE REMOVAL. (n.d.). Biogas & Gases Technologies. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). Retrieved from [Link]

  • Chlorosilane Emergency Response Guidelines, 2nd Edition. (n.d.). ASTM International. Retrieved from [Link]

  • Hexachlorodisiloxane Safety Data Sheet. (n.d.). Ereztech LLC. Retrieved from [Link]

  • Safe handling of chlorine from drums and cylinders. (n.d.). Health and Safety Executive (HSE). Retrieved from [Link]

  • Voronkov, M. G., et al. (2007). Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. Russian Journal of General Chemistry, 77(9), 1478-1481. ResearchGate. Retrieved from [Link]

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  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023, February 9). Inorganic Chemistry. ACS Publications. Retrieved from [Link]

  • Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

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Environmental Hazards of Chlorinated Organosilicon Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on Scope and Scientific Perspective

This technical guide is intended for researchers, scientists, and professionals engaged in drug development and chemical manufacturing. It provides a comprehensive overview of the environmental hazards associated with chlorinated organosilicon compounds, primarily focusing on chlorosilanes. The narrative is grounded in the principle of scientific integrity, aiming to elucidate the causal relationships between the chemical properties of these compounds and their environmental fate and toxicological profiles. The information presented herein is a synthesis of peer-reviewed literature and regulatory guidance, designed to be a self-validating resource for informed decision-making in research and industrial applications.

Introduction to Chlorinated Organosilicon Compounds

Chlorinated organosilicon compounds, particularly chlorosilanes, are a class of reactive chemicals characterized by a silicon atom bonded to one or more chlorine atoms and at least one organic group. They serve as fundamental building blocks in the synthesis of a vast array of silicone products, including fluids, elastomers, and resins.[1] Their high reactivity, which makes them invaluable as chemical intermediates, is also the primary driver of their environmental and health hazards.[2]

The most common industrial route to producing alkylchlorosilanes is the Rochow's direct process.[1] This guide will primarily focus on the environmental implications of these compounds, stemming from their production, use, and disposal.[3]

Environmental Fate and Transport: The Central Role of Hydrolysis

The environmental behavior of chlorinated organosilicon compounds is overwhelmingly dictated by their rapid and exothermic reaction with water, a process known as hydrolysis.[3][4] This reaction is the critical first step in their environmental transformation and significantly influences their subsequent impact.

The Hydrolysis Cascade: Mechanisms and Kinetics

Upon contact with water, chlorosilanes undergo rapid hydrolysis to form silanols (R-Si-OH) and hydrochloric acid (HCl).[3][5] The silanols are often unstable and readily condense to form siloxanes (Si-O-Si) and ultimately polysiloxanes.[3]

The rate of hydrolysis is influenced by several factors:

  • Number of Chlorine Atoms: The reactivity of chlorosilanes towards hydrolysis generally increases with the number of chlorine atoms attached to the silicon.[6]

  • Steric Hindrance: The size and nature of the organic substituents on the silicon atom can affect the rate of hydrolysis.[7]

  • pH: Hydrolysis rates are significantly affected by pH, with the reaction being catalyzed by both acids and bases.[8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8]

The general hydrolysis reaction can be represented as:

RnSiCl(4-n) + (4-n)H2O → RnSi(OH)(4-n) + (4-n)HCl

The resulting silanols can then undergo condensation:

2 RnSi(OH)(4-n) → (RnSiO(4-n)/2)2 + H2O

Hydrolysis_Cascade Chlorosilane Chlorinated Organosilicon (e.g., R₂SiCl₂) Hydrolysis Rapid Hydrolysis Chlorosilane->Hydrolysis Water Water (H₂O) (Moisture in air, water bodies) Water->Hydrolysis Silanol Silanol Intermediate (e.g., R₂Si(OH)₂) Hydrolysis->Silanol HCl Hydrochloric Acid (HCl) (Primary Acute Hazard) Hydrolysis->HCl Condensation Condensation Silanol->Condensation Siloxane Siloxanes & Polysiloxanes (e.g., -(R₂SiO)-ₙ) Condensation->Siloxane

Environmental Distribution of Hydrolysis Products

The immediate environmental concern upon the release of chlorosilanes is the formation of hydrochloric acid. In aquatic environments, this leads to a localized decrease in pH, which is the primary driver of acute ecotoxicity.[4] In the atmosphere, the HCl can contribute to acid rain.

The silanol and subsequent siloxane products have a different environmental fate. Low molecular weight siloxanes, particularly cyclic volatile methylsiloxanes (cVMS) like D4, D5, and D6, are semi-volatile and can be transported over long distances in the atmosphere.[3][9] Higher molecular weight polysiloxanes are generally less mobile and tend to partition to soil and sediment.[3]

Ecotoxicological Hazards

The ecotoxicity of chlorinated organosilicon compounds is primarily associated with the immediate effects of their hydrolysis products.

Acute Aquatic Toxicity

The most significant acute hazard to aquatic organisms is the acidification of the water due to the formation of HCl.[4] In poorly buffered aquatic systems, even small spills can lead to a rapid drop in pH, causing harm to a wide range of organisms.[4] The toxicity of the parent chlorosilane is often considered secondary to the effect of the generated acid.[5]

The silanol hydrolysis products generally exhibit low aquatic toxicity.[4] However, some of the resulting siloxanes, particularly cyclic siloxanes, have been the subject of regulatory scrutiny due to their persistence and potential for bioaccumulation.[9]

Compound/ProductTest OrganismEndpointValueReference
HCl (from hydrolysis) Aquatic OrganismsToxicity< 1 mg/L in poorly buffered systems[4]
Methyltrimethoxysilane Selenastrum capricornutum72h-EC50 (biomass)pH 5.1 (0.780 mg/L)[4]
Methyltrimethoxysilane Daphnia magna48h-EC50 (immobilization)pH 5.3 (0.492 mg/L)[4]
Octamethylcyclotetrasiloxane (D4) Rainbow Trout (Oncorhynchus mykiss)14-day LC500.010 mg/L[10]
Bioaccumulation and Persistence

Chlorinated organosilicon compounds themselves are not persistent in the environment due to their rapid hydrolysis. However, their degradation products, particularly siloxanes, can be persistent.[3][11]

Cyclic and linear siloxanes have a low potential for bioaccumulation in aquatic species, with dietary uptake being the primary pathway.[12][13] While some studies have shown bioaccumulation of certain siloxanes in benthic invertebrates, biomagnification factors are generally less than 1, indicating a low potential for trophic transfer.[12][14]

Human Health Hazards

The primary human health hazards associated with chlorinated organosilicon compounds are related to their corrosive nature and the release of HCl upon hydrolysis.

Acute Exposure

Direct contact with liquid chlorosilanes can cause severe chemical burns to the skin and eyes.[2] Inhalation of vapors can lead to severe irritation of the respiratory tract, coughing, wheezing, and shortness of breath.[15] Ingestion can cause severe internal injury or death.[2] The corrosive effects are primarily due to the rapid reaction with moisture on tissues to form HCl.[2]

Chronic Exposure

There is limited data on the chronic health effects of long-term, low-level exposure to chlorinated organosilicon compounds. Repeated exposure to the vapors may lead to the development of bronchitis.[15] Some studies suggest that repeated inhalation of silicone vapors from aerosolized products could lead to respiratory irritation and potentially chronic respiratory issues.[16] However, comprehensive long-term toxicological studies are lacking for many specific compounds.

Analytical Methodologies for Environmental Monitoring

The accurate assessment of environmental contamination by chlorinated organosilicon compounds and their degradation products requires robust analytical methods.

Sample Collection and Preparation

Given the reactivity of chlorosilanes with water, specialized sampling and handling procedures are necessary to prevent hydrolysis before analysis. For the analysis of their more stable degradation products like siloxanes in water and soil, standard environmental sampling protocols can be adapted.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of volatile and semi-volatile organosilicon compounds in environmental matrices.[17]

Experimental Protocol: GC-MS Analysis of Siloxanes in Water

  • Sample Collection: Collect water samples in amber glass bottles with Teflon-lined caps.

  • Extraction: Perform a liquid-liquid extraction of the water sample with a non-polar solvent such as hexane or dichloromethane.

  • Concentration: Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program suitable for separating the target siloxanes.

    • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification: Use a multi-point calibration curve prepared from certified reference standards of the target siloxanes.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Water_Sample Water Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Water_Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GC_MS Inject Extract Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis Result Result Data_Analysis->Result Concentration of Siloxanes

Risk Management and Regulatory Framework

Given the hazardous nature of chlorinated organosilicon compounds, their handling, use, and disposal are subject to stringent regulations.

Industrial Hygiene and Safe Handling

In industrial settings, it is crucial to handle chlorosilanes in closed systems to prevent their release and contact with moisture.[2] Adequate ventilation and personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, are mandatory.[18] Emergency procedures for spills should be in place, which typically involve containment and neutralization with a suitable absorbent material.[2]

Environmental Regulations

The regulatory landscape for chlorinated organosilicon compounds and their degradation products is evolving. In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to register these substances and provide data on their safety.[19] Some cyclic siloxanes (D4, D5, and D6) have been under scrutiny by the European Chemicals Agency (ECHA) and are subject to restrictions in certain consumer products.[9]

Globally, the Stockholm Convention on Persistent Organic Pollutants (POPs) provides a framework for addressing chemicals that are persistent, bioaccumulative, and have the potential for long-range environmental transport.[9] While no chlorinated organosilicon compounds are currently listed as POPs, the properties of some of their degradation products, like certain cVMS, have led to their consideration under this convention.[9]

In the United States, the Environmental Protection Agency (EPA) regulates the industrial discharge of chlorinated hydrocarbons under the Clean Water Act.[20] Waste containing chlorinated solvents is often classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), requiring specific handling and disposal procedures.[19]

Remediation of Contaminated Sites

In the event of environmental contamination, several remediation strategies can be employed.

Soil and Groundwater Remediation

For soil and groundwater contaminated with chlorinated compounds, a variety of in-situ and ex-situ remediation technologies are available. These include:

  • In-situ chemical oxidation (ISCO): Involves injecting strong oxidants into the subsurface to destroy contaminants.

  • Bioremediation: Utilizes microorganisms to break down organic contaminants.[21]

  • Soil vapor extraction (SVE): Used for volatile contaminants in the unsaturated zone.

  • Pump-and-treat: Involves pumping contaminated groundwater to the surface for treatment.

The choice of remediation technology depends on the specific contaminants, site geology, and regulatory requirements. Case studies on the remediation of sites contaminated with chlorinated solvents provide valuable insights, although specific case studies for chlorosilane contamination are less common in the public literature.[21][22][23][24][25]

Conclusion and Future Perspectives

The environmental hazards of chlorinated organosilicon compounds are primarily linked to their high reactivity with water, leading to the formation of corrosive hydrochloric acid and more persistent siloxane byproducts. While the acute risks are well-understood and can be managed through appropriate engineering controls and safety protocols, the long-term environmental fate and potential chronic effects of their degradation products, particularly cyclic siloxanes, continue to be an active area of research and regulatory attention. For professionals in research and development, a thorough understanding of these hazards is paramount for ensuring the safe and sustainable use of this important class of chemicals.

References

  • New Jersey Department of Health and Senior Services. (1997, April). Hazardous Substance Fact Sheet: Chlorophenyltrichlorosilane. Retrieved from [Link]

  • GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). (Reports and Studies No. 29). IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution.
  • U.S. Environmental Protection Agency. (1974). Environmental Hazard Assessment of Liquid Siloxanes (Silicones). (EPA-560/2-75-004).
  • Kim, J., McNett, D. A., Belkhiria, S., & Plotzke, K. P. (2025). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species: A Comprehensive Analysis Using the Bioaccumulation Assessment Tool. Integrated Environmental Assessment and Management.
  • Redman, A. D., et al. (2016). Assessing the Aquatic Risks of the Cyclic Volatile Methyl Siloxane D4. Environmental Science & Technology, 50(19), 10269–10278.
  • Varga, Z., et al. (2007). Theoretical study of the hydrolysis of chlorosilane. The Journal of Physical Chemistry A, 111(48), 12254–12261.
  • Jean, P. A., et al. (2006). Chlorosilane acute inhalation toxicity and development of an LC50 prediction model.
  • TCI Chemicals. (2025, May 30). Safety Data Sheet: Chlorosilane.
  • Herve, S., et al. (2001). Trends of organochlorine compounds in Finnish inland waters. Results of mussel incubation monitoring 1984-1998. The Science of the Total Environment, 266(1-3), 121-132.
  • Ivey International. (n.d.). Case Studies. Retrieved from [Link]

  • European Commission. (n.d.). Environment: International agreements. Retrieved from [Link]

  • Jean, P. A., Gallavan, R. H., Kolesar, G. B., Siddiqui, W. H., Oxley, J. A., & Meeks, R. G. (2006). Chlorosilane acute inhalation toxicity and development of an LC50 prediction model.
  • United States Department of Agriculture. (2011). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Agricultural Marketing Service.
  • U.S. Environmental Protection Agency. (2002). Abstracts of Remediation Case Studies, Volume 6. (EPA 542-R-02-006).
  • Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes.
  • Ontario Ministry of the Environment, Conservation and Parks. (n.d.). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act.
  • Redman, A. D., et al. (2016). Assessing the Aquatic Risks of the Cyclic Volatile Methyl Siloxane D4. Pendidikan Kimia, 50(19), 10269–10278.
  • Bundschuh, M., et al. (2021). Advanced on-site monitoring of industrial wastewater: integration of online biological and chemical tools to identify toxic compounds.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Lee, J. H., et al. (2018). Exposure to an accidental trichlorosilane spill: three case reports. Journal of Korean Medical Science, 33(48), e302.
  • National Research Council. (2010). Eighteenth Interim Report of the Committee on Acute Exposure Guideline Levels.
  • ECHEMI. (n.d.). Chlorosilane SDS, 13465-78-6 Safety Data Sheets.
  • Silicones Europe. (n.d.). EU regulatory framework for silicones. Retrieved from [Link]

  • Baciu, C., et al. (2009). Case studies regarding the remediation of polluted soils from inactive industrial sites. Environmental Engineering and Management Journal, 8(4), 923-930.
  • U.S. Environmental Protection Agency. (2018). Method 8270E (SW-846)
  • Chen, X., et al. (2025). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea. Frontiers in Marine Science.
  • Environment and Climate Change Canada. (2018). Federal Environmental Quality Guidelines: Siloxane D4 (Octamethylcyclotetrasiloxane).
  • Asif, A., et al. (2019).
  • Interstate Technology & Regulatory Council. (2017).
  • Chen, X., et al. (2025). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential. Frontiers in Marine Science.
  • Organisation for Economic Co-operation and Development. (2005). SIDS Initial Assessment Profile: Alkyl chlorosilanes.
  • Google Patents. (1989). EP0383566B1 - Process for preparing organic silicon compounds.
  • U.S. Environmental Protection Agency. (n.d.). The SW-846 Compendium. Retrieved from [Link]

  • Gelest, Inc. (2017, January 30).
  • Pohl, E. R., & Osterholtz, F. D. (1985). Factors contributing to the stability of alkoxysilanes in aqueous solution. In Silanes, Surfaces, and Interfaces (pp. 157-166). Gordon and Breach Science Publishers.
  • National Research Council. (2010). Eighteenth Interim Report of the Committee on Acute Exposure Guideline Levels.
  • Japan International Cooperation Agency. (2018).
  • Chen, X., et al. (2025). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential. Frontiers in Marine Science.
  • Agilent Technologies. (n.d.).
  • Dudzina, T., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Chemistry & Chemical Technology, 10(2), 235-240.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Kim, J., McNett, D. A., Belkhiria, S., & Plotzke, K. P. (2025).
  • U.S. Environmental Protection Agency. (2001). Abstracts of Remediation Case Studies, Volume 5. (EPA 542-R-01-008).
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  • Mills, M. A., et al. (2020). Effects-based monitoring of bioactive compounds associated with municipal wastewater treatment plant effluent discharge to the South Platte River, Colorado, USA. Environmental Science & Technology, 54(24), 15993–16003.

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Methodological & Application

Application Note and Protocol for the Synthesis of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a valuable organosilicon compound with significant potential in various scientific and industrial applications. Its unique structure, featuring both methyl and phenyl groups on the silicon atoms, imparts a combination of properties that make it a versatile building block. The presence of reactive chlorine atoms allows for further functionalization, making it a key intermediate in the synthesis of more complex silicone-based materials, including polymers, resins, and coatings. This document provides a comprehensive guide to the synthesis of this compound, including a detailed experimental protocol, a discussion of the underlying chemical principles, and essential safety considerations.

Principle of the Synthesis

The synthesis of this compound is achieved through the co-hydrolysis of dichlorodimethylsilane and dichlorodiphenylsilane. This reaction proceeds in two main stages: hydrolysis and condensation. In the hydrolysis step, the chlorine atoms on the silicon precursors are replaced by hydroxyl groups upon reaction with water, forming silanol intermediates. This reaction is highly exothermic and produces hydrochloric acid as a byproduct. Subsequently, the unstable silanol intermediates undergo condensation to form a stable siloxane bond (Si-O-Si), yielding the desired disiloxane product. The stoichiometry of the reactants and the controlled addition of water are critical to favor the formation of the dimeric disiloxane over longer-chain polymers.

Experimental Protocol

This protocol outlines a representative method for the synthesis of this compound. Researchers may need to optimize the reaction conditions for their specific equipment and desired yield.

Materials and Equipment
Reagent/Equipment Details
Dichlorodimethylsilane ((CH₃)₂SiCl₂)Reagent grade, ≥99%
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)Reagent grade, ≥99%
Diethyl ether (anhydrous)Reagent grade
Deionized water
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Three-neck round-bottom flask500 mL
Dropping funnel100 mL
Condenser
Magnetic stirrer and stir bar
Ice bath
Separatory funnel500 mL
Rotary evaporator
Vacuum distillation apparatus
Procedure
  • Reaction Setup:

    • Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a condenser.

    • Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the chlorosilanes.

    • Place the flask in an ice bath on a magnetic stirrer.

    • Under an inert atmosphere (e.g., nitrogen or argon), add dichlorodimethylsilane (12.9 g, 0.1 mol) and dichlorodiphenylsilane (25.3 g, 0.1 mol) to the flask.

    • Add 200 mL of anhydrous diethyl ether to the flask to dissolve the reactants.

  • Hydrolysis:

    • Add 3.6 mL (0.2 mol) of deionized water to the dropping funnel.

    • Begin stirring the chlorosilane solution and allow it to cool to 0-5 °C in the ice bath.

    • Slowly add the deionized water dropwise from the dropping funnel to the reaction mixture over a period of approximately 1-2 hours.

    • Maintain the reaction temperature below 10 °C throughout the addition to control the exothermic reaction and minimize the formation of polymeric byproducts.

    • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • Work-up:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Separate the lower aqueous layer (containing hydrochloric acid) from the organic layer.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water

      • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • 50 mL of deionized water

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and collect the ethereal solution.

  • Purification:

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the resulting crude product by fractional distillation under reduced pressure to isolate the this compound. The boiling point of the target compound is approximately 158 °C at atmospheric pressure, so a lower temperature will be required under vacuum[1].

Expected Yield

The yield of this reaction can vary depending on the precise control of the reaction conditions. A typical yield for this type of co-hydrolysis reaction is in the range of 40-60%.

Reaction Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification DCDMS Dichlorodimethylsilane CoHydrolysis Co-hydrolysis with Water (in Diethyl Ether, 0-10°C) DCDMS->CoHydrolysis DCDPS Dichlorodiphenylsilane DCDPS->CoHydrolysis Separation Separation of Layers CoHydrolysis->Separation Washing Washing with Water and NaHCO₃ Separation->Washing Drying Drying over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product 1,3-Dichloro-1,3-dimethyl- 1,3-diphenyldisiloxane Distillation->Product

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights

The formation of this compound via co-hydrolysis is a well-established process in organosilicon chemistry. The reaction is initiated by the nucleophilic attack of water on the silicon atom of the chlorosilanes, leading to the displacement of a chloride ion and the formation of a silanol intermediate. This hydrolysis step is catalyzed by the hydrochloric acid generated in situ.

The subsequent condensation reaction can occur between two different silanol molecules or between a silanol and an unreacted chlorosilane. To favor the formation of the desired disiloxane, it is crucial to control the stoichiometry of water added. Using a stoichiometric amount of water relative to the total moles of chlorosilanes helps to limit the extent of polymerization.

Safety and Handling

Dichlorodimethylsilane and Dichlorodiphenylsilane are corrosive and moisture-sensitive compounds. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not inhale the vapors[2].

  • Reaction Quenching: The reaction produces hydrochloric acid, which is corrosive. Neutralize all acidic waste with a suitable base before disposal.

  • Fire Hazard: Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the methyl and phenyl protons.

    • ¹³C NMR will provide information about the carbon environments in the methyl and phenyl groups.

    • ²⁹Si NMR is a powerful tool for confirming the formation of the Si-O-Si linkage and the presence of two distinct silicon environments.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1050-1100 cm⁻¹ is characteristic of the Si-O-Si stretching vibration.

  • Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the product and to analyze its fragmentation pattern.

Troubleshooting

Problem Possible Cause Solution
Low YieldIncomplete reactionEnsure slow and controlled addition of water. Allow for sufficient reaction time.
Formation of polymersMaintain a low reaction temperature and use the correct stoichiometry of water.
Product is contaminated with starting materialsInefficient purificationOptimize the vacuum distillation conditions (pressure and temperature).
Product is acidicIncomplete neutralizationEnsure thorough washing with sodium bicarbonate solution during the work-up.

Conclusion

The co-hydrolysis of dichlorodimethylsilane and dichlorodiphenylsilane provides a reliable method for the synthesis of this compound. Careful control of the reaction conditions, particularly temperature and the rate of water addition, is essential for achieving a good yield and minimizing the formation of byproducts. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize this versatile organosilicon compound for their specific applications.

References

  • PubChem. Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. National Center for Biotechnology Information. [Link]

  • Gelest, Inc. 1,3-DICHLOROTETRAMETHYLDISILOXANE. [Link]

  • Fauziah, U., et al. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Journal of Physics: Conference Series, 2165, 012026.
  • University of Southampton. Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The video demonstrates the general technique of dichlorosilane hydrolysis.)

  • Google Patents. Dimethyl dichlorosilance hydrolysis process and device.

Sources

Application Notes & Protocols: Leveraging 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane for Advanced Silicone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Phenyl-Methyl Siloxane Backbone

In the landscape of silicone polymer chemistry, the choice of precursor dictates the final properties of the material. 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a highly strategic building block for researchers aiming to impart specific, high-performance characteristics into their polysiloxane architectures. The incorporation of phenyl groups alongside methyl groups on the siloxane backbone is not a trivial substitution; it is a deliberate design choice to enhance thermal stability, oxidative resistance, and refractive index, and to modify low-temperature flexibility.[1][2][3]

Unlike common dichlorosilane monomers (e.g., dichlorodimethylsilane), this disiloxane precursor offers a pre-formed Si-O-Si bond. This structural feature provides a distinct advantage in controlling the polymer backbone, allowing for the synthesis of polymers with a regular, alternating arrangement of methyl- and phenyl-substituted silicon atoms. This guide provides detailed protocols for leveraging this unique precursor in two primary synthetic pathways: direct hydrolytic polycondensation to form linear polymers and controlled hydrolysis/cyclization to generate cyclic monomers for subsequent ring-opening polymerization (ROP).

Key Properties of this compound:

PropertyValueSource
CAS Number 3582-72-7[4][5]
Molecular Formula C₁₄H₁₆Cl₂OSi₂[4]
Molecular Weight 327.3 g/mol [4]
Boiling Point 158 °C[5]
Density 1.153 g/cm³[5]
Refractive Index 1.5318[5]
Hydrolytic Sensitivity Reacts rapidly with water and protic solvents[5]

Core Synthetic Pathways and Strategic Considerations

The two reactive Si-Cl bonds are the handles for polymerization. The synthetic strategy hinges on controlling how these bonds react—either with an external source of oxygen (typically water) for linear chain growth or intramolecularly to form cyclic species.

G cluster_0 Direct Polymerization cluster_1 Monomer Synthesis & Polymerization A 1,3-Dichloro-1,3-dimethyl- 1,3-diphenyldisiloxane B Hydrolytic Polycondensation A->B C Controlled Hydrolysis (High Dilution) A->C D Linear Phenyl-Methyl Copolysiloxanes (Low-Medium MW) B->D E Cyclic Phenyl-Methyl Siloxanes (e.g., D₂D₂ᴾʰ) C->E F Ring-Opening Polymerization (ROP) E->F G High Molecular Weight Phenyl-Methyl Copolysiloxanes F->G

Figure 1: Key synthetic routes originating from the dichlorodisiloxane precursor.

Application Protocol I: Direct Hydrolytic Polycondensation

This method leverages the reaction of the Si-Cl bonds with a stoichiometric amount of water to form silanol intermediates, which rapidly condense to extend the siloxane chain. An acid acceptor, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, which could otherwise catalyze uncontrolled rearrangement reactions.

Causality Behind Experimental Choices:

  • Solvent: A non-polar, aprotic solvent like toluene is used to dissolve the non-polar precursor and prevent unwanted side reactions.

  • Acid Acceptor: Triethylamine is a common choice. Its role is critical; by scavenging HCl, it prevents acid-catalyzed cleavage and redistribution of the siloxane backbone, leading to better control over the molecular weight distribution.

  • Controlled Water Addition: Adding water slowly via a syringe pump is essential. A large local excess of water can lead to the preferential formation of low-molecular-weight cyclic species or insoluble gels.

Step-by-Step Protocol for Linear Polysiloxane Synthesis
  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel (or syringe pump inlet), and a nitrogen inlet/outlet. The system must be maintained under a positive pressure of inert gas (N₂) throughout the reaction.

  • Reagent Charging: Charge the flask with this compound (e.g., 32.73 g, 0.1 mol) and anhydrous toluene (200 mL). Begin stirring until the precursor is fully dissolved.

  • Acid Acceptor Addition: Add triethylamine (21.25 g, 0.21 mol, ~29 mL) to the solution.

  • Hydrolysis: Prepare a solution of deionized water (1.80 g, 0.1 mol) in a mixture of toluene (20 mL) and acetone (10 mL) to aid miscibility. Add this solution dropwise to the stirred reaction mixture over 2-3 hours at room temperature (20-25°C). A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours to ensure complete condensation.

  • Work-up & Isolation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt cake with a small amount of fresh toluene.

    • Combine the filtrate and washings. Wash the organic phase sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield a viscous oil or gum.

Expected Outcome: A linear polydimethyl-diphenyl-siloxane with a controlled molecular weight. The degree of polymerization can be influenced by slight variations in stoichiometry.

Application Protocol II: Synthesis of Cyclic Monomers for ROP

To achieve very high molecular weight polymers with narrow dispersity, Ring-Opening Polymerization (ROP) is the preferred method.[6][7][8] This requires first converting the dichlorodisiloxane into a strained cyclic monomer, such as 1,3,5,7-tetramethyl-1,3,5,7-tetraphenylcyclotetrasiloxane. The key to favoring cyclization over linear polymerization is the use of high-dilution conditions.

Causality Behind Experimental Choices:

  • High Dilution: By keeping the concentration of the reactive species extremely low, the probability of a reactive chain end encountering its own tail (intramolecular reaction) becomes much higher than it encountering another molecule (intermolecular reaction). This principle is fundamental to macrocyclization reactions.

  • Biphasic System: Using a solvent like diethyl ether allows for easy separation from the aqueous phase and the precipitated salts.

Step-by-Step Protocol for Cyclotetrasiloxane Synthesis
  • System Preparation: Set up a large (e.g., 3 L) three-neck flask with a high-speed mechanical stirrer, two syringe pumps with long needles extending below the solvent surface, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with diethyl ether (1.5 L) and a buffer solution (e.g., sodium bicarbonate, 200 mL of a 5% solution). Begin vigorous stirring to create a large interfacial area.

  • Slow Addition: Prepare two separate solutions:

    • Syringe 1: this compound (16.37 g, 0.05 mol) dissolved in 100 mL of anhydrous diethyl ether.

    • Syringe 2: A corresponding dichlorosilane, for example, dichlorodimethylsilane (6.45 g, 0.05 mol) dissolved in 100 mL of anhydrous diethyl ether. (This co-hydrolysis is a common method to form mixed cyclics[9]).

  • Hydrolysis/Cyclization: Simultaneously add both solutions via the syringe pumps into the vigorously stirred biphasic mixture over 8-10 hours. The slow addition rate is critical for high cyclic yield.

  • Reaction Completion & Work-up:

    • After addition is complete, continue stirring for another 2 hours.

    • Stop stirring and allow the layers to separate. Transfer the contents to a separatory funnel and discard the aqueous layer.

    • Wash the ether layer with deionized water until the washings are neutral, then wash with brine.

    • Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product will be a mixture of cyclic species and some linear oligomers. Purification is typically achieved by vacuum distillation or crystallization to isolate the desired cyclic monomer.

G Start Prepare High-Dilution Biphasic System Add Simultaneous Slow Addition of Dichlorosiloxanes (via Syringe Pumps) Start->Add React Vigorous Stirring (8-10 hours) Add->React Separate Phase Separation React->Separate Wash Wash Organic Layer Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Evap Solvent Removal (Rotovap) Dry->Evap Purify Purification (Distillation/Crystallization) Evap->Purify End Isolated Cyclic Monomer Purify->End

Figure 2: Workflow for the synthesis of cyclic siloxanes under high-dilution conditions.

Subsequent Ring-Opening Polymerization (ROP)

The isolated cyclic monomers can be polymerized using either anionic (e.g., potassium silanolate) or cationic (e.g., strong protic acids like triflic acid) initiators.[10][11] The choice of initiator depends on the desired polymer characteristics and tolerance of functional groups. Anionic ROP of strained cyclics like D₃ is often a living polymerization, allowing for excellent control over molecular weight and the synthesis of block copolymers.[10]

Safety and Handling

This compound is a reactive organochlorosilane and must be handled with appropriate care.

  • Hazard Class: Corrosive. Causes severe skin burns and eye damage.[12] Flammable liquid and vapor.[12][13]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.[14][15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][14]

    • Keep away from heat, sparks, and open flames. The equipment must be grounded to prevent static discharge.[13][14]

    • This compound reacts rapidly with moisture.[5] Handle under an inert atmosphere (nitrogen or argon) and store in a tightly sealed container in a cool, dry place.[14][15]

  • Spill & Disposal: Absorb small spills with inert material (e.g., sand, vermiculite). Dispose of the chemical and contaminated materials as hazardous waste in accordance with local regulations.

References

  • Dou, D., et al. (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. ACS Omega. Available at: [Link]

  • Request PDF. (n.d.). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. ResearchGate. Available at: [Link]

  • Fukuda, J., et al. (2019). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Available at: [Link]

  • Request PDF. (n.d.). RING-OPENING POLYMERIZATION OF CYCLOSILOXANES. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2022). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective hydrolysis of 1,3-dihydrido-disiloxanes. Available at: [Link]

  • Alikberov, M. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. Available at: [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). The Application of Phenyl Silane. Available at: [Link]

  • Silico®. (n.d.). Phenyl Silicone Resins. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Ring-Opening Polymerization of Cyclosiloxanes. Available at: [Link]

  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE SDS. Available at: [Link]

  • Radosevich, J. T., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. Available at: [Link]

  • OSi. (n.d.). Phenyl Silicone Fluids, Phenyl Silicone Oils. Available at: [Link]

  • AB Specialty Silicones. (n.d.). Methyl Phenyl silicones. Available at: [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • Springer. (2025). Study on the synthesis and application of silicone resin containing phenyl group. Available at: [Link]

  • Gelest, Inc. (2017). 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE SDS. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Cyclic and Polymeric Siloxanes via Reaction of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane with Diols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organosilicon compounds, particularly those incorporating siloxane linkages, are of significant interest in materials science and medicinal chemistry due to their unique physicochemical properties, including high thermal stability, low surface tension, and biocompatibility. The reaction of dichlorosiloxanes with diols provides a versatile platform for the synthesis of a diverse range of structures, from well-defined cyclic molecules to high-molecular-weight polymers. These products have potential applications as drug delivery vehicles, biocompatible materials, and precursors for advanced materials.

This technical guide provides a comprehensive overview of the reaction between 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane and various diols. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for the synthesis of both cyclic and polymeric siloxanes, and discuss the analytical techniques for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the creation of novel functional materials.

Theoretical Background: The Chemistry of Siloxane Bond Formation

The core of the reaction between this compound and a diol is a nucleophilic substitution at the silicon center. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atoms and displacing the chloride leaving groups. The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The nature of the product—whether a cyclic monomer or a linear polymer—is primarily governed by the reaction conditions and the structure of the diol. High dilution conditions tend to favor intramolecular cyclization, leading to the formation of cyclic siloxanes. Conversely, higher concentrations of the reactants promote intermolecular reactions, resulting in the formation of linear poly(siloxane-ether) copolymers. The choice of diol, particularly its chain length and steric hindrance, also plays a crucial role in directing the reaction towards either cyclization or polymerization.

Reaction Schematics and Mechanisms

The reaction proceeds via a step-wise nucleophilic substitution. The initial reaction of one hydroxyl group of the diol with one of the silicon-chlorine bonds of the disiloxane forms a key intermediate. This intermediate can then undergo either an intramolecular or intermolecular reaction.

Generalized Reaction Scheme

G cluster_0 Reactants cluster_1 Products 1_3_dichloro This compound reaction_center 1_3_dichloro->reaction_center + diol Diol (e.g., Ethylene Glycol) diol->reaction_center + Base - 2HCl cyclic_product Cyclic Siloxane polymeric_product Poly(siloxane-ether) reaction_center->cyclic_product High Dilution reaction_center->polymeric_product High Concentration G start Start: Reactants and Base diol_activation Diol Activation: Diol reacts with base to form an alkoxide. start->diol_activation nucleophilic_attack Nucleophilic Attack: Alkoxide attacks the electrophilic silicon atom. diol_activation->nucleophilic_attack intermediate_formation Intermediate Formation: A chloro-siloxane-ether intermediate is formed. nucleophilic_attack->intermediate_formation second_step Second Reaction Step: The second hydroxyl group reacts. intermediate_formation->second_step cyclization Intramolecular Cyclization (High Dilution) second_step->cyclization polymerization Intermolecular Polymerization (High Concentration) second_step->polymerization end_cyclic Final Product: Cyclic Siloxane cyclization->end_cyclic end_polymer Final Product: Linear Polymer polymerization->end_polymer

Caption: Mechanistic workflow for the reaction of this compound with a diol.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of a cyclic siloxane and a linear polysiloxane-ether. Researchers should optimize these conditions based on the specific diol used and the desired product characteristics.

Protocol 1: Synthesis of a Cyclic Siloxane Ether

This protocol is designed to favor intramolecular cyclization through the use of high dilution conditions.

Materials:

  • This compound

  • Ethylene Glycol

  • Anhydrous Pyridine (or other suitable base like triethylamine)

  • Anhydrous Toluene (or other suitable high-boiling, non-protic solvent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and two syringe pumps.

  • Solvent: Add a significant volume of anhydrous toluene to the flask to ensure high dilution (e.g., to achieve a final reactant concentration of ~0.01 M). Heat the solvent to reflux.

  • Reactant Solutions: Prepare two separate solutions:

    • Solution A: this compound in anhydrous toluene.

    • Solution B: An equimolar amount of ethylene glycol and a slight excess (2.2 equivalents) of anhydrous pyridine in anhydrous toluene.

  • Addition: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing toluene over an extended period (e.g., 4-6 hours). This slow addition is critical to maintain high dilution and favor cyclization.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The pyridinium hydrochloride salt will precipitate. Filter the mixture to remove the salt.

    • Wash the filtrate with dilute aqueous HCl to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired cyclic siloxane ether.

Protocol 2: Synthesis of a Linear Poly(siloxane-ether)

This protocol is designed to favor intermolecular polymerization by using higher reactant concentrations.

Materials:

  • This compound

  • A long-chain diol (e.g., Poly(ethylene glycol), PEG, with a defined molecular weight)

  • Anhydrous Triethylamine (or other suitable base)

  • Anhydrous Toluene

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, dissolve the diol and a slight excess of triethylamine (2.2 equivalents relative to the dichlorodisiloxane) in anhydrous toluene.

  • Reactant Addition: Slowly add an equimolar amount of this compound to the stirred diol solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylammonium hydrochloride precipitate.

    • Wash the filtrate with dilute aqueous HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution on a rotary evaporator to a viscous liquid.

    • Precipitate the polymer by adding the concentrated solution dropwise to a large volume of a non-solvent, such as methanol or hexane.

    • Collect the precipitated polymer by filtration or decantation and dry under vacuum to a constant weight.

Characterization of Products

The successful synthesis of the desired cyclic or polymeric siloxanes can be confirmed using a combination of spectroscopic techniques.

Data Presentation: Expected Spectroscopic Data
Technique Expected Observations for Siloxane Products
¹H NMR Signals corresponding to the methyl protons on silicon (typically δ 0.2-0.5 ppm), phenyl protons on silicon (typically δ 7.2-7.8 ppm), and the protons of the diol backbone. The integration of these signals should correspond to the expected structure.
¹³C NMR Resonances for the methyl and phenyl carbons attached to silicon, as well as the carbons of the diol moiety.
²⁹Si NMR A characteristic chemical shift for the silicon atoms in the disiloxane unit, which will be influenced by the surrounding chemical environment.
FT-IR Strong absorption band for the Si-O-Si linkage (typically in the range of 1000-1100 cm⁻¹). Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates complete reaction of the diol. Presence of Si-C and C-H stretching and bending vibrations.
Mass Spectrometry (for cyclic products) A molecular ion peak corresponding to the calculated mass of the cyclic siloxane ether.
Gel Permeation Chromatography (GPC) (for polymers) To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific diol used and the solvent for analysis.

Applications in Research and Drug Development

The ability to create both well-defined cyclic structures and high-molecular-weight polymers from the same starting materials opens up a wide range of potential applications.

  • Drug Delivery: The amphiphilic nature of some of the resulting polymers can be exploited for the formation of micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.

  • Biomaterials: The biocompatibility and tunable mechanical properties of polysiloxanes make them attractive candidates for use in medical devices, implants, and tissue engineering scaffolds.

  • Prodrug Strategies: The Si-O bond, while thermodynamically stable, can be kinetically labile under certain conditions, offering possibilities for creating prodrugs where the active molecule is released upon cleavage of the siloxane linkage.

Conclusion

The reaction of this compound with diols is a robust and versatile method for the synthesis of a variety of organosilicon compounds. By carefully controlling the reaction conditions, researchers can selectively produce either cyclic siloxane ethers or linear poly(siloxane-ether)s. The protocols and characterization data provided in this guide serve as a starting point for the exploration of this chemistry for applications in materials science, drug discovery, and beyond.

References

  • Organosiloxanes (Silicones), Polyorganosiloxane Block Copolymers: Synthesis and Application of Silicon-Containing Polymers. ResearchGate. Available at: [Link]

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds. Gelest, Inc. Available at: [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Available at: [Link]

  • A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. ResearchGate. Available at: [Link]

  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. Available at: [Link]

  • Organosilicon Molecules with Medicinal Applications. ACS Publications. Available at: [Link]

  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available at: [Link]

  • Process for the production of cyclosiloxanes. Google Patents.
  • Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. KBR. Available at: [Link]

Application Notes and Protocols for the Use of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane as a Protecting Group for Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in Nucleoside Chemistry

In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral agents, the selective protection and deprotection of hydroxyl groups are of paramount importance. The polyfunctional nature of nucleosides necessitates a strategic approach to temporarily block reactive sites, thereby directing chemical modifications to the desired positions. Silyl ethers have emerged as a versatile and widely utilized class of protecting groups for hydroxyl functions, owing to their ease of introduction, stability under various reaction conditions, and facile cleavage under specific, often mild, conditions.

Among the silyl protecting groups, bifunctional reagents that can simultaneously protect two hydroxyl groups offer a streamlined approach to nucleoside modification. The Markiewicz reagent, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, is a well-established example, efficiently protecting the 3'- and 5'-hydroxyl groups of ribonucleosides. This application note explores a related yet distinct reagent, 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane , as a protecting group for nucleosides. While less documented in the literature than its tetraisopropyl counterpart, its unique structural features—possessing both methyl and phenyl substituents on the silicon atoms—suggest a nuanced reactivity and stability profile that could be advantageous in specific synthetic strategies.

This document provides a comprehensive guide to the theoretical and practical aspects of utilizing this compound for nucleoside protection, including a detailed analysis of the reaction mechanism, step-by-step experimental protocols for protection and deprotection, and a discussion of its potential advantages in the field.

Mechanism of Protection: Formation of the 3',5'-O-(1,3-dimethyl-1,3-diphenyldisiloxanediyl) Nucleoside

The protection of the 3'- and 5'-hydroxyl groups of a nucleoside with this compound proceeds via a bimolecular nucleophilic substitution reaction. In the presence of a suitable base, typically a tertiary amine such as pyridine or imidazole, the hydroxyl groups of the nucleoside act as nucleophiles, attacking the electrophilic silicon atoms of the disiloxane reagent. The base serves to activate the hydroxyl groups by deprotonation and to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is driven by the formation of stable silicon-oxygen bonds.

The proposed mechanism involves a stepwise process:

  • Activation of the Nucleoside: The base abstracts a proton from the more accessible 5'-hydroxyl group of the nucleoside, increasing its nucleophilicity.

  • First Silylation: The resulting alkoxide attacks one of the silicon atoms of the this compound, displacing a chloride ion and forming a 5'-O-silylated intermediate.

  • Intramolecular Cyclization: The 3'-hydroxyl group, now in proximity to the second electrophilic silicon center of the tethered silyl group, undergoes an intramolecular nucleophilic attack, displacing the second chloride ion. This results in the formation of a stable seven-membered cyclic silyl ether, bridging the 3' and 5' positions of the nucleoside.

protection_mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Nucleoside Nucleoside (3'-OH, 5'-OH) Step1 Activation of 5'-OH by Base Nucleoside->Step1 Reagent 1,3-Dichloro-1,3-dimethyl- 1,3-diphenyldisiloxane Step2 Nucleophilic attack of 5'-O- on Si Reagent->Step2 Base Base (e.g., Pyridine) Base->Step1 Step1->Step2 Activated Nucleoside Step3 Intramolecular cyclization by 3'-OH Step2->Step3 5'-O-Silyl Intermediate Protected_Nucleoside 3',5'-O-(1,3-dimethyl-1,3-diphenyl- disiloxanediyl) Nucleoside Step3->Protected_Nucleoside

Caption: Workflow of the nucleoside protection reaction.

Protocol for the Protection of Nucleosides

This protocol is a representative procedure adapted from established methods for related silyl protecting groups. Optimization of reaction time, temperature, and stoichiometry may be required for specific nucleoside substrates.

Materials:

  • Nucleoside (e.g., Uridine, Adenosine)

  • This compound

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the nucleoside (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of nucleoside). If the nucleoside has poor solubility in pyridine, a co-solvent such as anhydrous DMF can be used.

  • Addition of Reagent: To the stirred solution of the nucleoside at room temperature, add this compound (1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM:Methanol 9:1 v/v). The formation of pyridine hydrochloride as a white precipitate is often observed. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure 3',5'-O-(1,3-dimethyl-1,3-diphenyldisiloxanediyl) nucleoside.

Deprotection Strategies

The cleavage of the 3',5'-O-(1,3-dimethyl-1,3-diphenyldisiloxanediyl) protecting group can be achieved under acidic conditions or, more commonly, with a fluoride ion source. The choice of deprotection method will depend on the overall synthetic strategy and the compatibility with other protecting groups present in the molecule.

A. Fluoride-Mediated Deprotection

Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silyl ethers.

Common Reagents:

  • Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Hydrogen fluoride-pyridine complex (HF·Py)

B. Acid-Catalyzed Deprotection

Silyl ethers are also labile to acidic conditions, although the diphenyl-substituted disiloxane is expected to be more stable than simple alkylsilyl ethers.

Common Reagents:

  • Acetic acid/water mixtures

  • Trifluoroacetic acid (TFA) in dichloromethane

  • p-Toluenesulfonic acid (p-TsOH) in a protic solvent

deprotection_workflow cluster_deprotection Deprotection Pathways Protected_Nucleoside 3',5'-O-(1,3-dimethyl-1,3-diphenyl- disiloxanediyl) Nucleoside Fluoride_Deprotection Fluoride-Mediated (e.g., TBAF in THF) Protected_Nucleoside->Fluoride_Deprotection Acid_Deprotection Acid-Catalyzed (e.g., Acetic Acid) Protected_Nucleoside->Acid_Deprotection Deprotected_Nucleoside Nucleoside (Free 3'-OH and 5'-OH) Fluoride_Deprotection->Deprotected_Nucleoside Acid_Deprotection->Deprotected_Nucleoside

Caption: General deprotection strategies for the disiloxane group.

Protocol for Fluoride-Mediated Deprotection

Materials:

  • 3',5'-O-(1,3-dimethyl-1,3-diphenyldisiloxanediyl) nucleoside

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolution: Dissolve the protected nucleoside (1.0 eq) in anhydrous THF.

  • Reagent Addition: To the stirred solution at 0 °C, add TBAF solution (2.5-3.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove TBAF salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the deprotected nucleoside.

Data Summary and Comparative Analysis

While specific experimental data for the this compound protecting group in nucleoside chemistry is not extensively reported, a comparative analysis with the well-known tetraisopropyl analogue can be made based on general chemical principles.

Property1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (Markiewicz Reagent)This compound (Hypothesized)Rationale for Hypothesized Properties
Steric Hindrance HighModerate to HighPhenyl groups are planar but can rotate, while isopropyl groups are bulky and tetrahedral. The overall steric demand may be comparable or slightly less.
Stability to Acid GoodPotentially HigherThe electron-withdrawing nature of the phenyl groups may increase the stability of the Si-O bond towards acid-catalyzed cleavage.
Stability to Base HighHighGenerally stable to non-nucleophilic bases.
Deprotection with F⁻ StandardStandardThe high affinity of fluoride for silicon ensures efficient cleavage.
Solubility Good in common organic solventsGood in common organic solventsThe presence of phenyl groups should maintain good solubility.
Potential Advantages Well-established, reliable.May offer altered stability for multi-step syntheses where differential deprotection is required. The phenyl groups could also influence chromatographic behavior.The electronic properties of the phenyl groups could fine-tune the lability of the protecting group.

Conclusion and Future Outlook

This compound presents a potentially valuable, albeit underutilized, tool in the arsenal of protecting groups for nucleoside chemistry. Its unique substitution pattern suggests a stability profile that may differ from the more common tetraisopropyl analogue, potentially offering advantages in complex, multi-step synthetic routes where fine-tuning of protecting group lability is crucial. The protocols provided herein offer a solid foundation for researchers to explore the application of this reagent. Further systematic studies are warranted to fully characterize its reactivity, stability, and scope in the synthesis of modified nucleosides and oligonucleotides, thereby expanding the synthetic chemist's toolkit for the development of novel therapeutics.

References

  • Markiewicz, W. T. (1979). A new type of silyl protecting groups in nucleoside chemistry. Journal of Chemical Research, Synopses, (1), 24-25.
  • Ogilvie, K. K., & Entwistle, D. W. (1979). The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 57(11), 1373-1377.
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Application Note & Protocol: Strategic Protection of Carbohydrates using 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS2Cl2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexity of Carbohydrate Synthesis

Carbohydrates are ubiquitously involved in critical biological processes, from cellular recognition to immune responses. Their synthesis, however, presents a formidable challenge due to the presence of multiple hydroxyl groups with similar reactivity on a single monosaccharide unit.[1][2][3] To achieve regioselectivity and construct complex oligosaccharides or carbohydrate-based therapeutics, a sophisticated strategy of temporary masking, or "protection," of these hydroxyls is essential.[3][4]

Among the vast arsenal of protecting groups, silyl ethers have become indispensable due to their ease of introduction, general stability, and selective removal under specific conditions.[5] This guide focuses on a particularly powerful subclass: bifunctional silylating agents, specifically 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS2Cl2). This reagent offers a unique advantage by forming a robust cyclic diether bridge, simultaneously protecting two hydroxyl groups. The resulting 1,3,5-trioxa-2,4-disilacycloheptane ring system is particularly adept at spanning 1,3-diols, such as the C4 and C6 hydroxyls of pyranosides, thereby locking the carbohydrate into a rigid conformation.[2] This conformational constraint is not merely a protective measure; it can profoundly influence the stereochemical outcome of subsequent reactions, particularly glycosylations, making it a strategic tool in advanced synthetic design.

This document provides a comprehensive overview of the mechanism, a detailed experimental protocol, troubleshooting advice, and applications for the silylation of carbohydrates using TIPS2Cl2.

Mechanism and Rationale for Regioselectivity

The reaction proceeds via a stepwise nucleophilic substitution. The hydroxyl groups of the carbohydrate attack the electrophilic silicon atoms of the dichlorodisiloxane. A base, typically a hindered amine like pyridine or imidazole, is required to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards the product.

The key to this reagent's utility lies in its regioselectivity, which is governed by a combination of steric and thermodynamic factors:

  • Steric Hindrance: The bulky isopropyl groups on the silicon atoms favor reaction with the most sterically accessible hydroxyl groups. In many hexopyranosides, the primary C6 hydroxyl is the most reactive.[6]

  • Thermodynamic Stability: The reaction is driven by the formation of a thermodynamically stable seven-membered ring. The reagent preferentially bridges two hydroxyl groups that can readily adopt the necessary spatial orientation to form this ring without introducing significant strain. For glucose and galactose derivatives, this often results in the selective protection of the C4 and C6 hydroxyls.

  • Substrate Stereochemistry: The inherent stereochemistry of the carbohydrate substrate dictates the outcome. For instance, with methyl xylopyranosides, the α-anomer yields the 2,3-protected product, while the β-anomer favors 3,4-protection, highlighting the subtle interplay of steric and electronic effects that guide the reaction.[7]

Experimental Protocol: 4,6-O-Protection of Methyl α-D-glucopyranoside

This section provides a detailed, step-by-step methodology for the selective protection of the C4 and C6 hydroxyls of a model carbohydrate using TIPS2Cl2.

Materials and Reagents
Reagent/Material Grade Supplier Example Notes
Methyl α-D-glucopyranoside≥99%Sigma-AldrichDry thoroughly in a vacuum oven before use.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS2Cl2)≥97%TCI, Sigma-Aldrich[8]Moisture-sensitive; handle under inert gas.[8]
PyridineAnhydrous, ≥99.8%Acros OrganicsStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificFor extraction and chromatography.
Ethyl AcetateACS GradeVWRFor TLC and chromatography.
HexanesACS GradeVWRFor TLC and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepare in-houseFor aqueous work-up.
Brine (Saturated NaCl Solution)N/APrepare in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor flash column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring.
Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware (round-bottom flask, dropping funnel, etc.) is oven-dried (120 °C) for at least 4 hours and cooled under a stream of dry nitrogen or argon.

    • Set up the reaction under an inert atmosphere (nitrogen or argon balloon/manifold).

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl α-D-glucopyranoside (5.0 g, 25.7 mmol).

    • Add 100 mL of anhydrous pyridine. Stir at room temperature until all the solid has dissolved.

    • Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.

  • Addition of Silylating Reagent:

    • In a separate, dry dropping funnel, prepare a solution of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (8.5 mL, 26.5 mmol, 1.03 eq) in 20 mL of anhydrous pyridine.

    • Add the TIPS2Cl2 solution dropwise to the cooled carbohydrate solution over a period of 30 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Causality Note: Slow addition is critical to control the reaction exotherm and prevent the formation of undesired side products.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 10:1 DCM:Methanol). The product should have a higher Rf value than the starting material. Stain with a p-anisaldehyde or ceric ammonium molybdate solution and heat to visualize.

  • Work-up and Extraction:

    • Once the reaction is complete (disappearance of starting material), cool the mixture back to 0 °C.

    • Slowly quench the reaction by adding 20 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the pyridine.

    • Dilute the residue with 150 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient solvent system (e.g., hexanes/ethyl acetate, starting from 4:1).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired methyl 4,6-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-α-D-glucopyranoside as a white solid or colorless oil.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Inert Atmosphere Setup prep2 Dissolve Carbohydrate in Anhydrous Pyridine prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Slowly Add TIPS2Cl2 Solution react1->react2 react3 Warm to RT & Stir (Monitor by TLC) react2->react3 workup1 Quench with H2O react3->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Aqueous Washes (HCl, NaHCO3, Brine) workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Flash Chromatography workup4->purify product Pure Protected Carbohydrate purify->product

Caption: Workflow for the silylation of a carbohydrate using TIPS2Cl2.

Deprotection Protocol

The tetraisopropyldisiloxane bridge is robust and stable to a wide range of conditions, including those used for the removal of many other common protecting groups (e.g., mild acid/base for acetals/esters). Cleavage is most effectively achieved using a fluoride ion source, which exploits the exceptionally high strength of the silicon-fluorine bond.

  • Setup: Dissolve the protected carbohydrate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a plastic vial or Teflon flask.

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 mL, 2.2 mmol, 2.2 eq).

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture and purify directly by flash column chromatography to remove the TBAF salts and isolate the deprotected diol.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive silylating reagent due to hydrolysis. 2. Wet solvent or starting material. 3. Insufficient base.1. Use a fresh bottle of TIPS2Cl2 or distill it before use. 2. Ensure all reagents and solvents are rigorously dried. 3. Use pyridine as the solvent to ensure a large excess of base.
Formation of Multiple Products 1. Reaction temperature was too high. 2. Reagent added too quickly. 3. Formation of intermolecularly bridged dimers.1. Maintain the reaction temperature at 0 °C during addition. 2. Add the silylating agent dropwise over at least 30 minutes. 3. Use more dilute conditions.
Incomplete Reaction 1. Insufficient silylating reagent. 2. Short reaction time.1. Use a slight excess (1.05-1.1 eq) of TIPS2Cl2. 2. Allow the reaction to stir longer at room temperature (up to 12h).
Difficult Purification 1. Co-elution of product with silicon-based byproducts. 2. Residual pyridine in the crude product.1. Ensure the aqueous work-up is thorough. A mild acidic wash (e.g., with 1M HCl) is crucial. 2. After quenching, co-evaporate the crude mixture with toluene several times to azeotropically remove pyridine.

Application in a Synthetic Pathway

The TIPS-protected diol is an exceptionally useful intermediate for further synthesis. With the C4 and C6 hydroxyls masked, the remaining C2 and C3 hydroxyls are available for selective functionalization. This strategy is a cornerstone in the synthesis of complex oligosaccharides, where one of the free hydroxyls can be converted into a glycosyl donor and the other can serve as a glycosyl acceptor.

The diagram below illustrates a common synthetic strategy where a 4,6-O-TIPS-protected glucoside is used as a versatile building block.

G start Methyl α-D-Glucopyranoside step1 TIPS2Cl2, Pyridine start->step1 intermediate1 4,6-O-TIPS Protected Intermediate step1->intermediate1 step2a Selective Protection of C2-OH (e.g., Benzylation) intermediate1->step2a step2b Selective Protection of C3-OH (e.g., Acylation) intermediate1->step2b intermediate2a C3-OH Free Acceptor step2a->intermediate2a glycosylation Glycosylation Reaction intermediate2a->glycosylation intermediate2b C2-OH Free Acceptor step2b->intermediate2b disaccharide Protected Disaccharide glycosylation->disaccharide

Caption: Synthetic utility of a 4,6-O-TIPS protected carbohydrate.

This rigid protection allows for high regioselectivity in subsequent protection steps (e.g., benzylation or acylation) at either the C2 or C3 position, creating advanced glycosyl donors or acceptors for oligosaccharide assembly.

References

  • Protecting Diols. (2021). YouTube. [Link]

  • Pilgrim, W., & Ghorai, P. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 971-1011. [Link]

  • Zhu, Y., & Gervay-Hague, J. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(9), 1237. [Link]

  • Guo, H., & Liu, H. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Carbohydrate Research, 357, 93-98. [Link]

  • 1,3-Dichlorotetraisopropyldisiloxane. PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • Ziegler, T., Eckhardt, E., & Pantkowski, G. (1994). Regioselective Glycodesilylation of Silylated Glycosides as a Useful Tool for the Preparation of Oligosaccharides. Journal of Carbohydrate Chemistry, 13(1), 81-109. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Glycochemistry and Chemical Biology (pp. 1-54). Wiley-VCH. [Link]

  • W. Green, T., & M. Wuts, P. G. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
  • Oscarson, S. (1997). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 74(11), 1289. [Link]

  • Silyl group deprotection by TBAF solution. (2022). YouTube. [Link]

  • Solvi, T. N. (2018). Protecting Groups in Synthesis of Monosaccharides' Derivatives. University of Oslo. [Link]

Sources

Application Notes and Protocols for the Hydrolysis of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Siloxanediols in Advanced Material Synthesis

The controlled hydrolysis of organochlorosilanes is a cornerstone of silicone chemistry, providing essential building blocks for a vast array of materials. Among these, 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane stands out as a precursor to the versatile 1,3-dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane. This disiloxanediol, featuring both methyl and phenyl functionalities, is a valuable intermediate in the synthesis of specialized polysiloxanes. The combination of the flexible dimethylsiloxane unit and the rigid, bulky diphenylsiloxane moiety imparts unique thermal and mechanical properties to the resulting polymers, making them suitable for applications ranging from high-performance elastomers and sealants to advanced coatings and dielectric materials.[1][2]

This application note provides a comprehensive guide to the hydrolysis of this compound, delving into the underlying reaction mechanism and offering a detailed, field-proven protocol for its successful synthesis and purification. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of phenyl- and methyl-substituted siloxanes in their work.

Mechanistic Insights: A Stepwise Approach to Hydrolysis

The hydrolysis of this compound is a nuanced process that proceeds through a series of well-defined steps. A thorough understanding of this mechanism is critical for controlling the reaction and obtaining the desired product in high yield and purity. The overall transformation involves the nucleophilic substitution of the chloro groups with hydroxyl groups, followed by potential condensation reactions.

Step 1: Nucleophilic Attack by Water

The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon atom.[3] The presence of two chlorine atoms makes the silicon centers highly susceptible to this attack. The phenyl groups, being electron-withdrawing, further enhance the electrophilicity of the silicon atoms, thereby influencing the reaction rate.[4]

Step 2: Elimination of Hydrogen Chloride (HCl)

Following the nucleophilic attack, a molecule of hydrogen chloride (HCl) is eliminated. This step is typically fast and results in the formation of a silanol group (Si-OH). The generation of HCl, a corrosive byproduct, necessitates careful control of the reaction conditions and appropriate safety measures.[5] The liberated HCl can also act as a catalyst in subsequent condensation reactions.[6]

Step 3: Hydrolysis of the Second Chloro Group

The hydrolysis of the second chloro group on the other silicon atom proceeds in a similar fashion, yielding the final product, 1,3-dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane.

Side Reactions: The Challenge of Condensation

A significant challenge in the synthesis of siloxanediols is the competing condensation reaction. The newly formed silanol groups are reactive and can condense with each other or with remaining chlorosilane groups to form siloxane bridges (Si-O-Si), leading to the formation of oligomers and polymers. Controlling the reaction temperature, stoichiometry of water, and the rate of addition of reactants are crucial to minimize these side reactions and maximize the yield of the desired diol.

Below is a diagram illustrating the hydrolysis mechanism:

hydrolysis_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product cluster_byproduct Byproduct cluster_side_product Side Product start This compound (Cl-Si(Me)(Ph)-O-Si(Me)(Ph)-Cl) intermediate Monohydroxylated Intermediate (HO-Si(Me)(Ph)-O-Si(Me)(Ph)-Cl) start->intermediate + H₂O - HCl hcl Hydrogen Chloride (HCl) product 1,3-Dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane (HO-Si(Me)(Ph)-O-Si(Me)(Ph)-OH) intermediate->product + H₂O - HCl condensation Condensation Products (Oligomers/Polymers) product->condensation Condensation

Caption: Hydrolysis mechanism of this compound.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a reliable method for the synthesis of 1,3-dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane. It is designed to be self-validating by incorporating in-process controls and detailed characterization steps.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Major Supplier A
Diethyl etherAnhydrous, ≥99.7%Major Supplier B
Deionized waterHigh-purityIn-house
Sodium bicarbonateACS gradeMajor Supplier C
Anhydrous magnesium sulfateACS gradeMajor Supplier D
HexaneHPLC gradeMajor Supplier E
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel (100 mL)

  • Magnetic stirrer with stir bar

  • Ice-water bath

  • Condenser

  • Nitrogen inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure:

Sources

The Formulator's Guide to Specialty Polymers: From Concept to Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Transformative Potential of Specialty Polymers

Specialty polymers are at the forefront of innovation across a multitude of industries, from medicine to electronics.[1] Unlike commodity plastics, these macromolecules are meticulously designed to exhibit specific, high-performance characteristics such as biocompatibility, biodegradability, stimuli-responsiveness, or exceptional thermal and mechanical properties.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of specialty polymer formulation but also actionable, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The diverse applications of specialty polymers are a testament to their versatility, with significant contributions to water treatment, paper processing, personal care products, and advanced coatings.[1][2][3] In the realm of pharmaceuticals and biotechnology, they are indispensable for controlled drug delivery, tissue engineering, and the development of sophisticated medical devices.[1][4][5] The ability to tailor a polymer's properties in response to external stimuli is a particularly powerful tool in creating "smart" materials for targeted therapies and diagnostics.[1]

This document will explore the critical considerations in polymer selection, provide detailed methodologies for formulation and characterization, and offer insights into the regulatory landscape.

Chapter 1: Foundational Principles of Specialty Polymer Selection

The success of any formulation hinges on the judicious selection of the polymer. This decision is not arbitrary but is dictated by a confluence of factors including the intended application, the properties of the active pharmaceutical ingredient (API) or other key components, and the desired performance characteristics of the final product.

Key Polymer Properties and Their Implications

A polymer's behavior is governed by its fundamental chemical and structural properties. Understanding these is paramount to predicting its performance in a given formulation.

  • Molecular Weight and Polydispersity: The molecular weight of a polymer significantly influences its mechanical strength, viscosity, and degradation rate.[1] A narrow molecular weight distribution (low polydispersity) often leads to more predictable and reproducible material properties.

  • Hydrophilicity/Lipophilicity Balance (HLB): The HLB of a polymer dictates its solubility and interaction with aqueous or organic environments.[1] This is a critical parameter in drug delivery systems, influencing drug encapsulation efficiency and release kinetics.

  • Ionic Character: Many specialty polymers are polyelectrolytes, carrying charged groups.[1] This property can be exploited for targeted delivery to specific biological sites or for creating pH-responsive systems.

  • Crystallinity and Amorphousness: The degree of crystallinity affects a polymer's mechanical properties, solubility, and degradation profile. Crystalline regions impart strength and rigidity, while amorphous domains contribute to flexibility and faster degradation.

  • Glass Transition Temperature (Tg) and Melting Temperature (Tm): These thermal properties define the temperature range in which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state (Tg) or melts (Tm). These are crucial for processing and determining the in-service temperature range of the final product.

The Interplay Between Polymer and Active Pharmaceutical Ingredient (API)

In pharmaceutical formulations, the interaction between the polymer and the API is a critical determinant of the product's efficacy and stability.[6] Key considerations include:

  • Solubility and Miscibility: The API must be soluble or miscible within the polymer matrix to ensure uniform distribution and prevent phase separation.

  • Chemical Compatibility: The polymer and API should not undergo any adverse chemical reactions that could compromise the stability or activity of the drug.

  • Drug Loading and Encapsulation Efficiency: The chosen polymer must be capable of entrapping the desired amount of API with high efficiency.

Chapter 2: Core Applications and Formulation Strategies

The versatility of specialty polymers allows for their application in a wide array of advanced formulations. This chapter will explore some of the most impactful areas and the corresponding formulation strategies.

Controlled Drug Delivery Systems

Polymers are the cornerstone of modern drug delivery, enabling the controlled and targeted release of therapeutics.[4][5] This enhances efficacy, reduces side effects, and improves patient compliance.[5][6][7]

Key Strategies:

  • Sustained Release: Formulations designed to release the API over an extended period, maintaining a therapeutic concentration in the body. This is often achieved using biodegradable polymers that erode over time.[8]

  • Targeted Delivery: Polymeric carriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the API to specific cells or tissues, maximizing its therapeutic effect while minimizing off-target toxicity.[6]

  • Stimuli-Responsive Release: "Smart" polymers can be engineered to release their payload in response to specific physiological cues such as pH, temperature, or the presence of certain enzymes.[4]

Common Polymeric Systems for Drug Delivery:

  • Nanoparticles and Microparticles: Solid polymeric particles encapsulating the API. Their size and surface properties can be tuned for specific delivery routes and targeting strategies.

  • Polymeric Micelles: Self-assembling core-shell structures formed by amphiphilic block copolymers. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments.

  • Hydrogels: Three-dimensional, cross-linked polymer networks that can absorb large amounts of water. They are particularly useful for topical and ophthalmic drug delivery and as scaffolds in tissue engineering.[6]

Medical Devices and Implants

Specialty polymers are widely used in the fabrication of medical devices and implants due to their biocompatibility, sterilizability, and tunable mechanical properties.[3][9]

Key Considerations for Medical Device Polymers:

  • Biocompatibility: The polymer must not elicit an adverse immune response when in contact with biological tissues.[10] The FDA provides guidance on biocompatibility testing for medical devices.[10]

  • Sterilizability: The material must withstand common sterilization methods (e.g., gamma irradiation, ethylene oxide, autoclave) without significant degradation of its properties.[9]

  • Mechanical Properties: The polymer must possess the appropriate strength, flexibility, and durability for its intended application, be it a flexible catheter or a rigid bone screw.

  • Radiopacity: For devices that need to be visualized under X-ray or fluoroscopy, radiopaque fillers like barium sulfate or tungsten can be incorporated into the polymer matrix.[11]

Examples of Polymers in Medical Devices:

PolymerCommon ApplicationsKey Properties
Poly(lactic-co-glycolic acid) (PLGA) Biodegradable sutures, drug-eluting stents, tissue engineering scaffoldsBiodegradable, biocompatible, tunable degradation rate
Polyethylene Glycol (PEG) Hydrogels, surface modification to reduce protein adhesion, drug-polymer conjugatesBiocompatible, hydrophilic, non-immunogenic
Polytetrafluoroethylene (PTFE) Catheters, vascular grafts, implant coatingsBiocompatible, low friction, chemically inert
Polyurethanes Pacemaker leads, catheters, wound dressingsBiocompatible, elastomeric, good mechanical properties
Advanced Materials and Specialty Coatings

The unique properties of specialty polymers make them ideal for a range of high-performance applications beyond the biomedical field.

  • Aerospace: Lightweight, high-strength polymer composites are used to improve fuel efficiency and durability in aircraft.[12][13]

  • Electronics: Conductive polymers are utilized in flexible displays, sensors, and organic light-emitting diodes (OLEDs).

  • Packaging: High-barrier polymers are employed to protect sensitive contents from oxygen and moisture, extending the shelf life of food and pharmaceuticals.[12]

Chapter 3: Protocols for Formulation and Characterization

This chapter provides detailed, step-by-step protocols for the formulation and characterization of specialty polymer systems. The rationale behind each step is explained to provide a deeper understanding of the process.

Protocol: Formulation of PLGA Nanoparticles for Drug Encapsulation via Nanoprecipitation

Objective: To prepare drug-loaded PLGA nanoparticles with a controlled size distribution for potential parenteral administration.

Rationale: Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for fabricating polymeric nanoparticles.[14] It is particularly suitable for encapsulating hydrophobic drugs.[14] The rapid diffusion of the solvent into the non-solvent phase leads to the instantaneous formation of nanoparticles.[14]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hydrophobic drug of interest

  • Acetone or methanol (water-miscible organic solvent)[14]

  • Purified water

  • Surfactant (e.g., Poloxamer 188, PVA)

Equipment:

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Glass vials

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and the hydrophobic drug in the organic solvent (e.g., acetone). Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant. The surfactant helps to stabilize the newly formed nanoparticles and prevent their aggregation.

  • Nanoprecipitation: While stirring the aqueous phase at a constant rate, slowly add the organic phase dropwise using a syringe pump. The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, entrapping the drug to form nanoparticles.[14]

  • Solvent Evaporation: Allow the nanoparticle suspension to stir for several hours to evaporate the organic solvent.[14] A rotary evaporator can be used to expedite this process.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in purified water. Repeat this washing step several times to remove any unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent nanoparticle aggregation during lyophilization.

Protocol: Characterization of Polymeric Nanoparticles

Objective: To determine the key physicochemical properties of the formulated nanoparticles, including size, polydispersity, surface charge, and drug loading.

Rationale: Thorough characterization is essential to ensure the quality, reproducibility, and performance of the nanoparticle formulation.[15]

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in purified water to an appropriate concentration.

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

    • The instrument will measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter (particle size) and the PDI, which is a measure of the width of the size distribution.

    • For zeta potential measurement, the instrument applies an electric field and measures the velocity of the nanoparticles to determine their surface charge.

3.2.2 Drug Loading and Encapsulation Efficiency

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Drug Loading: Dissolve a known mass of lyophilized nanoparticles in a suitable solvent to disrupt the nanoparticles and release the encapsulated drug. Quantify the amount of drug using a pre-established calibration curve.

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency: During the purification step, collect the supernatants from the centrifugation washes. Quantify the amount of unencapsulated drug in the supernatants.

      • Encapsulation Efficiency (%) = ((Total initial drug - Unencapsulated drug) / Total initial drug) x 100

3.2.3 Morphology

  • Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)[16]

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles.

    • Place a drop of the suspension onto a sample holder (e.g., carbon-coated copper grid for TEM).

    • Allow the sample to dry completely.

    • For SEM, the sample may need to be sputter-coated with a conductive material.

    • Image the nanoparticles under the microscope to visualize their size, shape, and surface morphology.[16]

Protocol: Custom Polymer Synthesis - An Overview

For applications requiring unique properties not available in off-the-shelf polymers, custom synthesis is necessary.[17] This process involves a systematic approach from monomer selection to final polymer characterization.

Key Steps in Custom Polymer Synthesis: [17]

  • Initial Consultation and Project Assessment: Clearly define the target properties of the polymer, such as molecular weight, thermal stability, and solubility.

  • Monomer Selection and Sourcing: Choose appropriate monomers that will yield the desired polymer structure and properties.

  • Synthesis Method Selection: Select the most suitable polymerization technique (e.g., free-radical, anionic, cationic, condensation polymerization) to achieve the desired polymer characteristics.

  • Reaction Setup and Optimization: Carefully control reaction parameters such as temperature, pressure, and catalyst concentration to ensure the desired outcome.

  • Polymer Purification: Remove unreacted monomers, initiators, and catalysts to obtain a high-purity polymer.

  • Comprehensive Characterization: Thoroughly characterize the synthesized polymer to verify that it meets all specifications.

Chapter 4: Regulatory Considerations

The use of specialty polymers in pharmaceutical and medical device applications is subject to stringent regulatory oversight to ensure patient safety.

  • FDA Guidance: The U.S. Food and Drug Administration (FDA) provides specific guidance on the use of materials in medical devices, including biocompatibility testing requirements outlined in ISO 10993-1.[10] For certain polymers with a long history of safe use in devices that contact intact skin, the FDA may exempt them from some biocompatibility testing.[10]

  • Pharmacopeial Standards: The United States Pharmacopeia (USP) and other pharmacopeias provide standards for the quality and purity of pharmaceutical excipients, including polymers.

  • Color Additives: The use of color additives in medical devices is regulated under Title 21 of the U.S. Code of Federal Regulations (21 CFR) parts 73 and 74.[18]

Visualizations

Workflow for Polymeric Nanoparticle Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization organic_phase Organic Phase Preparation (Polymer + Drug in Solvent) nanoprecipitation Nanoprecipitation (Slow addition of organic to aqueous phase) organic_phase->nanoprecipitation aqueous_phase Aqueous Phase Preparation (Surfactant in Water) aqueous_phase->nanoprecipitation solvent_evaporation Solvent Evaporation nanoprecipitation->solvent_evaporation purification Purification (Centrifugation and Washing) solvent_evaporation->purification lyophilization Lyophilization (Optional) purification->lyophilization dls DLS (Size, PDI, Zeta Potential) purification->dls sem_tem SEM/TEM (Morphology) purification->sem_tem uv_vis_hplc UV-Vis/HPLC (Drug Loading & Encapsulation Efficiency) lyophilization->uv_vis_hplc

Caption: Workflow for polymeric nanoparticle formulation and characterization.

Decision Tree for Polymer Selection in Drug Delivery

G start Define Therapeutic Goal drug_properties Assess Drug Properties (Solubility, Stability) start->drug_properties delivery_route Determine Delivery Route (Oral, Injectable, Topical) drug_properties->delivery_route release_profile Define Desired Release Profile (Sustained, Targeted, Stimuli-Responsive) delivery_route->release_profile polymer_type Select Polymer Type release_profile->polymer_type biodegradable Biodegradable Polymer (e.g., PLGA, PLA) polymer_type->biodegradable Sustained Release non_biodegradable Non-Biodegradable Polymer (e.g., PEG, PVP) polymer_type->non_biodegradable Solubility Enhancement stimuli_responsive Stimuli-Responsive Polymer (e.g., pH or Temp-sensitive) polymer_type->stimuli_responsive Targeted/Triggered Release formulation_method Choose Formulation Method biodegradable->formulation_method non_biodegradable->formulation_method stimuli_responsive->formulation_method emulsion Emulsion-based formulation_method->emulsion nanoprecipitation Nanoprecipitation formulation_method->nanoprecipitation conjugation Polymer-Drug Conjugation formulation_method->conjugation final_formulation Final Formulation emulsion->final_formulation nanoprecipitation->final_formulation conjugation->final_formulation

Caption: Decision tree for polymer selection in drug delivery.

References

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  • Polyzen. (n.d.). Custom blending of radiopaque fillers can increase the opacity of catheters and. Retrieved from [Link]

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  • MDDI. (n.d.). Radiopaque Polymer Formulations for Medical Devices. Retrieved from [Link]

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  • Polymer-Search.com. (2024). How Advanced Polymers Are Revolutionizing Aerospace Applications. Retrieved from [Link]

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use of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Applications of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Introduction

This compound is a versatile organosilicon reagent valued in modern organic synthesis for its unique structural features and reactivity. With two reactive chlorosilyl moieties bridged by a siloxane bond and substituted with both methyl and phenyl groups, it offers a distinct steric and electronic profile. This guide provides a comprehensive overview of its applications, focusing on its role as a protecting group for diols and as a precursor for the synthesis of more complex organosilicon structures.

Reagent Profile [1][2]

PropertyValue
IUPAC Name chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane
CAS Number 3582-72-7
Molecular Formula C₁₄H₁₆Cl₂OSi₂
Molecular Weight 327.36 g/mol
Appearance Typically a colorless to pale yellow liquid
SMILES C(O(C2=CC=CC=C2)Cl)Cl

Core Application: Protection of Diols

The primary application of this compound in organic synthesis is as a bifunctional protecting group for 1,2- and 1,3-diols. It reacts with two hydroxyl groups simultaneously to form a stable, seven-membered cyclic disiloxane-containing ring system. This strategy is particularly useful in multi-step syntheses where the selective protection of a diol is required while other functional groups undergo transformation.

Mechanistic Rationale

The reaction proceeds via a two-step nucleophilic substitution at the silicon centers. In the presence of a mild base, such as pyridine or triethylamine, the hydroxyl group of the diol attacks one of the electrophilic silicon atoms, displacing a chloride ion. The base serves to neutralize the hydrochloric acid (HCl) generated in this step. This is followed by an intramolecular reaction where the second hydroxyl group attacks the remaining chlorosilyl moiety, closing the ring and forming the final protected diol. The presence of phenyl groups on the silicon atoms provides steric bulk, enhancing the stability of the resulting cyclic ether compared to simpler tetramethyl derivatives.

General Reaction Scheme

Caption: General reaction for diol protection.

Application Note & Protocol: Protection of a Generic 1,2-Diol

This protocol provides a detailed, step-by-step methodology for the protection of a generic 1,2-diol using this compound.

Principle

The dichlorodisiloxane serves as a bifunctional electrophile that reacts with the two nucleophilic hydroxyl groups of the diol in the presence of a stoichiometric amount of a tertiary amine base. The reaction forms a thermodynamically stable cyclic silylene derivative, effectively protecting the diol from a wide range of reaction conditions. This protection is analogous to the use of other dichlorosilanes for diol protection.[3][4]

Materials
  • 1,2-Diol (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (2.2 eq)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere

  • Syringes

  • Standard glassware for aqueous workup

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Caption: Workflow for diol protection protocol.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 1,2-diol (1.0 eq). Seal the flask with a septum and purge with dry nitrogen or argon.

  • Dissolution: Add anhydrous DCM via syringe to dissolve the diol. The concentration should be approximately 0.1–0.5 M.

  • Addition of Base: Add anhydrous pyridine (2.2 eq) to the stirred solution at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and prevent side reactions.

  • Addition of Reagent: Slowly add this compound (1.05 eq) dropwise to the cold, stirred mixture over 10-15 minutes. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure protected diol.

Deprotection Protocol

The silylene protecting group is robust under many conditions but can be readily cleaved using a fluoride source.

  • Dissolve the protected diol in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, ~2.2 eq).

  • Stir at room temperature until TLC indicates complete removal of the starting material.

  • Perform a standard aqueous workup and purify as necessary to recover the original diol.

Synthesis of Cyclosiloxanes

Beyond its role in protection chemistry, this compound is a valuable building block for synthesizing larger, well-defined cyclosiloxanes. By reacting with disodiumoxy-terminated siloxanes, it can be used to construct larger cyclic structures, such as cyclotetrasiloxanes.[5] This approach allows for the precise incorporation of methyl and phenyl groups into the final cyclic polymer, influencing its material properties.

Illustrative Reaction

The reaction with 1,5-disodiumoxyhexamethyltrisiloxane would yield a cyclotetrasiloxane with alternating dimethyl and methyl-phenyl siloxane units. Such reactions are fundamental in silicone chemistry for creating precursors to specialized polymers.[5][6]

Summary of Applications

ApplicationDescriptionKey Advantages
Diol Protection Forms a stable cyclic derivative with 1,2- and 1,3-diols.High stability, selective protection, mild deprotection conditions.
Cyclosiloxane Synthesis Acts as a difunctional monomer in condensation reactions to form larger rings.Allows for precise control over the substituent pattern in the final product.
Precursor for Functional Materials The resulting protected diols or cyclosiloxanes can be further functionalized.Versatility in creating complex molecules and polymers with tailored properties.

References

  • Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. PubChem, National Center for Biotechnology Information.[Link]

  • Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar.[Link]

  • 1,3-DICHLOROTETRAMETHYLDISILOXANE. Gelest, Inc.[Link]

  • Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]

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Application Notes and Protocols for the Synthesis of Organo-Substituted Disiloxanes via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Carbon and Silicon Chemistry

The formation of a silicon-carbon bond is a cornerstone of organosilicon chemistry, enabling the creation of a vast array of materials, from high-performance polymers and fluids to essential intermediates in pharmaceutical synthesis.[1] The Grignard reaction, discovered by F. Stanley Kipping in 1904 for this very purpose, remains a versatile and indispensable tool for achieving this transformation.[1] This application note provides a detailed experimental procedure for the reaction of Grignard reagents with dichlorodisiloxanes. This specific reaction is fundamental for synthesizing well-defined, short-chain siloxane oligomers, which serve as building blocks for more complex silicone architectures or as functional molecules in their own right.

We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, address critical safety considerations, and outline methods for the characterization of the final product. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure for their specific molecular targets.

Pillar 1: Theoretical & Mechanistic Framework

The reaction proceeds via a nucleophilic substitution at the silicon center. The Grignard reagent, empirically represented as R-Mg-X, is a potent source of a carbanion-like nucleophile (R⁻).[2][3] The silicon atom in a dichlorodisiloxane is electrophilic due to the high electronegativity of the attached chlorine and oxygen atoms. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing a chloride ion, which is a good leaving group.

The overall reaction for a generic 1,3-dichloro-1,1,3,3-tetraalkyldisiloxane can be summarized as:

Cl-(R'₂Si)-O-(SiR'₂)-Cl + 2 R-Mg-X → R-(R'₂Si)-O-(SiR'₂)-R + 2 MgXCl

A critical aspect of this reaction is controlling the degree of substitution. Since the starting material has two reactive Si-Cl bonds, the stoichiometry of the Grignard reagent is paramount. Using two or more equivalents of the Grignard reagent promotes full substitution. For partial substitution, a "reverse addition" protocol, where the Grignard reagent is added to the silane, is often preferred to maintain an excess of the electrophile.[1]

Pillar 2: Experimental Protocol & Workflow

This protocol details the synthesis of 1,3-diethyl-1,1,3,3-tetramethyldisiloxane as a representative example.

Visualized Experimental Workflow

The following diagram outlines the complete experimental sequence from preparation to final product analysis.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Isolation cluster_analysis Phase 4: Analysis glassware Oven-Dry All Glassware setup Assemble Reaction Apparatus (3-Neck Flask, Condenser, Dropping Funnel) glassware->setup reagents Prepare Anhydrous Solvents and Reagents setup->reagents grignard_prep Prepare Grignard Reagent (EtMgBr in THF) reagents->grignard_prep reaction Slow Addition of Dichlorodisiloxane at 0 °C grignard_prep->reaction reflux Reaction Stirring (Room Temp to Reflux) reaction->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) concentrate->nmr ftir FT-IR Spectroscopy concentrate->ftir gcms GC-MS Analysis concentrate->gcms

Caption: Nucleophilic substitution of chloride on the dichlorodisiloxane by the Grignard reagent.

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the starting material signals and the appearance of new signals corresponding to the alkyl/aryl group (R) attached to the silicon. For the example product, one would expect to see signals for the ethyl group (a quartet and a triplet) and a singlet for the methyl groups on the silicon atoms.

  • ²⁹Si NMR: This is a powerful technique for silicon chemistry. The chemical shift in the ²⁹Si NMR spectrum will confirm the formation of the new Si-C bond and the specific environment of the silicon atoms in the disiloxane. [4]* FT-IR Spectroscopy: The FT-IR spectrum will show characteristic peaks for the Si-O-Si backbone (a strong, broad absorption around 1050-1100 cm⁻¹) and the Si-C bonds. The absence of a strong Si-Cl stretch (typically around 450-600 cm⁻¹) indicates the completion of the reaction. [5] By following this detailed guide, researchers can reliably and safely synthesize a variety of organo-substituted disiloxanes, opening avenues for new materials and chemical intermediates.

References

  • Arkles, B. GRIGNARD REAGENTS AND SILANES. Gelest, Inc.[Link]

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  • Silicones Environmental, Health and Safety Center (SEHSC). (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

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  • Blondat, D. J., et al. (1993). Polyfunctional Carbosilanes and Organosilicon Compounds. Synthesis via Grignard Reactions. Tetrahedron Letters, 34(13), 2111-2114. [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5070-5074. [Link]

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Lewis, L. N. (2014). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Journal of the American Chemical Society. [Link]

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  • Dikhtiarenko, A., et al. (2022). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. Molecules, 27(22), 7794. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • Scribd. (n.d.). Chlorosilane Safety Guide. [Link]

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  • Sun, J., et al. (2010). Synthesis and characterization of polar polysiloxanes. Polymer Preprints, 51(1), 603-604. [Link]

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The Strategic Application of Chemical Intermediates in Fine Chemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Intermediate in Complex Synthesis

In the intricate chess game of multi-step organic synthesis, the chemical intermediate is not merely a transient species but a pivotal strategic piece. It represents a molecular entity formed from reactants that subsequently reacts to generate the final product.[] For researchers, scientists, and drug development professionals, a deep understanding of the formation, stability, and reactivity of these intermediates is paramount to the successful and efficient construction of complex molecules.[2] This guide provides an in-depth exploration of the role of chemical intermediates in fine chemical synthesis, offering both foundational principles and actionable protocols.

The strategic use of chemical intermediates allows for a modular and controlled approach to synthesis.[3] By breaking down a complex target molecule into smaller, more manageable fragments (synthons), the corresponding synthetic equivalents—the chemical intermediates—can be individually prepared and then strategically coupled. This approach not only simplifies the overall synthetic challenge but also provides opportunities for purification and characterization at intermediate stages, ensuring the fidelity of the final product. Furthermore, the judicious choice of intermediates can significantly enhance reaction yields, improve stereoselectivity, and facilitate the purification of the desired compound.[3]

This document will delve into the practical applications of several key classes of chemical intermediates, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Organometallic Intermediates: Masters of Carbon-Carbon Bond Formation

Perhaps the most powerful class of chemical intermediates, organometallics, have revolutionized the field of organic synthesis by providing a reliable means of forming new carbon-carbon bonds.[4] The polarity of the carbon-metal bond renders the carbon atom nucleophilic, enabling it to attack a wide range of electrophilic partners.

A. Grignard Reagents: The Workhorse of Nucleophilic Addition

Discovered by Victor Grignard in 1900, organomagnesium halides (Grignard reagents) remain a cornerstone of organic synthesis.[4] Formed by the reaction of an organic halide with magnesium metal, these intermediates are highly effective nucleophiles that readily add to carbonyl compounds, epoxides, and other electrophiles.[5][6] Their utility is exemplified in the synthesis of alcohols, carboxylic acids, and in coupling reactions.[7]

This protocol details the preparation of a Grignard reagent from bromobenzene and its subsequent reaction with acetone to yield a tertiary alcohol.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Magnesium turnings24.311.22 g0.05
Anhydrous diethyl ether74.1250 mL-
Bromobenzene157.017.85 g (5.2 mL)0.05
Acetone58.082.90 g (3.7 mL)0.05
1 M Hydrochloric acid36.4650 mL-
Saturated sodium bicarbonate-20 mL-
Saturated sodium chloride-20 mL-
Anhydrous sodium sulfate---

Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 10 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of bromobenzene in 30 mL of anhydrous diethyl ether.

    • Add a small portion (approximately 2-3 mL) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of acetone in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography.

Caption: General workflow for a Grignard reaction.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification reagent_prep Reactants: Organic Halide (R-X) Magnesium (Mg) Anhydrous Ether grignard_formation Formation of R-MgX reagent_prep->grignard_formation Initiation & Reflux addition Nucleophilic Addition grignard_formation->addition electrophile Electrophile (e.g., Carbonyl) electrophile->addition quench Acidic Quench addition->quench extraction Extraction quench->extraction purification Purification extraction->purification product Final Product purification->product

B. Organolithium Reagents: Enhanced Reactivity

Organolithium reagents are even more reactive than their Grignard counterparts due to the more polarized carbon-lithium bond.[8][9] This heightened reactivity makes them powerful bases and nucleophiles, capable of deprotonating even weakly acidic C-H bonds and participating in a wide array of nucleophilic additions and substitutions.[8][10]

II. Enolates: Versatile Carbon Nucleophiles

Enolates are another cornerstone of carbon-carbon bond formation, generated by the deprotonation of the α-carbon of a carbonyl compound.[11] The resulting negative charge is delocalized onto the oxygen atom, making the α-carbon a soft nucleophile.[11] This allows for a variety of reactions, including alkylations, aldol condensations, and Claisen condensations, to build molecular complexity.[12][13]

Protocol: Alkylation of Diethyl Malonate

This protocol demonstrates the formation of an enolate from diethyl malonate and its subsequent alkylation with an alkyl halide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Sodium ethoxide68.053.40 g0.05
Anhydrous ethanol46.0750 mL-
Diethyl malonate160.178.01 g (7.2 mL)0.05
1-Bromobutane137.026.85 g (5.4 mL)0.05
1 M Hydrochloric acid36.4650 mL-
Diethyl ether74.1250 mL-
Saturated sodium chloride-20 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Enolate Formation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

    • Add diethyl malonate dropwise to the stirred solution at room temperature. An exothermic reaction will occur.

    • After the addition is complete, stir the mixture for 15 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add 1-bromobutane dropwise to the enolate solution.

    • Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

    • Add 50 mL of water to the residue and extract with 3 x 50 mL of diethyl ether.

    • Combine the organic extracts and wash with 20 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure.

Caption: Mechanism of Enolate Alkylation.

G Start Diethyl Malonate Enolate Enolate Intermediate Start->Enolate Deprotonation Alkylated Alkylated Product Enolate->Alkylated SN2 Attack Base Base (e.g., EtO⁻) Base->Enolate AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylated

III. Palladium-Catalyzed Cross-Coupling Intermediates: Precision in Bond Construction

The advent of palladium-catalyzed cross-coupling reactions has been a transformative development in fine chemical synthesis, earning the 2010 Nobel Prize in Chemistry. These reactions, such as the Suzuki and Heck reactions, allow for the precise formation of carbon-carbon bonds between different types of organic molecules with high functional group tolerance.[14][15][16]

The Suzuki Coupling: A Versatile Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals.[15][16] The reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[17]

IV. Protecting Groups: Temporary Intermediates for Chemoselectivity

In molecules with multiple reactive functional groups, it is often necessary to temporarily "mask" or protect one group to prevent it from reacting while another part of the molecule is being modified.[18][19] These protecting groups are essentially temporary chemical intermediates that are introduced and later removed in the synthetic sequence.[20] The ideal protecting group should be easy to introduce, stable to the reaction conditions of the subsequent step, and readily removed under mild conditions that do not affect the rest of the molecule.[18][20]

V. Chiral Auxiliaries: Guiding Stereochemistry

For the synthesis of enantiomerically pure compounds, chiral auxiliaries serve as temporary intermediates that control the stereochemical outcome of a reaction.[21][22] A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directing the attack of a reagent to one face of the molecule over the other.[23] After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse.[22][23] This strategy is widely employed in asymmetric synthesis to produce single enantiomers of drugs and other bioactive molecules.[24][25]

VI. Conclusion: The Intermediate as a Design Element

The effective use of chemical intermediates is a hallmark of elegant and efficient fine chemical synthesis. By understanding the principles governing their formation and reactivity, researchers can strategically design synthetic routes that are not only feasible but also robust, scalable, and selective. The protocols and concepts outlined in this guide serve as a foundation for the practical application of these crucial molecular entities in the pursuit of novel and complex chemical targets.

References

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Troubleshooting & Optimization

Technical Support Guide: Purification of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers and professionals engaged in the purification of 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane. As a moisture-sensitive, high-boiling point compound, its purification via distillation presents unique challenges. This document offers a detailed protocol, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Critical Compound Properties & Distillation Parameters

Understanding the physicochemical properties of this compound is the foundation for a successful purification. The high boiling point necessitates distillation under reduced pressure to prevent thermal decomposition, while its extreme sensitivity to water demands rigorous anhydrous technique.[1][2][3][4]

PropertyValueSignificance for Distillation
CAS Number 3582-72-7[5][6]Identification and safety data retrieval.
Molecular Formula C₁₄H₁₆Cl₂OSi₂[5][6]---
Molecular Weight 327.36 g/mol [5]Influences boiling point and vapor density.
Appearance Transparent Liquid[5]Deviations (e.g., cloudiness) can indicate impurities or hydrolysis.
Boiling Point 158 °C (pressure not specified)[4][5]This value, likely at reduced pressure, confirms the need for vacuum distillation to avoid high temperatures.
Density 1.153 g/mL[4]Necessary for calculating molar quantities and yield.
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[4]This is the most critical parameter. Exposure to moisture will convert the desired product into non-volatile siloxanols and polymeric siloxanes, drastically reducing yield.

Recommended Experimental Protocol: Vacuum Distillation

This protocol is designed to maximize purity and yield while ensuring operational safety. The core principle is the exclusion of atmospheric moisture at every stage.

Pre-Distillation: Apparatus Preparation

  • Glassware Selection: Use a short-path distillation apparatus for optimal efficiency with high-boiling point compounds.[1] Ensure all glassware (distillation flask, distillation head, condenser, receiving flask) is free of cracks or chips that could compromise the vacuum.

  • Drying: Thoroughly oven-dry all glassware at >120°C for at least 4 hours. Assemble the apparatus while still hot and immediately place it under a vacuum or a positive pressure of an inert gas (e.g., Nitrogen, Argon) as it cools to prevent atmospheric moisture from adsorbing onto the surfaces.

  • Inert Atmosphere: The entire distillation should be conducted under an inert atmosphere to protect the moisture-sensitive compound.[7]

Distillation Procedure

  • Charging the Flask: Charge the cooled, inert distillation flask with the crude this compound. Add a fresh, appropriately sized magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Assembly: Complete the assembly of the distillation apparatus. Use high-vacuum grease sparingly on all ground-glass joints to ensure a perfect seal. Connect the condenser to a coolant source (e.g., a recirculating chiller set to 10-15°C).

  • Vacuum Application:

    • Begin stirring the crude material.

    • Slowly and carefully open the connection to the vacuum pump. A gradual reduction in pressure prevents violent bumping.

    • Allow the system to evacuate to the target pressure (typically 1-5 mmHg). Monitor the pressure with a manometer.

  • Heating:

    • Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle with a sand or oil bath for uniform heat distribution.

    • Observe the crude material for the removal of any low-boiling volatile impurities. These will distill first and should be collected in a separate receiving flask if necessary.

  • Fraction Collection:

    • Gradually increase the temperature. As the product's boiling point is approached, you will observe vapor condensing on the thermometer bulb in the distillation head.

    • The temperature reading on the thermometer should rise and then stabilize. This stable temperature is the boiling point of your compound at the system's pressure.

    • Collect the fraction that distills over during this stable temperature plateau. This is your purified product.

  • Shutdown:

    • Once the majority of the product has distilled or the temperature at the distillation head begins to drop, stop the distillation.

    • Remove the heating mantle and allow the system to cool completely.

    • Crucially, vent the system with an inert gas before turning off the vacuum pump to prevent oil from the pump from being sucked back into your apparatus.

    • The purified product in the receiving flask should be blanketed with inert gas and sealed immediately.

Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound.

Q: My distillation yield is extremely low, and a large amount of a thick, viscous, gel-like residue is left in the distillation flask. What went wrong?

A: This is the most common failure mode and is almost certainly due to hydrolysis . The Si-Cl bonds in your starting material have reacted with water.[4] This reaction forms silanol (Si-OH) intermediates, which then undergo condensation to form Si-O-Si bonds, creating higher molecular weight, non-volatile oligomers and polymers.

  • Root Causes:

    • Using glassware that was not rigorously dried.

    • Leaks in the distillation apparatus that allowed moist air to enter.

    • Moisture present in the crude starting material.

  • Solution:

    • Repeat the distillation ensuring every piece of glassware is oven- or flame-dried and assembled under an inert atmosphere.

    • Check all joints and connections for leaks before heating. You can use a high-vacuum leak detector or observe if the system can hold a stable vacuum after the pump is isolated.

    • If the crude material is suspected to be wet, consider pre-treating it by stirring over a mild drying agent that can be filtered off, or by azeotropic removal of water with a dry, inert solvent (like toluene) on a rotary evaporator, provided the compound is stable to this process.

Q: The liquid in the distillation flask is boiling violently and erratically (bumping), threatening to splash into the condenser.

A: Bumping occurs when a liquid superheats and then boils in a sudden burst. It is common under vacuum.

  • Root Causes:

    • Ineffective or no stirring.

    • Lack of nucleation sites for smooth boiling.

  • Solution:

    • Ensure vigorous and constant magnetic stirring. This is the primary method to prevent bumping.

    • For very stubborn cases, a fine capillary tube can be inserted through a septum, with its tip below the liquid surface.[8] A slow bleed of inert gas (e.g., nitrogen) through this capillary will provide a steady stream of bubbles that act as nucleation sites, promoting smooth boiling.[8] Do not use standard anti-bumping granules as they are often ineffective in a vacuum after their trapped air is removed.

Q: The pressure in my system keeps fluctuating and I cannot achieve a stable, low vacuum.

A: This indicates a leak in your system. A fluctuating vacuum will cause the boiling point to be unstable, leading to poor separation and potential product loss.

  • Root Causes:

    • Poorly sealed ground-glass joints.

    • Cracks in the glassware.

    • Perished or poorly fitted tubing connecting to the vacuum pump.

  • Solution:

    • Re-grease all joints. Ensure a thin, transparent ring of grease is visible around the entire joint.

    • Carefully inspect all glassware for hairline cracks.

    • Check all vacuum tubing for holes or cracks and ensure all connections are tight.

Q: My final distilled product appears cloudy or hazy.

A: Cloudiness is often a sign of moisture contamination. This could have happened if the receiving flask was not properly dried or if moist air was introduced during the shutdown and venting process. The product may still be chemically pure but contains suspended microdroplets of water or initial hydrolysis products.

Frequently Asked Questions (FAQs)

Q: Why is vacuum distillation essential for purifying this compound?

A: The compound has a high boiling point. Attempting to distill it at atmospheric pressure would require very high temperatures, likely leading to thermal decomposition and the formation of unwanted byproducts. Vacuum distillation lowers the boiling point to a much safer and more manageable temperature, preserving the molecule's integrity.[1][2]

Q: What are the likely impurities in my crude material?

A: Besides the hydrolysis-derived polymers mentioned above, common impurities can include unreacted starting materials from its synthesis, reaction solvents, and other chlorinated silane or siloxane side-products. Most of these will have different boiling points and can be separated by careful fractional distillation.

Q: How can I confirm the purity of my final product?

A: Several analytical techniques can be used:

  • Gas Chromatography (GC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Confirms the chemical structure and can reveal the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the absence of hydroxyl (-OH) groups (from hydrolysis products) which would appear as a broad peak around 3200-3600 cm⁻¹.

Q: What are the most critical safety precautions for this distillation?

A:

  • Work in a well-ventilated fume hood. Chlorosilanes can release HCl upon contact with moisture.

  • Wear appropriate PPE , including safety glasses, a lab coat, and gloves.

  • Use a safety screen. Distillation under vacuum carries a risk of implosion.

  • Never heat a closed system. Ensure there is a path to the vacuum pump or a vent.

  • Vent the apparatus to an inert gas before opening it to the atmosphere. This prevents both contamination of your product and exposure to reactive compounds.

Visualization of the Purification Workflow

The following diagram illustrates the critical steps and potential failure points in the vacuum distillation process for a moisture-sensitive compound.

Distillation_Workflow cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_outcome Outcome Crude Crude Product Setup Assemble Dry Apparatus Under Inert Gas Crude->Setup Charge Flask Vacuum Apply Stable Vacuum (1-5 mmHg) Setup->Vacuum Heat Apply Controlled Heat Vacuum->Heat Collect Collect Pure Fraction (Stable Head Temp.) Heat->Collect Residue Non-Volatile Residue (Polymeric Impurities) Heat->Residue Remains in Flask Pure Pure Product Collect->Pure Moisture Moisture Contamination (Leaks, Wet Glassware) Moisture->Setup Causes Hydrolysis

Caption: Workflow for vacuum distillation of this compound.

References

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a vacuum distillation [Video]. YouTube. Retrieved from [Link]

  • University of Southampton. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) [Video]. YouTube. Retrieved from [Link]

  • Sulzer. (n.d.). DistilCare™ Vacuum Distillation | Gentle Separation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Levine, D. R., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic Letters, 19(19), 5186–5189. Retrieved from [Link]

  • PubMed. (n.d.). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Retrieved from [Link]

  • Science Through Time. (2023, June 29). What Is Vacuum Distillation? [Video]. YouTube. Retrieved from [Link]

  • Ducom, G., et al. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science and Technology, 72(1), 123-130. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Retrieved from [Link]

Sources

Technical Support Center: Managing Dichlorosiloxane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dichlorosiloxane reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and moisture-sensitive compounds. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues and ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of dichlorosiloxanes.

Q1: What are dichlorosiloxane reagents and why are they so sensitive to moisture?

A1: Dichlorosiloxanes, such as dimethyldichlorosilane (Me₂SiCl₂), are organosilicon compounds featuring two chlorine atoms attached to a silicon atom. The silicon-chlorine (Si-Cl) bond is highly polarized and susceptible to nucleophilic attack by water. Even trace amounts of moisture in the air or in solvents can lead to a rapid hydrolysis reaction.

The reaction proceeds in two main stages:

  • Hydrolysis: The Si-Cl bonds are replaced by silanol (Si-OH) groups, releasing corrosive hydrogen chloride (HCl) gas.[1][2]

  • Condensation: The newly formed, unstable silanols quickly condense with each other (or with unreacted chlorosilanes) to form stable silicon-oxygen-silicon (Si-O-Si) linkages, known as siloxane bonds, eliminating water in the process.[1][2]

This condensation process can continue, leading to the formation of linear chains, cyclic oligomers, or, in uncontrolled conditions, cross-linked polymeric gels that can ruin an experiment.[1][3]

Q2: What are the visible signs that my dichlorosiloxane reagent has been compromised by moisture?

A2: Several signs indicate moisture contamination:

  • Fuming: The reagent will fume in moist air as the Si-Cl bonds react with humidity to produce HCl gas.[2]

  • Precipitation/Gelling: The formation of a white solid precipitate (silica or polysiloxanes) or the transformation of the liquid reagent into a viscous gel indicates significant hydrolysis and polymerization.[4][5]

  • Hazy Appearance: A previously clear solution becoming hazy or cloudy is an early indicator of hydrolysis product formation.[2]

Q3: What is the minimum level of dryness required for solvents and reaction setups?

A3: For most applications involving dichlorosiloxanes, the water content in your solvents should be kept below 50 parts per million (ppm).[6] Achieving this requires rigorous drying protocols. The reaction atmosphere should be inert, typically high-purity nitrogen or argon, with oxygen and moisture levels ideally below 10 ppm.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific problems you might encounter during your experiments.

Issue 1: My reaction is sluggish or fails to initiate.
Potential Cause Diagnostic Check Corrective Action
Wet Solvent Use a Karl Fischer titrator to measure the water content of your solvent.[7][8] This is the most accurate method.Dry the solvent appropriately. For many common solvents like dichloromethane or toluene, distillation over a suitable drying agent (e.g., calcium hydride) or passing through an activated alumina column is effective.[6][9]
Contaminated Reagent Check the reagent bottle for signs of fuming or precipitate near the cap. If possible, take a small aliquot and observe its reaction with a drop of water (in a controlled setting like a fume hood) to confirm reactivity.Use a fresh bottle of reagent. Ensure it has been stored under an inert atmosphere.[10][11]
Atmospheric Leak Check all joints, septa, and connections in your reaction setup for leaks. A simple way is to slightly pressurize the system with inert gas and use a soap bubble solution on the joints.Re-grease joints (if applicable), replace old septa, and ensure all connections are secure. Perform several evacuate-refill cycles to purge the apparatus of atmospheric contaminants.[12]
Issue 2: I'm observing unexpected gel formation or white precipitates.

This is a classic sign of uncontrolled hydrolysis and polymerization.

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} idot Caption: Troubleshooting workflow for gel formation.

  • Causality: Dichlorosiloxanes are difunctional monomers. When hydrolysis occurs, it forms difunctional silanediols (R₂Si(OH)₂). These monomers can then polymerize in a step-growth fashion to form long chains. If any trifunctional silanes (like methyltrichlorosilane, which is a common impurity) are present, they act as cross-linking sites, leading to the rapid formation of an insoluble gel network.[1]

  • Prevention: The key is rigorous exclusion of water. This involves not only dry solvents but also properly dried glassware. Glassware should be oven-dried at >125°C overnight or flame-dried under vacuum immediately before use to remove adsorbed surface moisture.[13]

Issue 3: My product yield is low and inconsistent.
Potential Cause Explanation Solution
Stoichiometry Imbalance Uncontrolled hydrolysis consumes the dichlorosiloxane, effectively changing the stoichiometry of your reaction and leading to lower yields of the desired product.Re-verify the dryness of all components. Consider titrating the dichlorosiloxane reagent (using a non-aqueous method) if its purity is in doubt.
Side Reactions The HCl gas generated during hydrolysis can catalyze unwanted side reactions, especially with acid-sensitive functional groups in your substrate.Add a non-nucleophilic base (e.g., a hindered amine like triethylamine or pyridine) to the reaction mixture to act as an HCl scavenger.
Work-up Issues Quenching the reaction too quickly with an aqueous solution can cause rapid, localized polymerization, trapping your product in a solid matrix and making isolation difficult.Perform the reaction quench slowly, at a low temperature (e.g., 0 °C or below), and with vigorous stirring to dissipate heat and HCl.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential procedures.

Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
  • Cleaning: Ensure all glassware is scrupulously clean. Wash with detergent, rinse thoroughly with deionized water, and finally rinse with a water-miscible solvent like acetone to speed up drying.

  • Oven Drying (Preferred): Place glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[13]

  • Assembly & Cooling: Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon. This prevents moist lab air from being drawn in as the apparatus cools.[13] Use a minimal amount of appropriate grease for any standard taper joints.

  • Final Purge: Once assembled and cooled, connect the apparatus to a Schlenk line and perform a minimum of three evacuate-refill cycles to ensure a fully inert atmosphere.[12]

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol assumes you have a standard dual-manifold Schlenk line connected to a vacuum pump and a source of high-purity inert gas (Nitrogen or Argon).

dot graph G { layout=dot; rankdir="TB"; splines=ortho; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial"];

} idot Caption: Basic Schlenk line experimental setup.

  • Prepare Glassware: Use glassware dried according to Protocol 1.

  • Attach to Line: Securely attach the reaction flask (e.g., a Schlenk flask) to the line via flexible tubing.

  • Purge the Flask (Evacuate-Refill Cycle):

    • Ensure the flask's stopcock is closed to the manifold.

    • Open the stopcock to the vacuum manifold. The flask will be evacuated. Be cautious with large flasks to avoid implosion.

    • Once a good vacuum is achieved, close the stopcock to the vacuum.

    • Carefully open the stopcock to the inert gas manifold. You will hear gas flowing in. Allow it to fill until the pressure equalizes (the bubbling in the oil bubbler will slow or stop).

    • Repeat this cycle at least three times to ensure the removal of atmospheric gases.[12]

  • Introduce Reagents: Solids can be added to the flask before purging. Liquids must be added via a gas-tight syringe or cannula transfer from a Sure/Seal™ bottle, always under a positive pressure of inert gas to prevent air ingress.[10]

Section 4: The Chemistry of Hydrolysis

Understanding the mechanism of dichlorosiloxane hydrolysis is key to preventing it. The process is a cascade of reactions that rapidly leads to polymerization.

Hydrolysis_Cascade

As shown, the initial hydrolysis to a silanediol is just the first step.[1][2] This reactive intermediate can then undergo either intermolecular condensation to form linear chains or intramolecular condensation to form stable cyclic species (like D3 or D4).[1] In the presence of sufficient water and favorable conditions, this process continues, leading to high molecular weight polymers and eventually a cross-linked gel.

References

  • Google Patents. (n.d.). Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane.
  • Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • Arini, V. F., Fauziah, U., Auliya, D. G., et al. (2021). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Journal of Physics: Conference Series. Retrieved from [Link]

  • Google Patents. (n.d.). Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock.
  • ResearchGate. (2022). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. Retrieved from [Link]

  • Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Linear Polysiloxanes. Retrieved from [Link]

  • ACS Publications. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]

  • Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Stopping of Crosslinking Reaction in a PDMS Polymer at the Gel Point. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

  • ResearchGate. (2002). Improve Your Handling of Chlorosilanes. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]

  • UKEssays. (2017). Polysiloxanes Synthesis and Structure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. Retrieved from [Link]

  • National Institutes of Health. (2017). Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S.. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • VIPEr, IONiC. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Retrieved from [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]

  • MDPI. (2022). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. Retrieved from [Link]

  • ACS Publications. (2014). Reactivity control using a Schlenk line. Retrieved from [Link]

  • Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from [Link]

  • ResearchGate. (2014). How can I prevent gel formation during polymerization of AB2 hyper-branched polymers?. Retrieved from [Link]

  • ResearchGate. (2013). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. Retrieved from [Link]

Sources

troubleshooting low reactivity of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging organosilicon compound. Here, we address common issues related to its reactivity, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my reaction with this compound showing little to no product formation?

Answer: Low reactivity or failure of reactions involving this compound is a frequent challenge. The root cause often lies in one or more of the following areas:

  • Hydrolytic Instability: The silicon-chlorine (Si-Cl) bond is the primary reactive site in this molecule. However, it is exceptionally sensitive to moisture.[1][2] Trace amounts of water in your solvents, reagents, or even atmospheric moisture can lead to rapid hydrolysis of the Si-Cl bonds to form silanols (Si-OH). These silanols can then self-condense to form unreactive silicones or cyclize, consuming your starting material in non-productive pathways. This is the most common reason for reaction failure.

  • Sub-optimal Reaction Conditions:

    • Temperature: While highly reactive with water, the reaction of the Si-Cl bond with other nucleophiles might require specific temperature ranges to overcome activation energy barriers, especially given the steric hindrance from the phenyl and methyl groups.

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Non-polar, aprotic solvents like toluene, hexane, or dichloromethane are generally preferred to minimize side reactions and ensure the solubility of the reactants.

  • Catalyst Inefficiency: For polymerization reactions, the choice and activity of the catalyst are critical.[3] Catalysts can be deactivated by impurities present in the reaction mixture. For other nucleophilic substitution reactions, the nucleophile's strength and concentration are key factors.

  • Steric Hindrance: The presence of both methyl and phenyl groups on each silicon atom creates significant steric bulk around the reactive Si-Cl centers.[4] This can slow down the approach of nucleophiles, necessitating longer reaction times or more forcing conditions compared to less substituted chlorosiloxanes.

Question 2: I suspect moisture contamination is the problem. What are the definitive signs and how can I prevent it?

Answer: The primary indicator of moisture contamination is the formation of a white precipitate, which is often hydrochloric acid (HCl) reacting with ambient moisture or the formation of solid siloxane byproducts.[1] You may also observe a significant portion of your starting material being consumed with little to no desired product formation, as confirmed by techniques like GC-MS or NMR spectroscopy.

To rigorously prevent moisture contamination, a multi-faceted approach is necessary:

  • Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of dry, inert gas (e.g., argon or nitrogen) immediately before use.

  • Solvent and Reagent Drying: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent. Other liquid reagents should also be dried and distilled if possible. Solid reagents should be dried under high vacuum.

  • Inert Atmosphere: The entire reaction, including reagent transfers, must be conducted under a positive pressure of an inert gas. Techniques such as using a Schlenk line or a glovebox are highly recommended.[5]

  • Proper Reagent Handling: this compound is highly sensitive to air and moisture.[6] It should be stored under an inert atmosphere and transferred using gas-tight syringes or cannulas.

Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve low reactivity issues.

TroubleshootingWorkflow Troubleshooting Low Reactivity start Start: Low or No Product check_moisture Step 1: Assess Moisture Contamination Is there evidence of hydrolysis (e.g., white precipitate)? start->check_moisture dry_system Action: Implement Rigorous Drying Protocol - Oven-dry glassware - Use anhydrous solvents - Maintain inert atmosphere check_moisture->dry_system Yes check_conditions Step 2: Evaluate Reaction Conditions Are temperature, solvent, and reaction time optimized? check_moisture->check_conditions No dry_system->check_conditions optimize_conditions Action: Systematically Vary Conditions - Titrate temperature - Screen aprotic solvents - Extend reaction time check_conditions->optimize_conditions No check_reagents Step 3: Verify Reagent Purity & Stoichiometry Is the disiloxane pure? Are reagents correctly measured? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Action: Purify & Analyze Reagents - Distill/recrystallize starting materials - Confirm purity via NMR/GC-MS check_reagents->purify_reagents No success Success: Reaction Proceeds as Expected check_reagents->success Yes purify_reagents->success

Caption: A step-by-step decision-making workflow for troubleshooting low reactivity.

Key Experimental Protocols

Protocol 1: Rigorous Drying of a Reaction Setup

This protocol ensures an anhydrous environment, which is critical for reactions with chlorosilanes.

  • Glassware: Disassemble and clean all glassware. Place in an oven at 150°C for at least 4 hours (overnight is ideal).

  • Assembly: While still hot, quickly assemble the glassware (e.g., round-bottom flask, condenser) and immediately place it under a positive pressure of dry argon or nitrogen. Use high-vacuum grease for any glass joints.

  • Flame Drying (Optional but Recommended): For the most stringent requirements, gently heat the assembled glassware under vacuum with a heat gun to drive off any adsorbed water. Allow it to cool to room temperature under a constant flow of inert gas.

  • Solvent Preparation: Use a freshly dried and distilled aprotic solvent (e.g., toluene distilled from sodium/benzophenone). Transfer the solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: Add this compound and other reagents via a gas-tight syringe, ensuring the system remains under a positive pressure of inert gas.

Understanding Side Reactions

The most prevalent side reactions stem from the hydrolysis of the Si-Cl bond. Understanding this pathway is key to preventing it.

SideReactions Dominant Side Reaction Pathway: Hydrolysis reactant 1,3-Dichloro-1,3-dimethyl- 1,3-diphenyldisiloxane (R-Si(Cl)-O-Si(Cl)-R) silanol Disiloxane-diol (Unstable Intermediate) (R-Si(OH)-O-Si(OH)-R) reactant->silanol + 2 H₂O water H₂O (Moisture) water->silanol hcl 2 HCl (Byproduct) silanol->hcl releases polymer Undesired Polysiloxanes (-[R-Si-O-Si-O]-)n silanol->polymer Self-Condensation cyclics Cyclic Siloxanes silanol->cyclics Intramolecular Condensation

Caption: Hydrolysis of the starting material leads to undesired side products.

Summary of Troubleshooting Strategies

Problem Area Potential Cause Recommended Solution Verification Method
Reagent & System Moisture ContaminationImplement rigorous drying protocols for glassware, solvents, and inert gas stream.[5]Disappearance of white precipitate; successful product formation.
Purity of Starting MaterialPurify this compound by vacuum distillation.NMR, GC-MS analysis to confirm purity >95%.
Reaction Parameters Sub-optimal TemperatureScreen a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal condition.In-process reaction monitoring (e.g., TLC, GC) to track conversion.
Inappropriate SolventTest a variety of anhydrous, aprotic solvents (e.g., THF, Toluene, Hexane).Comparison of reaction rates and yields across different solvents.
Catalysis Inactive or Poisoned CatalystUse a fresh batch of catalyst; ensure all reagents are free of catalyst poisons (e.g., water, sulfur compounds).[3]A significant increase in reaction rate upon using a fresh catalyst.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
  • On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00003J. (2024).
  • 1,3-DICHLOROTETRAMETHYLDISILOXANE | - Gelest, Inc. (n.d.).
  • CAS 3582-72-7 1,3-Dichloro-1,3-Diphenyl-1,3-Dimethyldisiloxane - Alfa Chemistry. (n.d.).
  • Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | C14H16Cl2OSi2 - PubChem. (n.d.).
  • This compound | 3582-72-7 - ChemicalBook. (2024).
  • Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC. (2017).
  • How Does Siloxane Ring-Opening Polymerization Work? - Chemistry For Everyone. (2025).
  • WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents. (n.d.).
  • CHLOROSILANES - CAMEO Chemicals - NOAA. (n.d.).
  • CHLOROSILANE, 95% - Gelest, Inc. (2017).

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Technical Support Center: Purification of Dichlorodisiloxanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorodisiloxane reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of by-products from your reaction mixtures. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Understanding the By-products: A Mechanistic Overview

The synthesis of dichlorodisiloxanes, often proceeding from the hydrolysis of dichlorodimethylsilane, can lead to the formation of several by-products that may interfere with subsequent reactions or affect the purity of your final product.[1][2] Understanding the origin of these impurities is the first step toward their effective removal.

The primary reaction involves the controlled hydrolysis of a dichlorosilane to form a silanol intermediate, which then condenses. However, side reactions can lead to:

  • Hydrochloric Acid (HCl): A primary by-product from the hydrolysis of the chloro groups on the silicon atom.[1][2]

  • Cyclic Siloxanes (D3, D4, D5, etc.): Formed through intramolecular condensation of silanol intermediates.[1][2][3]

  • Linear Siloxane Oligomers: Resulting from intermolecular condensation of silanol intermediates.[2][4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual dichlorosilanes.

II. By-product Removal Strategies: A Troubleshooting Guide in Q&A Format

This section addresses specific issues you may encounter during the purification of your dichlorodisiloxane product.

A. Removal of Hydrochloric Acid (HCl)

Question: My reaction mixture is highly acidic after synthesis. What is the most effective way to remove the residual hydrochloric acid?

Answer: The most common and effective method for removing HCl is through aqueous washing. However, the success of this step depends on careful execution to avoid common pitfalls.

Protocol: Aqueous Washing for HCl Removal

  • Initial Quench: Slowly and carefully add the crude dichlorodisiloxane reaction mixture to a separatory funnel containing cold deionized water or a dilute sodium bicarbonate solution (5% w/v is a good starting point).[5] The use of a bicarbonate solution will neutralize the acid, producing carbon dioxide gas, so ensure the separatory funnel is vented frequently to release pressure.

  • Extraction: Gently swirl or invert the separatory funnel to mix the phases.[6] Avoid vigorous shaking, as this can lead to the formation of stable emulsions.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer containing the dissolved HCl and salts will typically be the bottom layer. Drain and discard the aqueous layer.

  • Repeat: Repeat the washing step with deionized water until the pH of the aqueous layer is neutral.

  • Drying: After the final wash, dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, followed by filtration.

Troubleshooting HCl Removal

Question: I'm getting a stable emulsion during the aqueous wash that won't separate. What should I do?

Answer: Emulsion formation is a common issue when washing siloxane-containing organic phases with aqueous solutions.[6][7] Here are several strategies to address this:

  • Prevention is Key: As a general rule, it is easier to prevent an emulsion than to break one.[6] Gentle swirling instead of vigorous shaking is the most effective preventative measure.[6]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the separatory funnel.[6] This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the separation of the two phases.[6]

  • Filtration: In some cases, passing the emulsified mixture through a pad of Celite® or glass wool can help to break the emulsion.

  • Solvent Evaporation (Advanced): If the emulsion is persistent, you can evaporate the reaction solvent, and then redissolve the residue in the extraction solvent before attempting the wash again.[8]

B. Removal of Cyclic and Linear Siloxane By-products

Question: After removing HCl, I still have significant impurities in my dichlorodisiloxane product, which I suspect are cyclic siloxanes. How can I remove these?

Answer: Fractional distillation under reduced pressure is the most effective method for separating dichlorodisiloxanes from volatile cyclic and linear siloxane by-products due to differences in their boiling points.

Protocol: Fractional Distillation of Dichlorodisiloxanes

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and the system is leak-free.

  • Vacuum Application: Gradually apply a vacuum to the system. The optimal pressure will depend on the boiling points of your target compound and the impurities.

  • Heating: Gently heat the distillation flask using a heating mantle and a stir bar to ensure even boiling.

  • Fraction Collection: Collect the different fractions as they distill over at their respective boiling points. Monitor the head temperature closely to determine the composition of the distillate. Discard the forerun, which will contain the more volatile impurities, and collect the desired product fraction.

Table 1: Boiling Points of Common Dichlorodisiloxanes and Cyclic Siloxane Impurities

CompoundBoiling Point (°C) at 760 mmHg
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane137-139
Hexamethylcyclotrisiloxane (D3)134
Octamethylcyclotetrasiloxane (D4)175-176
Decamethylcyclopentasiloxane (D5)210

Note: Boiling points are approximate and can vary with pressure.

Troubleshooting Fractional Distillation

Question: My distillation is proceeding very slowly, or I'm not getting good separation between my product and the impurities. What could be the issue?

Answer: Several factors can affect the efficiency of a fractional distillation:

  • Inefficient Column: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a longer column or a column with more efficient packing may be necessary.

  • Vacuum Leaks: A leak in the system will result in a higher than desired pressure, making it difficult to achieve the necessary boiling temperatures and leading to poor separation.

  • Flooding: If the heating rate is too high, the vapor flow up the column can be excessive, preventing the liquid from flowing back down. This is known as flooding and leads to poor separation. Reduce the heating rate to allow for proper equilibration.

  • Bumping: Uneven boiling, or "bumping," can occur. Ensure you are using a stir bar or boiling chips to promote smooth boiling.

C. Use of Adsorbents for High Purity Applications

Question: I need to achieve very high purity for my dichlorodisiloxane. Are there any other purification methods I can use after distillation?

Answer: For applications requiring exceptionally high purity, passing the distilled dichlorodisiloxane through a bed of an adsorbent like molecular sieves can remove trace impurities.

Protocol: Purification with Molecular Sieves

  • Activate Sieves: Activate the molecular sieves (3A or 4A are often suitable for removing water and other small polar molecules) by heating them in a furnace under a stream of inert gas.

  • Pack Column: Pack a chromatography column with the activated molecular sieves.

  • Elution: Pass the dichlorodisiloxane solution through the column. The impurities will be adsorbed onto the sieves, and the purified product will be collected.

Regeneration of Molecular Sieves:

Molecular sieves can often be regenerated for reuse. This is typically done by heating the sieves to a high temperature (usually between 200-320°C) under a vacuum or with a flow of dry, inert gas to drive off the adsorbed substances.[9]

III. Quality Control: Ensuring the Purity of Your Dichlorodisiloxane

Question: How can I confirm the purity of my dichlorodisiloxane after purification?

Answer: Several analytical techniques can be used to assess the purity of your product and identify any remaining by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities such as cyclic siloxanes.[2][10] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can provide detailed structural information about your dichlorodisiloxane and can be used to identify and quantify impurities.[5][11][12] 29Si NMR is particularly useful for characterizing the silicon backbone and identifying different siloxane linkages.[5][12]

IV. Visualizing the Workflow

The following diagram illustrates a typical workflow for the removal of by-products from a dichlorodisiloxane reaction.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Dichlorodisiloxane Synthesis B Aqueous Wash (HCl Removal) A->B Crude Product C Drying B->C Neutralized Product D Fractional Distillation C->D Dried Product E Adsorbent Treatment (Optional) D->E Distilled Product F Quality Control (GC-MS, NMR) D->F Final Product (Standard Purity) E->F High-Purity Product

Caption: A typical workflow for dichlorodisiloxane purification.

V. References

  • Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. (2023). MDPI. Retrieved from [Link]

  • Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. (2024). American Chemical Society. Retrieved from [Link]

  • Hydrolysis of Silicone Polymers in Aqueous Systems. (n.d.). Bibliothèque et Archives Canada. Retrieved from [Link]

  • Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. (2020). ResearchGate. Retrieved from [Link]

  • Hydrolysis and polycondensation. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane. (n.d.). Google Patents. Retrieved from

  • 2 Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing 1,1,3,3-tetramethyl-disiloxane. (n.d.). Google Patents. Retrieved from

  • Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. (2025). Tuode Chem. Retrieved from [Link]

  • NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. (n.d.). Air Toxics Ltd. Retrieved from [Link]

  • Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. (n.d.). Shimadzu. Retrieved from [Link]

  • Method for removing trace siloxane in hydrolyzed hydrochloric acid in organic silicon production. (n.d.). Google Patents. Retrieved from

  • How to regenerate Molecular Sieve? (n.d.). ShenZhen Chem Enviro Technology Co.,Ltd. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019). PMC - NIH. Retrieved from [Link]

  • Why am I specifically removing HCl from my organic synthesis product during my cleaning steps? (2021). Reddit. Retrieved from [Link]

  • QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. (n.d.). Silicones Europe. Retrieved from [Link]

  • Relevance of an organic solvent for absorption of siloxanes. (2025). ResearchGate. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]

  • Understanding Molecular Sieve Beads and Their Regeneration Process. (2025). Sorbead India. Retrieved from [Link]

  • Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]

  • Process for the separation of chlorosilanes from gas streams. (n.d.). Google Patents. Retrieved from

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved from [Link]

  • Troubleshooting a Distillation Column - Problem and Solution. (2025). ResearchGate. Retrieved from [Link]

  • HYDROLYSIS OF CHLOROSILANES. (2006). WIPO Patentscope. Retrieved from [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. Retrieved from [Link]

  • A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes. (n.d.). NIH. Retrieved from [Link]

  • Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Regeneration of molecular sieve adsorbents. (n.d.). Google Patents. Retrieved from

  • How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent,? (2016). ResearchGate. Retrieved from [Link]

  • The principle of molecular sieve regeneration. (2021). OIM Chemical. Retrieved from [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Method for removing trace siloxane in hydrolyzed hydrochloric acid in organic silicon production. (n.d.). Google Patents. Retrieved from

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Cyclic Siloxane Analysis. (n.d.). Chromatography Forum. Retrieved from [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. (n.d.). LECO Corporation. Retrieved from [Link]

  • Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. (n.d.). Google Patents. Retrieved from

  • Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]

  • Method 8261: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/M. (n.d.). EPA. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and production managers with practical, in-depth solutions to the challenges encountered when scaling this synthesis from the bench to pilot or production scale. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, diagnose, and resolve issues effectively.

The synthesis of this key organosilicon intermediate, primarily through the co-hydrolysis of dichlorodimethylsilane and dichlorodiphenylsilane, presents unique scale-up challenges. These include managing reaction exotherms, controlling product distribution, and ensuring safety. This guide provides a self-validating framework to navigate these complexities.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues encountered during the scale-up synthesis in a direct question-and-answer format.

Category 1: Reaction Control & Safety

Question 1: We are observing a significant and difficult-to-control exotherm during the addition of water to the dichlorosilane mixture, leading to temperature spikes. How can we mitigate this?

Answer: This is a critical and common issue. The hydrolysis of chlorosilanes is highly exothermic and liberates corrosive hydrogen chloride (HCl) gas. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware.[1]

  • Causality: The rapid, uncontrolled reaction between water and the Si-Cl bonds releases a substantial amount of energy. If the rate of heat generation exceeds the removal capacity of your reactor, a dangerous thermal runaway can occur.

  • Mitigation Strategies:

    • Controlled Reagent Addition: The most critical parameter is the addition rate of water. Implement a slow, subsurface addition using a calibrated dosing pump. This ensures immediate dispersion and prevents localized "hot spots."

    • Dilution & Heat Sink: Increase the volume of an inert, anhydrous solvent (e.g., toluene or diethyl ether). The additional solvent mass acts as a heat sink, absorbing thermal energy and moderating the temperature increase.

    • Reactor Cooling: Ensure your reactor's cooling system is robust. For large scales, a jacketed reactor with a high-flow, low-temperature heat transfer fluid is essential. The reaction should be started at a lower initial temperature (e.g., 0-5 °C) to create a larger buffer.

    • Reverse Addition: Consider adding the silane mixture to the water/solvent mixture. While less common, for some systems, this can help maintain a more controlled reaction environment, although it may affect product distribution.

Question 2: The reactor pressure increases significantly during the reaction, and we are concerned about the safe handling of the HCl off-gas. What is the best practice for this?

Answer: The stoichiometric generation of two moles of HCl gas for every mole of disiloxane formed requires a robust off-gas management system.

  • Causality: The HCl gas evolved can create a hazardous, corrosive, and pressurized environment if not properly vented and neutralized.

  • System Design:

    • Inert Atmosphere: The reaction must be conducted under a continuous sweep of an inert gas like nitrogen. This helps to dilute the HCl and safely carry it out of the reactor.

    • Pressure Monitoring: The reactor must be equipped with a pressure gauge and a pressure relief valve as a safety precaution.

    • Gas Scrubbing: The off-gas line must be directed through a series of caustic scrubbers (e.g., containing 10-20% sodium hydroxide solution) to neutralize the HCl before venting to the atmosphere. The size and number of scrubbers must be calculated to handle the total theoretical amount of HCl that will be generated.

    • Material Compatibility: All reactor components, vent lines, and scrubbers must be constructed from corrosion-resistant materials (e.g., glass-lined steel, Hastelloy) to withstand the acidic conditions.

Category 2: Product Purity & Byproduct Formation

Question 3: Our final product is contaminated with significant amounts of cyclic siloxanes (like octamethylcyclotetrasiloxane, D4) and higher molecular weight linear polysiloxanes. How can we improve the selectivity for the desired disiloxane?

Answer: This is a classic challenge in siloxane chemistry, stemming from the complex interplay of hydrolysis and condensation reactions. The formation of the desired 1,3-disiloxane is just one of several competing reaction pathways.

  • Causality: The initial hydrolysis of dichlorosilanes forms reactive silanols (R₂Si(OH)₂). These intermediates can then undergo intermolecular condensation to form linear oligomers or intramolecular "back-biting" condensation to form stable cyclic species.[2] High concentrations of silanols and elevated temperatures favor these side reactions.

  • Optimization Strategies:

    • Stoichiometry Control: Precise control over the water-to-chlorosilane ratio is paramount. A substoichiometric amount of water (relative to total Si-Cl bonds) is often used to favor the formation of the monochlorinated disiloxane intermediate. The exact ratio must be empirically determined.

    • Temperature Management: Maintain a low reaction temperature (0-10 °C). Lower temperatures slow down the condensation reactions, allowing for better kinetic control and favoring the desired pathway.

    • Phase-Transfer Catalysis: While more complex, the use of a two-phase system (e.g., water/toluene) can sometimes control the hydrolysis rate by limiting the availability of water at the reaction interface.

    • Work-up Procedure: Once the reaction is complete, the acidic aqueous phase should be separated as quickly as possible. The presence of residual acid and water during heating (e.g., solvent stripping) can promote undesirable rearrangement and condensation reactions.

Category 3: Purification & Isolation

Question 4: We are having difficulty purifying the final product by vacuum distillation. The product seems to decompose or polymerize in the distillation pot.

Answer: this compound is thermally sensitive, especially in the presence of impurities.[3]

  • Causality: Residual moisture or acidity (HCl) can catalyze the rearrangement and polymerization of the disiloxane at elevated distillation temperatures, even under vacuum. The Si-O-Si bond can be cleaved and reformed, leading to a mixture of products.

  • Purification Protocol:

    • Thorough Neutralization & Drying: Before distillation, the crude product (in an organic solvent) must be washed with a weak base (e.g., sodium bicarbonate solution) until the aqueous phase is neutral, followed by a water wash. It must then be thoroughly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • High-Vacuum Distillation: Use a high-quality vacuum pump and a short-path distillation apparatus to minimize the residence time at high temperatures. The boiling point is approximately 158 °C at atmospheric pressure, so a deep vacuum is required to lower this significantly.[3]

    • Avoid Overheating: Use a temperature-controlled heating mantle and ensure efficient stirring in the distillation pot to prevent localized overheating. Do not distill to complete dryness, as this concentrates non-volatile impurities that can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A1: The most critical parameters are:

  • Rate of Water Addition: Directly controls the rate of reaction and heat generation.
  • Reaction Temperature: Influences reaction rate and the selectivity between linear and cyclic products.
  • Agitation Speed: Ensures efficient mixing and heat transfer, preventing localized concentration and temperature gradients.
  • Off-Gas Rate/Pressure: Indicates the reaction progress and ensures the safe removal of HCl.

Q2: How can we confirm the identity and purity of the final product? A2: A combination of analytical techniques is recommended:

  • ¹H and ²⁹Si NMR Spectroscopy: Provides definitive structural confirmation and can be used for quantitative analysis of purity.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and cyclic siloxane byproducts.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of the characteristic Si-O-Si bond (~1080-1040 cm⁻¹) and the absence of Si-OH bands (~3700-3200 cm⁻¹).

Q3: What are the primary safety hazards associated with the starting materials, dichlorodimethylsilane and dichlorodiphenylsilane? A3: Both starting materials are hazardous and require careful handling in a well-ventilated fume hood or controlled reactor system.[4][5]

  • Flammability: Dichlorodimethylsilane is highly flammable. All sources of ignition must be excluded.[6]
  • Corrosivity: They react violently with moisture (including humidity in the air) to release corrosive HCl gas, which can cause severe skin burns, eye damage, and respiratory tract irritation.[4][7]
  • Reactivity: Handle under an inert, dry atmosphere at all times. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[5][7]

Experimental Protocol: Scaled-Up Synthesis

This protocol is a representative example and must be adapted and optimized based on specific equipment and safety assessments.

Materials & Equipment:

  • Jacketed Glass Reactor (e.g., 20 L) with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Dosing pump for controlled liquid addition.

  • Caustic Scrubber System.

  • Dichlorodimethylsilane (DCMDS)

  • Dichlorodiphenylsilane (DCPDS)

  • Anhydrous Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Step-by-Step Methodology:
  • Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously clean and oven-dried. Assemble the reactor system and purge thoroughly with dry nitrogen for at least one hour.

  • Reagent Charging: Charge the reactor with anhydrous toluene. Add equimolar amounts of dichlorodimethylsilane and dichlorodiphenylsilane to the solvent under a positive pressure of nitrogen.

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Controlled Hydrolysis: Begin the slow, subsurface addition of deionized water via the dosing pump. The amount of water should be approximately half the molar equivalent of the total chlorosilane charge (i.e., a 2:1 molar ratio of Si-Cl to H₂O). Monitor the internal temperature and off-gas rate closely. The addition should take place over 2-4 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction & Quenching: After the water addition is complete, allow the mixture to stir at 5-10 °C for an additional hour.

  • Work-up: Transfer the reaction mixture to a separation funnel or a vessel suitable for phase separation. Carefully separate the lower acidic aqueous layer.

  • Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution until the aqueous wash is neutral (check with pH paper). Then, wash with deionized water to remove residual salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation using a short-path apparatus to obtain the pure this compound.

Visualizations & Data

Process Workflow Diagram

This diagram illustrates the logical flow of the scaled-up synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactor Reactor Setup & Purge charge_reagents Charge Silanes & Solvent prep_reactor->charge_reagents cooling Cool to 0-5 °C charge_reagents->cooling hydrolysis Controlled Water Addition (Monitor T, P) cooling->hydrolysis stir Stir for 1h hydrolysis->stir phase_sep Phase Separation stir->phase_sep neutralize Neutralize & Wash phase_sep->neutralize dry Dry Organic Phase neutralize->dry solvent_rem Solvent Removal dry->solvent_rem distillation Vacuum Distillation solvent_rem->distillation analysis QC Analysis (NMR, GC-MS) distillation->analysis

Caption: Workflow for the scaled-up synthesis of the target disiloxane.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low product yield.

G cluster_investigate cluster_remedy start Low Yield Observed check_purity Analyze Crude Product (GC-MS, NMR) start->check_purity byproducts High Levels of Cyclics/Polymers? check_purity->byproducts Yes start_material High Levels of Starting Material? check_purity->start_material No byproducts->start_material No remedy_temp Action: Lower Reaction Temp & Slow H₂O Addition byproducts->remedy_temp Yes sol_loss Check for Losses during Work-up start_material->sol_loss No remedy_stoi Action: Verify H₂O Stoichiometry & Reaction Time start_material->remedy_stoi Yes remedy_workup Action: Review Phase Separation & Extraction Efficiency sol_loss->remedy_workup Yes

Caption: Decision tree for troubleshooting low yield issues.

Reagent Safety Data
ReagentCAS No.Key Hazards
Dichlorodimethylsilane75-78-5Highly flammable, produces HCl on contact with moisture, corrosive.
Dichlorodiphenylsilane80-10-4Causes severe skin burns and eye damage, produces HCl on contact with moisture.
Hydrogen Chloride7647-01-0Toxic if inhaled, causes severe skin burns and eye damage, corrosive to metals.

References

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.
  • Alfa Chemistry. (n.d.). 1,3-Dichloro-1,3-Diphenyl-1,3-Dimethyldisiloxane. Retrieved from .

  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • MDPI. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. Retrieved from .

  • PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-.
  • ChemicalBook. (2024). This compound. Retrieved from .

  • ResearchGate. (n.d.). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Retrieved from .

  • National Institutes of Health (NIH). (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Retrieved from .

  • Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
  • Praxair. (n.d.). Dichlorosilane Safety Data Sheet SDS P4587. Retrieved from .

  • ResearchGate. (n.d.). 2 Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. Retrieved from .

  • New Jersey Department of Health. (n.d.). DIMETHYL DICHLOROSILANE HAZARD SUMMARY. Retrieved from .

  • ResearchGate. (2016). New Approach to the Synthesis of Symmetrical 1,3-Dichloro-1,1,3,3-Tetraorganyl- and 1,1,3,3-Tetrachloro-1,3- Diorganyldisiloxanes. Retrieved from .

  • University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from .

  • Linde. (n.d.). Dichlorosilane. Retrieved from .

  • ResearchGate. (n.d.). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. Retrieved from .

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Diloxanide Furoate. Retrieved from .

  • REC Silicon. (2011). SAFETY DATA SHEET - DICHLOROSILANE. Retrieved from .

  • YouTube. (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). Retrieved from .

  • Air Liquide. (2024). Dichlorosilane. Retrieved from .

  • Wiley Online Library. (2021). One‐Step Synthesis of a Durable and Liquid‐Repellent Poly(dimethylsiloxane) Coating.

Sources

Technical Support Center: Analytical Methods for Monitoring Dichlorodisiloxane Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for monitoring dichlorodisiloxane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for tracking the progress of these sensitive reactions. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for your work.

Dichlorodisiloxane and its reactions, particularly hydrolysis and condensation to form polysiloxanes, are fundamental in materials science and pharmaceutical applications. Precise monitoring of these reactions is paramount for controlling polymer properties and ensuring product quality. This center addresses common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for real-time, in-situ monitoring of dichlorodisiloxane hydrolysis?

A1: For real-time, in-situ monitoring of dichlorodisiloxane hydrolysis, spectroscopic methods are generally preferred due to their non-destructive nature and ability to provide continuous data.[1][2][3][4] The most powerful techniques include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Particularly with an Attenuated Total Reflectance (ATR) probe, FTIR is highly effective for in-line monitoring of polysiloxane synthesis.[1] It allows for real-time analysis of complex reaction mixtures, even in the presence of corrosive substances like chlorosilanes.[1] Key spectral regions to monitor include the disappearance of the Si-Cl bond and the appearance of Si-OH (silanol) and Si-O-Si (siloxane) bonds. The fingerprint region (<1500 cm⁻¹) is especially rich in chemical information.[1]

  • Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for analyzing silane and siloxane formation.[5][6] It can be used to monitor the vibrational bands of different functional groups and has been successfully applied to in-line monitoring of reactive extrusion processes involving siloxanes.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring chemical reactions and determining their products and kinetics.[8] It provides unique insights into molecular structures and can be used to track the consumption of reactants and the formation of products over time.[8][9][10]

Causality: The choice of in-situ technique depends on the specific reaction conditions. FTIR-ATR is robust for heterogeneous mixtures, while Raman can be advantageous for aqueous systems. NMR provides detailed structural information but may be more challenging to implement in-line.

Q2: I'm observing peak tailing and poor resolution in my Gas Chromatography (GC) analysis of dichlorodisiloxane reaction aliquots. What are the likely causes and how can I troubleshoot this?

A2: Peak tailing and poor resolution in the GC analysis of dichlorodisiloxane and related silanes are common issues, often stemming from the reactive nature of these compounds.

Likely Causes & Troubleshooting Steps:

  • Active Sites in the GC System: Silanols (Si-OH), which are intermediates and byproducts of dichlorodisiloxane hydrolysis, can interact with active sites (e.g., free silanol groups) on the surfaces of the injector liner, column, and detector. This interaction leads to peak tailing.

    • Solution: Use deactivated (silanized) liners and columns. Consider using an Ultra Inert liner to minimize interactions.[11] Regularly condition your column according to the manufacturer's instructions.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks.[12]

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak broadening and tailing.

    • Solution: Reinstall the column, ensuring the correct insertion depth as specified in your GC manual.[12]

  • In-Injector Reactions: The high temperature of the injector can cause further reactions of unreacted dichlorodisiloxane or intermediates.

    • Solution: Optimize the injector temperature. A lower temperature may be sufficient to volatilize the analytes without inducing degradation.

Workflow for Troubleshooting GC Peak Shape Issues

Caption: A systematic approach to troubleshooting poor peak shapes in GC analysis.

Q3: How can I quantify the conversion of dichlorodisiloxane to polysiloxanes using FTIR spectroscopy?

A3: Quantitative analysis of dichlorodisiloxane conversion using FTIR is achievable by monitoring the changes in the absorbance of specific infrared bands over time.

Step-by-Step Protocol:

  • Identify Characteristic Peaks:

    • Reactant: Monitor the disappearance of a peak unique to dichlorodisiloxane, such as the Si-Cl stretching vibration.

    • Product: Track the appearance and growth of the broad Si-O-Si stretching band, typically in the 1000-1100 cm⁻¹ region, which is characteristic of polysiloxanes.[13]

  • Establish a Baseline: Record an FTIR spectrum of the reaction mixture at time zero (before the reaction is initiated) to establish a baseline.

  • Acquire Spectra Over Time: Collect spectra at regular intervals throughout the reaction. For in-line monitoring with an ATR probe, this can be automated.

  • Data Processing:

    • Baseline Correction: Apply a baseline correction to all spectra to account for any drift.

    • Peak Integration: Integrate the area of the chosen reactant and product peaks.

  • Calibration (for absolute quantification):

    • Prepare a series of standards with known concentrations of dichlorodisiloxane and the final polysiloxane product in the reaction solvent.

    • Generate a calibration curve by plotting the integrated peak area against concentration for each component. This will allow you to convert absorbance values to concentration.

  • Calculate Conversion: The percent conversion at a given time (t) can be calculated using the following formula:

    Conversion (%) = [(Initial Reactant Concentration - Reactant Concentration at time t) / Initial Reactant Concentration] * 100

Data Presentation: Example FTIR Peak Assignments

Functional GroupWavenumber (cm⁻¹)Change During Reaction
Si-Cl~500-600Decreases
Si-OH~3200-3400 (broad)Appears and then may decrease
Si-O-Si~1000-1100 (broad)Increases
C-H (from methyl groups)~2960Remains relatively constant (can be used as an internal standard)
Q4: My NMR spectra for reaction monitoring show shifting and broadening peaks. What could be the cause, and how can I improve the data quality?

A4: Shifting and broadening peaks in NMR spectra during reaction monitoring are often indicative of changes in the sample environment or fast chemical exchange processes.[8]

Potential Causes and Solutions:

  • Changes in Magnetic Susceptibility: As the reaction progresses, the chemical composition of the mixture changes, which can alter its bulk magnetic susceptibility and lead to peak shifting.

    • Solution: Use a coaxial insert containing a reference standard (e.g., TMS in a deuterated solvent) to provide a stable reference peak.

  • Temperature Fluctuations: Exothermic reactions can cause temperature changes in the NMR tube, affecting chemical shifts and line shapes.

    • Solution: Ensure adequate temperature control of the NMR probe. For highly exothermic reactions, consider using a flow-NMR setup where the reaction is performed outside the spectrometer and the mixture is flowed through the detection cell.

  • Chemical Exchange: If the rate of reaction is on the same timescale as the NMR experiment, you can observe exchange broadening. This happens when a nucleus is rapidly exchanging between two or more chemical environments.

    • Solution: Acquiring spectra at different temperatures can help to either slow down or speed up the exchange process, potentially resulting in sharper peaks for the individual species.

  • Sample Inhomogeneity: The reaction may cause the sample to become inhomogeneous, leading to a non-uniform magnetic field and distorted spectral lineshapes.[8]

    • Solution: Ensure efficient mixing within the NMR tube, for example, by using a specialized spinner or by periodically removing and inverting the tube (if the reaction is slow enough).

Logical Relationship Diagram for NMR Troubleshooting

NMR_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Shifting & Broadening Susceptibility Magnetic Susceptibility Changes Problem->Susceptibility Temperature Temperature Fluctuations Problem->Temperature Exchange Chemical Exchange Problem->Exchange Inhomogeneity Sample Inhomogeneity Problem->Inhomogeneity Reference Use Coaxial Reference Susceptibility->Reference TempControl Improve Temperature Control Temperature->TempControl VT_NMR Variable Temperature NMR Exchange->VT_NMR Mixing Ensure Proper Mixing Inhomogeneity->Mixing

Caption: Mapping observed NMR issues to their potential causes and solutions.

References

  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). National Institutes of Health. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2022). National Institutes of Health. [Link]

  • Analysis of silanes and of siloxanes formation by Raman spectroscopy. (2015). RSC Publishing. [Link]

  • GC Troubleshooting Guide Poster. Agilent. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]

  • Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy. (2021). Reutlingen University Academic Bibliography. [Link]

  • Raman imaging spectroscopic characterization of modified poly(dimethylsiloxane) for micro total analysis systems applications. (2012). PubMed. [Link]

  • In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. (2023). Frontiers. [Link]

  • Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation. (2021). RSC Publishing. [Link]

  • Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. (2021). Recent. [Link]

  • Protea Siloxane Measurement in Land-Fill Gas via FTIR. TWIN-TEK (SINGAPORE) PTE LTD. [Link]

  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. [Link]

  • NMR Methods for Kinetic Analysis. ResearchGate. [Link]

Sources

Technical Support Center: Stereochemical Control in Dichlorodisiloxane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organosilicon chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled reactions involving dichlorodisiloxanes. Here, we move beyond simple protocols to explain the underlying principles that govern stereoselectivity, helping you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for controlling stereochemistry in reactions of dichlorodisiloxanes with chiral diols?

The most common and effective strategy is substrate-controlled diastereoselective cyclization . This involves reacting a prochiral dichlorodisiloxane, such as 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, with an enantiomerically pure chiral diol. The inherent chirality of the diol directs the formation of the new stereocenters at the silicon atoms, leading to a preference for one diastereomer of the resulting cyclic siloxane over the other.[1][2]

The reaction typically proceeds via a double SN2-type displacement at the silicon centers. The stereochemical information from the chiral diol is transferred to the product during the formation of the Si-O bonds, resulting in a diastereomerically enriched product.

Q2: How do reaction conditions, such as solvent and base, influence the stereochemical outcome?

Reaction conditions play a critical role in modulating the diastereoselectivity of these reactions.[3]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction.[3] Non-coordinating solvents, such as toluene or dichloromethane, are often preferred as they are less likely to interfere with the pre-organization of the reactants, allowing the inherent chirality of the diol to exert maximum influence.

  • Base: A tertiary amine base, like triethylamine or pyridine, is typically used to scavenge the HCl byproduct. The steric bulk and basicity of the amine can influence the reaction rate and, in some cases, the diastereoselectivity by affecting the conformation of the reaction intermediates.

Q3: Can chiral catalysts be used to control stereochemistry in these reactions?

While substrate control with chiral diols is more common, the use of chiral Lewis bases or other catalysts could potentially influence the stereoselectivity, especially in reactions involving prochiral diols.[4] For instance, a chiral catalyst could selectively activate one of the hydroxyl groups of the diol or coordinate to the dichlorodisiloxane to create a chiral environment around the silicon atom. However, this approach is less documented for dichlorodisiloxane reactions compared to other areas of asymmetric synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Diastereoselectivity (Observed a ~1:1 Mixture of Diastereomers)

Root Cause Analysis:

A low diastereomeric excess (d.e.) suggests that the chiral information from the diol is not being effectively transferred during the cyclization. This can be due to several factors:

  • Flexible Transition State: The transition state of the reaction may be too flexible, allowing for multiple competing reaction pathways with similar energy barriers. This can be influenced by the solvent and temperature.

  • Reaction Mechanism: The reaction may not be proceeding through a purely kinetically controlled pathway. If the reaction conditions allow for equilibration between the diastereomeric products, the thermodynamic product ratio (which could be close to 1:1) will be observed.

  • Insufficient Steric Hindrance: The chiral directing groups on the diol may not be sterically demanding enough to create a significant energy difference between the diastereomeric transition states.[3]

Troubleshooting Steps:

Corrective Action Rationale
1. Lower the Reaction Temperature Lowering the temperature can increase the energy difference between competing transition states, favoring the pathway with the lower activation energy and thus improving diastereoselectivity.
2. Change the Solvent Switch to a less polar, non-coordinating solvent (e.g., from THF to toluene or hexane). This can promote a more organized, "closed" transition state where the influence of the chiral diol is maximized.
3. Use a Bulkier Base Employ a more sterically hindered tertiary amine base (e.g., diisopropylethylamine). The increased steric bulk can influence the approach of the reactants and favor a specific transition state geometry.
4. Modify the Chiral Diol If possible, consider using a chiral diol with bulkier substituents near the reacting hydroxyl groups to enhance steric direction.
Problem 2: Incomplete Reaction or Sluggish Conversion

Root Cause Analysis:

Slow or incomplete reactions are often due to insufficient reactivity of the starting materials or deactivation of the reactants.

  • Steric Hindrance: Highly substituted dichlorodisiloxanes or sterically hindered chiral diols can slow down the rate of nucleophilic substitution.

  • Purity of Reagents: Moisture in the solvent or on the glassware can hydrolyze the dichlorodisiloxane, leading to the formation of silanols and linear oligomers, which can complicate the reaction and reduce the yield of the desired cyclic product.[5]

  • Base Strength: The chosen tertiary amine base may not be sufficiently basic to effectively neutralize the generated HCl, leading to a buildup of acid that can catalyze side reactions or inhibit the desired reaction.

Troubleshooting Steps:

Corrective Action Rationale
1. Increase Reaction Temperature Gently warming the reaction can provide the necessary activation energy to overcome steric hindrance. However, be mindful that this may negatively impact diastereoselectivity.
2. Ensure Anhydrous Conditions Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the dichlorodisiloxane.
3. Use a Stronger, Non-Nucleophilic Base Consider using a stronger, non-nucleophilic base like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) if simple tertiary amines are ineffective.
4. Check Purity of Starting Materials Verify the purity of the dichlorodisiloxane and the chiral diol. Impurities can inhibit the reaction or lead to undesired side products.
Problem 3: Formation of Polymeric or Oligomeric Byproducts

Root Cause Analysis:

The formation of linear polymers or oligomers instead of the desired cyclic product indicates that intermolecular reactions are competing with the intramolecular cyclization.

  • Concentration Effects: High concentrations of the reactants can favor intermolecular reactions over the desired intramolecular cyclization.

  • Rate Mismatch: If the first Si-O bond forms much faster than the second, the resulting linear intermediate has a higher probability of reacting with another molecule of diol or dichlorodisiloxane before it can cyclize.

  • Hydrolysis: As mentioned previously, water contamination can lead to the formation of linear siloxanes that can propagate into polymers.[5]

Troubleshooting Steps:

Corrective Action Rationale
1. Use High Dilution Conditions Performing the reaction at a lower concentration (e.g., <0.1 M) will favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by slow addition of one of the reactants to a solution of the other.
2. Optimize Reactant Stoichiometry Ensure a precise 1:1 stoichiometry between the dichlorodisiloxane and the chiral diol. An excess of either reactant can promote the formation of linear oligomers.
3. Rigorous Control of Moisture Re-emphasizing the importance of anhydrous conditions is crucial to prevent hydrolytic side reactions that initiate polymerization.

Experimental Protocols & Visualizations

Protocol 1: Diastereoselective Synthesis of a Chiral Dioxadisilacyclohexane

This protocol describes a general procedure for the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with a C₂-symmetric chiral diol, such as (R,R)-hydrobenzoin, to yield a diastereomerically enriched 1,5-dioxa-2,4-disilacyclohexane.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the chiral diol (1.0 equiv) and a non-coordinating solvent (e.g., toluene, to achieve a concentration of 0.05-0.1 M) to an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Base: Add a tertiary amine base (e.g., triethylamine, 2.2 equiv) to the solution and stir until the diol is fully dissolved.

  • Addition of Dichlorodisiloxane: Dissolve the 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (1.0 equiv) in the same anhydrous solvent and add it to the dropping funnel. Add the dichlorodisiloxane solution dropwise to the stirred solution of the diol and base over a period of 1-2 hours.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomers.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC.

Diagrams

Stereoselective_Cyclization cluster_reactants Reactants cluster_conditions Conditions Dichlorodisiloxane Dichlorodisiloxane Intermediate Intermediate Dichlorodisiloxane->Intermediate + Chiral Diol Chiral_Diol Chiral_Diol Chiral_Diol->Intermediate Base Base Base->Intermediate HCl Scavenger Solvent Solvent Solvent->Intermediate Reaction Medium Product Diastereomeric Mixture (cis/trans) Intermediate->Product Intramolecular Cyclization

Caption: General workflow for diastereoselective cyclization.

Troubleshooting_Low_DE Start Low d.e. Observed Check_Temp Is reaction at low temp? Start->Check_Temp Lower_Temp Lower Temperature (-20 to 0 °C) Check_Temp->Lower_Temp No Check_Solvent Is solvent non-coordinating? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Switch to Toluene or Hexane Check_Solvent->Change_Solvent No Check_Base Is base sterically bulky? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Use a bulkier amine (e.g., DIPEA) Check_Base->Change_Base No End Re-analyze d.e. Check_Base->End Yes Change_Base->End

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLoS One. 2018.

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PubMed. 2018.

  • Recent Advances in Organosilicon Chemistry. SCI.

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.

  • ChemInform Abstract: Application of meso-Hydrobenzoin-Derived Chiral Auxiliaries for the Stereoselective Synthesis of Highly Substituted Pyrrolidines by 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. 2010.

  • Regiodivergent reactions through catalytic enantioselective silylation of chiral diols. Synthesis of sapinofuranone A. PubMed. 2015.

  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. 2015.

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Unknown Source.

  • Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. J. Org. Chem. 2006.

  • Stereoisomerization of Cyclic Silanols. PubMed. 2017.

  • Organosilicon Compounds. Lucknow University. 2020.

  • Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers. ResearchGate. 2013.

  • 2 - Organic Syntheses Procedure. Organic Syntheses.

  • Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. NIH.

  • Barton, T., Reactive Intermediates in Organosilicon Chemistry. Gelest, Inc.

  • Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3. PMC - NIH.

  • 4.9: Cis-trans Isomerism in Cycloalkanes. Chemistry LibreTexts. 2020.

  • Newest 'organosilicon-compounds' Questions. Chemistry Stack Exchange.

  • Stereochemical Study on 1,3-Dipolar Cycloaddition Reactions of Heteroaromatic N-Ylides with Symmetrically Substituted cis and trans Olefins. ResearchGate. 2016.

  • Facile Synthesis of 4,5-Dihydro-1,3,4-Thiadiazoles by 1,3-Dipolar Cycloaddition of Thioisomünchnones. ResearchGate. 2000.

  • Controlled Synthesis of All Siloxane-Functionalized Architectures by Ring-Opening Polymerization. ResearchGate. 2017.

  • 1,3-Eliminations. I. Stereochemical considerations and terminology. Semantic Scholar.

  • Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. ChemRxiv. 2026.

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).

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Validation & Comparative

A Senior Application Scientist's Guide to the 29Si NMR Analysis of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of organosilicon compounds is paramount. 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, a key intermediate in silicone chemistry, demands rigorous analytical scrutiny to ensure purity and structural integrity. This guide provides an in-depth exploration of 29Si Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool for this compound, offering a comparative perspective against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

The Unparalleled Specificity of 29Si NMR for Siloxane Analysis

While various analytical methods can provide information about organic molecules, 29Si NMR spectroscopy offers a direct and unambiguous window into the silicon environment. The 29Si nucleus, although low in natural abundance (4.7%), has a spin of 1/2, resulting in sharp NMR signals that are exquisitely sensitive to the electronic environment of the silicon atom. This sensitivity allows for the precise determination of the number and type of substituents attached to silicon, making it an indispensable tool for characterizing siloxanes.

The chemical shift of a 29Si nucleus is influenced by the electronegativity of the attached groups. For instance, the presence of chlorine atoms, which are highly electronegative, will deshield the silicon nucleus and shift its resonance to a higher frequency (downfield) compared to alkyl or aryl groups. This principle is fundamental to interpreting the 29Si NMR spectrum of this compound and identifying potential impurities.

Experimental Protocol: 29Si NMR Analysis

A robust analytical protocol is the bedrock of reliable data. The following procedure outlines the key steps for acquiring a high-quality 29Si NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, C6D6). The choice of solvent can slightly influence the chemical shift, so consistency is key for comparative analyses.[1]

  • Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), at a concentration of approximately 10-20 mM. The long spin-lattice relaxation times (T1) of 29Si nuclei can lead to long experiment times; a relaxation agent mitigates this by providing an efficient relaxation pathway.

  • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the 29Si frequency.

  • Ensure the spectrometer is well-shimmed to obtain optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard inverse-gated proton decoupling pulse sequence is typically used to suppress the nuclear Overhauser effect (nOe) and ensure quantitative results.

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 5-10 seconds (if a relaxation agent is used). For quantitative analysis without a relaxation agent, the delay should be at least 5 times the longest T1 of the silicon nuclei in the sample.

  • Number of Scans (ns): Due to the low sensitivity of 29Si, a large number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 200 ppm, centered around -10 ppm, is a good starting point for chlorosiloxanes.

Data Interpretation: Expected Chemical Shifts

The 29Si NMR spectrum of a pure sample of this compound is expected to show a single sharp resonance. Based on data from similar compounds, the chemical shift can be predicted. For comparison, the 29Si chemical shift of Me2(Cl)Si-O-Si(Cl)Me2 is reported to be 9.6 ppm.[2] The replacement of a methyl group with a phenyl group typically causes a downfield shift. Therefore, the expected chemical shift for the target molecule will be slightly downfield of this value.

Table 1: Predicted 29Si NMR Chemical Shifts of this compound and Potential Impurities

CompoundStructurePredicted/Reported 29Si Chemical Shift (ppm)Rationale/Reference
This compound (Target) PhMe(Cl)Si-O-Si(Cl)MePh ~10-15 Predicted based on the shift of Me2(Cl)Si-O-Si(Cl)Me2 (9.6 ppm) and the deshielding effect of the phenyl group.
Dichloromethylphenylsilane (Starting Material)PhMeSiCl2~15-20The presence of two chlorine atoms on a single silicon will cause a significant downfield shift.
1,3-dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane (Hydrolysis Product)PhMe(OH)Si-O-Si(OH)MePh~ -20 to -30The hydroxyl group is less electronegative than chlorine, leading to an upfield shift.
Cyclic Trisiloxane Impurity(PhMeSiO)3~ -30 to -40Cyclic siloxanes typically resonate at higher fields (more negative ppm values).
Cyclic Tetrasiloxane Impurity(PhMeSiO)4~ -40 to -50The chemical shift of cyclic siloxanes is dependent on ring size.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Workflow for 29Si NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_relax Add Relaxation Agent (e.g., Cr(acac)3) dissolve->add_relax filter Filter into NMR Tube add_relax->filter tune_probe Tune & Match Probe filter->tune_probe shim Shim Magnet tune_probe->shim setup_params Set Acquisition Parameters shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate analyze Chemical Shift Analysis & Impurity Identification integrate->analyze

Caption: Workflow for 29Si NMR analysis of this compound.

A Comparative Look: Gas Chromatography-Mass Spectrometry (GC-MS)

While 29Si NMR excels in providing detailed structural information about the silicon environment, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve a small, precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Prepare a series of calibration standards of the target compound and any known potential impurities.

  • An internal standard may be added to both the sample and calibration standards for improved quantitative accuracy.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for siloxane analysis (e.g., a low-polarity phenyl-methylpolysiloxane phase).

  • Injection: Split/splitless or on-column injection.

  • Oven Temperature Program: A temperature gradient is programmed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Workflow for GC-MS Analysis

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis dissolve_gc Dissolve Sample in Volatile Solvent add_is Add Internal Standard dissolve_gc->add_is inject Inject Sample add_is->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Analyze Chromatogram (Retention Times) detect->chromatogram mass_spectra Analyze Mass Spectra (Fragmentation Patterns) chromatogram->mass_spectra quantify Quantify Components (Calibration Curve) mass_spectra->quantify

Caption: Workflow for GC-MS analysis of this compound.

Head-to-Head Comparison: 29Si NMR vs. GC-MS

The choice between 29Si NMR and GC-MS depends on the specific analytical question being addressed. The following table provides a direct comparison of their capabilities for the analysis of this compound.

Table 2: Comparison of 29Si NMR and GC-MS for the Analysis of this compound

Feature29Si NMRGC-MS
Principle of Detection Directly probes the 29Si nucleus, providing information about its immediate chemical environment.Separates compounds based on volatility and polarity, followed by mass-to-charge ratio detection of ionized fragments.
Structural Information Excellent for determining the silicon coordination environment, identifying different siloxane linkages (e.g., linear vs. cyclic), and observing subtle structural changes.Provides information on molecular weight and fragmentation patterns, which can be used to identify known compounds by library matching.
Quantitative Analysis Can be made quantitative with appropriate experimental setup (e.g., inverse-gated decoupling, long relaxation delays), providing accurate molar ratios of different silicon species.[1]Highly quantitative with the use of internal standards and calibration curves, providing mass-based concentrations.
Sensitivity Relatively low due to the low natural abundance and gyromagnetic ratio of 29Si. Requires higher sample concentrations.Very high sensitivity, capable of detecting trace-level impurities.
Analysis of Impurities Excellent for identifying and quantifying silicon-containing impurities, even if they are structurally similar to the main component.Excellent for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents and starting materials.
Sample Throughput Lower, as longer acquisition times are often needed to achieve a good signal-to-noise ratio.Higher, with typical run times of 30-60 minutes per sample.
Identification of Unknowns Can provide significant structural clues for unknown silicon-containing compounds.Can tentatively identify unknown compounds through library searches of their mass spectra, but confirmation often requires standards.
Instrumentation Requires a high-field NMR spectrometer, which is a significant capital investment.GC-MS systems are more widely available and generally less expensive than high-field NMR spectrometers.
Limitations Insensitive to non-silicon-containing impurities. Broad lines can be observed for polymeric or viscous samples.Not suitable for non-volatile or thermally labile compounds. Isomeric compounds may not be fully resolved chromatographically.

Conclusion: A Synergistic Approach

For a comprehensive and robust analysis of this compound, a synergistic approach utilizing both 29Si NMR and GC-MS is recommended. 29Si NMR provides unparalleled detail regarding the silicon backbone, confirming the desired disiloxane structure and identifying any silicon-based impurities. GC-MS complements this by offering high-sensitivity detection and quantification of volatile organic impurities that would be invisible to 29Si NMR.

By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and purity of their materials, ultimately contributing to the success of their research and development endeavors.

References

  • Uhlig, F., & Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Gelest. Retrieved from [Link]

  • University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

  • Plesničar, B., & Toman, J. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. RSC Advances, 4(63), 33363-33373. [Link]

  • Doria, E. (2021). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of the 29Si NMR peaks. Retrieved from [Link]

  • Plesničar, B., & Toman, J. (2014). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. RSC Advances.
  • Kawamoto, T., & Akasaka, T. (2002). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. Organometallics, 21(2), 273-278. [Link]

  • Sprengel, J., & Vetter, W. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Environmental Chemistry, 17(5), 337-349. [Link]

  • Farahani, M., Wallace, W., & Guttman, C. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science, 100(4), 3144-3153. [Link]

  • Sprengel, J., & Vetter, W. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Environmental Chemistry, 17(5), 337-349. [Link]

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  • Sancelme, M., Delort, A. M., & Besse, J. P. (2015). Hydrolysis silicone fluids.
  • Xu, S., Miller, J. A., & Moran, J. E. (1998). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Environmental Science & Technology, 32(21), 3364-3369. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • Farahani, M., Wallace, W., & Guttman, C. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science. [Link]

  • Li, H., & Blais, J. S. (2014). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic Process Research & Development, 18(11), 1429-1432. [Link]

  • Zhang, Y., & Jones, C. W. (2015). Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry, 87(15), 7809-7816. [Link]

  • Grimmer, C. D., & Cong, X. (1996). Prediction of Silicon-29 Nuclear Magnetic Resonance Chemical Shifts Using a Group Electronegativity Approach: Applications to Silicates. The Journal of Physical Chemistry, 100(38), 15452-15458. [Link]

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  • Buzin, M. I., & Muzafarov, A. M. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4403. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Chlorinated Disiloxanes

Author: BenchChem Technical Support Team. Date: February 2026

Chlorinated disiloxanes are a class of organosilicon compounds that find application in various industrial processes and can also be formed as byproducts. Their detection and quantification are critical for process monitoring, environmental assessment, and ensuring product purity. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of chlorinated disiloxanes, grounded in established scientific principles and practical expertise.

The Analytical Imperative for Chlorinated Disiloxanes

The volatility and chemical characteristics of chlorinated disiloxanes make them ideal candidates for GC-MS analysis. However, their susceptibility to rearrangement and the potential for co-elution with other silicon-containing compounds, such as cyclic volatile methylsiloxanes (cVMS), necessitate a carefully optimized analytical approach.[1][2] A robust method must not only separate the target analytes from a complex matrix but also provide unambiguous identification and accurate quantification.

A primary challenge in the analysis of siloxanes is their ubiquitous nature in the laboratory environment, leading to potential background contamination. Sources can include GC septa, column bleed, and vial cap seals, which can manifest as "ghost peaks" in the chromatogram.[3] Therefore, meticulous attention to system cleanliness and the use of high-purity consumables are paramount.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical determinant of analytical sensitivity and specificity. For chlorinated disiloxanes, which are amenable to GC, Electron Ionization (EI) is the most common and effective method.

Ionization TechniquePrincipleAdvantages for Chlorinated DisiloxanesDisadvantages
Electron Ionization (EI) High-energy electrons (typically 70 eV) bombard the analyte, causing fragmentation.Produces reproducible, information-rich fragmentation patterns that are excellent for library matching and structural elucidation.Can sometimes lead to extensive fragmentation, resulting in a weak or absent molecular ion peak, which can complicate identification of unknowns.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers charge to the analyte through chemical reactions.A softer ionization technique that often preserves the molecular ion, aiding in molecular weight determination.Fragmentation is less extensive, providing less structural information. Spectra can be more complex due to adduct formation.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then ionizes the analyte. Often used with LC-MS but can be adapted for GC.A soft ionization technique, useful for thermally labile compounds. Can provide high sensitivity.[4]Not as commonly used for volatile compounds like disiloxanes compared to EI.

Expert Insight: For routine identification and quantification of known chlorinated disiloxanes, Electron Ionization (EI) is the gold standard. Its extensive and reproducible fragmentation patterns allow for confident identification through spectral library matching. The characteristic isotopic patterns of chlorine further aid in confirmation. For novel or unknown chlorinated disiloxanes where the molecular ion is not observed with EI, Positive Chemical Ionization (PCI) with a reagent gas like methane or isobutane can be a valuable complementary technique to confirm the molecular weight.

Understanding Fragmentation Patterns in EI-MS

The fragmentation of chlorinated disiloxanes in EI-MS is governed by the stability of the resulting ions. The presence of silicon and chlorine atoms leads to characteristic fragmentation pathways.

A key fragmentation pathway for siloxanes involves the cleavage of Si-C and Si-O bonds. For chlorinated disiloxanes, the loss of a chlorine radical (Cl•) or a methyl radical (CH3•) from the molecular ion is a common initial fragmentation step. Subsequent losses of neutral fragments like HCl or rearrangements can also occur. The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), results in characteristic isotopic patterns for chlorine-containing fragments, which is a powerful tool for identification.[5]

Below is a generalized workflow for analyzing chlorinated disiloxanes.

G cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample Biogas/Industrial Gas/Liquid Matrix Extraction Solid-Phase Microextraction (SPME) or Liquid Extraction Sample->Extraction GC Gas Chromatography Separation Extraction->GC MS Mass Spectrometry (EI) GC->MS DataAcq Data Acquisition (Scan or SIM) MS->DataAcq LibrarySearch Spectral Library Search DataAcq->LibrarySearch Quant Quantification DataAcq->Quant Report Final Report LibrarySearch->Report Quant->Report

Caption: General workflow for chlorinated disiloxane analysis.

Quantitative Performance: A Comparative Overview

For accurate quantification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. The mass spectrometer can be operated in two modes: full scan and selected ion monitoring (SIM).

ParameterFull Scan GC-MSSelected Ion Monitoring (SIM) GC-MS/MS
Principle The mass spectrometer scans a wide range of m/z values, acquiring a full mass spectrum for each point in the chromatogram.The mass spectrometer is set to detect only a few specific m/z values corresponding to the target analytes.
Selectivity Lower, as all ions within the mass range are detected.Higher, as only characteristic ions of the target analytes are monitored, reducing background noise.[6]
Sensitivity Lower, as the detector's dwell time is distributed across a wide mass range.Higher, as the detector focuses on a few ions, increasing the signal-to-noise ratio.[6]
Application Ideal for identifying unknown compounds and for screening purposes.The preferred mode for trace-level quantification of known target compounds.[7]

Expert Recommendation: For developing a new method or analyzing unknown samples, start with full scan GC-MS to identify the compounds of interest and their characteristic ions. Once the target chlorinated disiloxanes and their fragmentation patterns are known, a highly sensitive and selective quantitative method should be developed using SIM or Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer (GC-MS/MS). The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[4]

Recommended Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME) for Gaseous Samples

For the analysis of volatile chlorinated disiloxanes in gaseous matrices like biogas, Solid-Phase Microextraction (SPME) is a simple and effective sample preparation technique.[6]

Protocol:

  • Fiber Selection: Use an SPME fiber with a non-polar coating, such as polydimethylsiloxane (PDMS).

  • Extraction: Expose the SPME fiber to the headspace of the gas sample in a sealed vial for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • Desorption: Insert the fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

  • Analysis: Start the GC-MS analysis immediately after desorption.

GC-MS/MS Method for Quantitative Analysis

This protocol outlines a robust method for the quantification of chlorinated disiloxanes using a triple quadrupole mass spectrometer.

Instrumentation:

  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

  • GC Column: A low- to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • For each target analyte, select a precursor ion (often the molecular ion or a major fragment) and one or two product ions.

    • Optimize collision energies for each transition to maximize signal intensity.

Data Analysis and Quality Control:

  • Calibration: Prepare a series of calibration standards in a relevant matrix and analyze them to generate a calibration curve.

  • Internal Standard: Add a known amount of an appropriate internal standard (ideally, an isotopically labeled analog) to all samples and standards.

  • Blanks: Analyze solvent blanks and method blanks to check for system contamination.

  • Quantification: Quantify the target analytes in the samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.

Below is a decision tree to aid in selecting the appropriate mass spectrometry technique.

Caption: Decision tree for MS technique selection.

Conclusion

The successful mass spectrometric analysis of chlorinated disiloxanes hinges on a systematic approach that considers the analytical goals, sample matrix, and required sensitivity. Gas chromatography coupled with mass spectrometry is the undisputed leading technique. For exploratory analysis and identification of unknowns, GC-MS in full scan mode with Electron Ionization provides rich spectral information. For high-sensitivity and high-selectivity quantification, a move to SIM or, ideally, MRM on a GC-MS/MS platform is essential. By following the detailed protocols and understanding the principles outlined in this guide, researchers can develop and validate robust and reliable methods for the analysis of this important class of compounds.

References

  • Schweigkofler, M., & Niessner, R. (1999). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. Environmental Science & Technology, 33(20), 3680-3685. [Link]

  • Cheng, J., et al. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Environmental Science, 10. [Link]

  • Nyman, P. (2015). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-Portal.org. [Link]

  • Yamamoto, A. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Mass Spectrometry (Tokyo). [Link]

  • Górecki, T., et al. (2009). Quantitative Analysis of Volatile Methylsiloxanes in Waste-to-Energy Landfill Biogases Using Direct APCI-MS/MS. Environmental Science & Technology, 44(3), 1013-1019. [Link]

  • Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. [Link]

  • Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Biomedical Mass Spectrometry, 9(2), 45-60. [Link]

  • Gorecki, T., et al. (2009). Quantitative Analysis of Volatile Methylsiloxanes in Waste-to-Energy Landfill Biogases Using Direct APCI-MS/MS. ACS Publications. [Link]

  • Yamamoto, A. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. ResearchGate. [Link]

  • CES - Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]

  • Waclaski, L. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC. [Link]

  • Czerwińska, J., et al. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Molecules, 26(16), 4837. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Damico, J. N., Barron, R. P., & Ruth, J. M. (1968). The mass spectra of some chlorinated pesticidal compounds. Organic Mass Spectrometry, 1(2), 331–342. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]

  • Khan, M. A., & Kim, K. H. (2023). Volatile Methylsiloxanes in Complex Samples: Recent Updates on Pretreatment and Analysis Methods. Critical Reviews in Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Mass spectra of A) the chlorinated volatile X and B) the.... [Link]

  • Lunderberg, D. M., et al. (2022). Volatile Methyl Siloxanes and Other Organosilicon Compounds in Residential Air. Environmental Science & Technology, 56(23), 16943–16952. [Link]

  • David, F., et al. (n.d.). SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. [Link]

  • Raich-Montiu, J., et al. (2017). Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment. Scientific Spectator. [Link]

  • Miyamoto, A., & Uchiyama, S. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Shimadzu. [Link]

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A Comparative Guide to Dichlorodisiloxanes and Monochlorosilanes in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. In the realm of silicone chemistry, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides an in-depth technical comparison between two fundamental classes of silane monomers: dichlorodisiloxanes and monochlorosilanes. By understanding their distinct reactivities and functional roles, researchers can strategically design and synthesize polysiloxanes with tailored characteristics for a myriad of applications, from advanced drug delivery systems to high-performance biomedical devices.

Fundamental Chemistry: A Tale of Two Functionalities

The core difference between dichlorodisiloxanes and monochlorosilanes lies in their functionality—the number of reactive sites available for polymerization. This seemingly simple distinction has profound implications for the resulting polymer structure.

  • Dichlorodisiloxanes: These are difunctional monomers, possessing two chlorine atoms attached to silicon. This bifunctionality allows them to act as chain propagators . Through a series of hydrolysis and condensation reactions, each dichlorodisiloxane unit can form two siloxane bonds, leading to the growth of linear polymer chains. A prime example is dichlorodimethylsilane, the workhorse monomer for the production of polydimethylsiloxane (PDMS)[1].

  • Monochlorosilanes: In contrast, these are monofunctional monomers, with only one reactive chlorine atom. This single point of reactivity designates them as chain terminators or "end-cappers." Once a monochlorosilane molecule reacts with a growing polymer chain, it effectively caps that end, preventing further elongation. Trimethylchlorosilane is a classic example of a chain terminator used to control the molecular weight of polysiloxanes.

This fundamental difference in functionality is the cornerstone of controlling polysiloxane architecture. By carefully managing the ratio of difunctional to monofunctional silanes, scientists can precisely dictate the average chain length and, consequently, the material properties of the final polymer.

The Mechanism of Polysiloxane Formation: Hydrolysis and Polycondensation

The synthesis of polysiloxanes from chlorosilane precursors is a classic example of step-growth polymerization, proceeding through a two-step mechanism: hydrolysis followed by polycondensation.

  • Hydrolysis: The initial step involves the reaction of the chlorosilane with water. The highly reactive silicon-chlorine bond is readily cleaved, replacing the chlorine atom with a hydroxyl group (-OH) to form a silanol intermediate. This reaction is typically rapid and exothermic, releasing hydrochloric acid (HCl) as a byproduct.

  • Polycondensation: The newly formed silanols are unstable and readily undergo condensation reactions. Two silanol groups can react to form a siloxane bond (Si-O-Si), eliminating a molecule of water. This process continues, linking the silane monomers together to form the polymer chain.

The following diagrams illustrate the mechanistic pathways for both dichlorodisiloxanes and monochlorosilanes.

Dichlorodisiloxane_Polymerization cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Polycondensation Dichlorodisiloxane Cl-Si(R)₂-O-Si(R)₂-Cl Dichlorodisiloxane Water1 2 H₂O Silanediol HO-Si(R)₂-O-Si(R)₂-OH Disiloxanediol Dichlorodisiloxane->Silanediol HCl1 2 HCl Silanediol2 n HO-Si(R)₂-O-Si(R)₂-OH Polymer -[Si(R)₂-O-Si(R)₂-O]n- Linear Polysiloxane Silanediol2->Polymer Silanediol2->Polymer Water2 n H₂O Monochlorosilane_Termination cluster_hydrolysis_mono Step 1: Hydrolysis cluster_termination Step 2: Chain Termination Monochlorosilane R₃Si-Cl Monochlorosilane Water_mono H₂O Silanol R₃Si-OH Silanol Monochlorosilane->Silanol HCl_mono HCl GrowingChain HO-[Si(R')₂-O]n-H Growing Polymer Chain TerminatedChain R₃Si-O-[Si(R')₂-O]n-H Terminated Polymer GrowingChain->TerminatedChain Silanol2 R₃Si-OH Silanol2->TerminatedChain Water_term H₂O

Caption: Chain Termination of a Growing Polysiloxane Chain by a Monochlorosilane.

Performance Comparison: Dichlorodisiloxanes vs. Monochlorosilanes

The primary advantage of using dichlorodisiloxanes is their ability to form high molecular weight linear polymers, which are the backbone of most silicone fluids, elastomers, and resins. The difunctional nature allows for the systematic build-up of long chains, leading to materials with desirable properties such as flexibility, thermal stability, and hydrophobicity.[2]

Monochlorosilanes, on the other hand, are indispensable for controlling the polymerization process. Without a chain terminator, the polymerization of dichlorodisiloxanes would theoretically continue indefinitely, leading to intractable, high-viscosity materials. By introducing a controlled amount of a monochlorosilane, the final molecular weight of the polysiloxane can be precisely regulated.[3] This control is crucial for producing silicones with specific viscosities and mechanical properties tailored for different applications.

FeatureDichlorodisiloxanesMonochlorosilanes
Functionality DifunctionalMonofunctional
Role in Polymerization Chain PropagatorChain Terminator
Resulting Structure Linear Polymer ChainsEnd-capping of Polymer Chains
Impact on MW Increases Molecular WeightLimits/Controls Molecular Weight
Primary Application Building block for polysiloxanesMolecular weight control agent

Experimental Protocol: Synthesis of Polydimethylsiloxane (PDMS)

This protocol outlines the laboratory-scale synthesis of a linear polydimethylsiloxane using dichlorodimethylsilane as the monomer. This procedure is intended for trained laboratory personnel familiar with handling corrosive and volatile chemicals.

Materials:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)

  • Deionized water

  • Diethyl ether (or another suitable organic solvent)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boric acid (H₃BO₃) (for cross-linking into a gum, optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a fume hood, place 16 mL of diethyl ether in a 50 mL round-bottom flask containing a magnetic stir bar. Attach a dropping funnel and a condenser to the flask.

  • Monomer Addition: Carefully measure 8 mL of dichlorodimethylsilane and add it to the dropping funnel.

  • Hydrolysis: With vigorous stirring, add the dichlorodimethylsilane dropwise from the funnel to the diethyl ether. After the addition is complete, slowly and carefully add 16 mL of deionized water dropwise through the top of the condenser. The reaction is exothermic and will generate HCl gas, causing the ether to reflux.[1]

  • Neutralization: After the addition of water is complete, continue stirring for an additional 10 minutes at room temperature. Transfer the mixture to a separatory funnel and discard the lower aqueous layer. Wash the organic layer with 8 mL of 10% sodium bicarbonate solution to neutralize any remaining HCl, then wash again with deionized water.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant the dried ether solution into a clean, pre-weighed beaker. Remove the diethyl ether by evaporation in the fume hood or using a rotary evaporator to obtain the silicone oil.

  • (Optional) Cross-linking: To create a silicone gum, add boric acid (5% by weight of the silicone oil) to the oil and stir continuously for 5 minutes. Heat the mixture to approximately 180°C with stirring until a stiff gum is formed (about 20 minutes).[1]

Conclusion: A Symbiotic Relationship in Polymer Design

References

  • Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). National Center for Biotechnology Information. [Link]

  • Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. (n.d.). MDPI. [Link]

  • Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. (2023). MDPI. [Link]

  • One‐Step Synthesis of a Durable and Liquid‐Repellent Poly(dimethylsiloxane) Coating. (2021). Wiley Online Library. [Link]

  • Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • Properties of Polysiloxane/Nanosilica Nanodielectrics for Wearable Electronic Devices. (2021). National Center for Biotechnology Information. [Link]

  • The Polysiloxanes. (n.d.). Oxford Academic. [Link]

  • Types of Polysiloxanes. (2024). ResearchGate. [Link]

  • Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. (2020). ResearchGate. [Link]

  • Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. (2003). VTechWorks. [Link]

  • A Review of Polysiloxanes in Terms of Their Application in Explosives. (2021). MDPI. [Link]

  • Experiment 2: Synthesis of Silicones. (n.d.). Michigan State University Chemistry Department. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of specialized organosilicon compounds is paramount. 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a valuable bifunctional building block in silicone chemistry, enabling the introduction of both methyl and phenyl groups into a polysiloxane chain, thereby tailoring the properties of the final material. This guide provides an in-depth validation of a preferred synthesis method and a critical comparison with a common alternative, supported by established chemical principles and characterization data.

Introduction to this compound

This compound is an unsymmetrical dichlorodisiloxane with the chemical formula C₁₄H₁₆Cl₂OSi₂.[1][2] Its structure, featuring one methyl and one phenyl group on each silicon atom, allows for the controlled synthesis of polysiloxanes with a specific arrangement of substituents. This control is crucial for designing polymers with desired thermal stability, refractive index, and mechanical properties. The reactivity of the silicon-chlorine bonds makes it a versatile precursor for various polymerization and modification reactions.

Preferred Synthesis Method: The Dimethyl Sulfoxide (DMSO)-Mediated Approach

A robust and efficient method for the synthesis of symmetrical 1,3-dichlorotetraorganodisiloxanes involves the reaction of diorganodichlorosilanes with dimethyl sulfoxide (DMSO). This method can be adapted for the synthesis of the unsymmetrical this compound.

Mechanistic Rationale

The reaction proceeds through the initial formation of a highly reactive silanone intermediate. The diorganodichlorosilane reacts with DMSO, which acts as an oxygen source. This is followed by the elimination of dimethyl sulfide and chlorotrimethylsilane (if TMSCl is used as a chlorine scavenger). The generated silanone is then trapped by another molecule of the dichlorosilane to form the disiloxane. The use of a specific methylphenyldichlorosilane as the starting material directly leads to the desired symmetrical product. To achieve the unsymmetrical product, a carefully controlled reaction with a mixture of dimethyldichlorosilane and diphenyldichlorosilane would be necessary, though this presents challenges in controlling the statistical distribution of products. A more direct, albeit less documented, approach would be the use of methylphenyldichlorosilane as the sole precursor.

Experimental Workflow: DMSO-Mediated Synthesis

reagents Methylphenyldichlorosilane + Dimethyl Sulfoxide (DMSO) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel Addition heating Controlled Heating (e.g., 50-60 °C) reaction_vessel->heating Reaction workup Work-up (Filtration, Washing) heating->workup Quenching & Extraction purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Workflow for the DMSO-mediated synthesis of this compound.

Detailed Experimental Protocol: DMSO-Mediated Synthesis

Materials:

  • Methylphenyldichlorosilane (high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert solvent (e.g., toluene or hexane), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas. The entire apparatus should be flame-dried or oven-dried before use to exclude moisture.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon gas for at least 15-20 minutes to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Charging: In the dropping funnel, place a solution of methylphenyldichlorosilane in an anhydrous inert solvent. In the reaction flask, add anhydrous dimethyl sulfoxide.

  • Reaction: With vigorous stirring, add the solution of methylphenyldichlorosilane dropwise to the dimethyl sulfoxide at room temperature. An exothermic reaction may be observed.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The reaction progress can be monitored by Gas Chromatography (GC) by taking aliquots periodically.

  • Work-up: After the reaction is complete (as indicated by GC), cool the mixture to room temperature. The reaction mixture may contain precipitated byproducts, which can be removed by filtration under an inert atmosphere. The filtrate is then washed with cold, deionized water to remove any remaining DMSO and other water-soluble impurities. The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed from the dried organic layer by rotary evaporation. The crude product is then purified by vacuum distillation to obtain the final this compound.

Alternative Synthesis Method: Co-hydrolysis of Dichlorosilanes

A more traditional approach to forming siloxane bonds is through the hydrolysis of chlorosilanes. To synthesize the unsymmetrical this compound, a co-hydrolysis of dimethyldichlorosilane and diphenyldichlorosilane in a specific molar ratio would be required.

Mechanistic Considerations

The hydrolysis of dichlorosilanes proceeds via the formation of silanols (R₂Si(OH)₂), which are highly unstable and readily condense to form siloxanes. In a co-hydrolysis of two different dichlorosilanes (R₂SiCl₂ and R'₂SiCl₂), a statistical distribution of products is expected: the two symmetrical disiloxanes (R₂SiOSiR₂) and (R'₂SiOSiR'₂) and the desired unsymmetrical disiloxane (R₂SiOSiR'₂). The final product ratio is influenced by the relative reactivity of the starting dichlorosilanes and the reaction conditions. Controlling the stoichiometry of water is critical to favor the formation of the dichlorodisiloxane over longer polysiloxane chains.

Comparison of Synthesis Methods

FeatureDMSO-Mediated SynthesisCo-hydrolysis of Dichlorosilanes
Specificity High (with methylphenyldichlorosilane)Low (statistical mixture of products)
Yield of Target Compound Potentially highModerate to low for the unsymmetrical product
Reaction Conditions Anhydrous, inert atmosphereRequires precise control of water stoichiometry
Byproducts Dimethyl sulfide, chlorotrimethylsilaneHydrochloric acid, symmetrical disiloxanes
Purification Vacuum distillationFractional distillation to separate isomers
Scalability Readily scalableChallenging due to product separation
Starting Materials MethylphenyldichlorosilaneDimethyldichlorosilane, Diphenyldichlorosilane

Validation of this compound

Independent of the synthesis method, the identity and purity of the final product must be rigorously confirmed. The following analytical techniques are essential for the validation of this compound.

Validation Workflow

synthesized_product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) synthesized_product->nmr Structural Elucidation ftir FT-IR Spectroscopy synthesized_product->ftir Functional Group Analysis mass_spec Mass Spectrometry synthesized_product->mass_spec Molecular Weight Confirmation elemental_analysis Elemental Analysis synthesized_product->elemental_analysis Purity Assessment validated_product Validated 1,3-Dichloro-1,3-dimethyl- 1,3-diphenyldisiloxane

Caption: A comprehensive workflow for the analytical validation of the synthesized product.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the phenyl groups. The integration of these signals should correspond to the 16 protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments in the methyl and phenyl groups.

  • ²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing siloxanes. A single peak would be expected for the chemically equivalent silicon atoms in the symmetrical product, while two distinct peaks might be observed for the unsymmetrical target molecule, confirming its structure.

  • FT-IR Spectroscopy: The Fourier-transform infrared spectrum will show characteristic absorption bands. A strong band in the region of 1000-1100 cm⁻¹ is indicative of the Si-O-Si stretching vibration.[3] Other characteristic peaks for Si-CH₃ and Si-C₆H₅ bonds would also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (327.36 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[1][2]

Conclusion

The synthesis of this compound can be approached through different methodologies. The DMSO-mediated synthesis, particularly when starting with methylphenyldichlorosilane, offers a more direct and potentially higher-yielding route to the desired product with fewer separation challenges compared to the co-hydrolysis of mixed dichlorosilanes. The co-hydrolysis method, while mechanistically straightforward, inherently leads to a mixture of products, complicating purification and reducing the overall yield of the target unsymmetrical disiloxane. For applications requiring high purity and efficient synthesis of the specific unsymmetrical dichlorodisiloxane, the DMSO-mediated approach is the recommended and more robust choice. Rigorous analytical validation using a combination of NMR, FT-IR, and mass spectrometry is crucial to confirm the identity and purity of the final product regardless of the synthetic route employed.

References

  • PubChem. Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. [Link]

  • Basenko, S. V., et al. "New Approach to the Synthesis of Symmetrical 1,3-Dichloro-1,1,3,3-Tetraorganyl- and 1,1,3,3-Tetrachloro-1,3-Diorganyldisiloxanes." Silicon 10.2 (2018): 465-470.
  • ResearchGate. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... [Link]

Sources

A Comparative Spectroscopic Guide to 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical structure and purity of organosilicon compounds is paramount. This guide provides an in-depth spectroscopic characterization of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, a key building block in silicone chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage a comparative approach. We will analyze the spectroscopic data of closely related and commercially available analogs—dichlorodimethylsilane, dichlorodiphenylsilane, and 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane—to predict and interpret the spectral features of our target molecule. This methodology not only provides a robust framework for the characterization of this compound but also offers valuable insights into the structure-property relationships within this class of compounds.

Molecular Structures Under Investigation

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. Below are the structures of the compounds discussed in this guide.

G cluster_target Target Compound cluster_analogs Comparative Analogs A This compound B Dichlorodimethylsilane C Dichlorodiphenylsilane D 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Caption: Molecular structures of the target compound and its comparative analogs.

Spectroscopic Characterization Methodologies: A Validated Approach

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential. The following sections detail the recommended experimental procedures for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of silicon atoms.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of at least 2 seconds.

  • ¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Employ proton decoupling to simplify the spectrum. A 45° pulse width and a relaxation delay of 2 seconds are recommended.

  • ²⁹Si NMR Spectroscopy: Acquire the silicon-29 NMR spectrum, which may require a longer acquisition time due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus. Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE).

G cluster_workflow NMR Spectroscopy Workflow A Sample Dissolution (CDCl₃ with TMS) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D ²⁹Si NMR Acquisition (Inverse-Gated Decoupling) A->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->E D->E F Spectral Analysis E->F

Caption: A generalized workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 scans are typically sufficient.

  • Background Correction: A background spectrum of the clean KBr or NaCl plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

  • Ionization: Electron Ionization (EI) is a common method for volatile organosilicon compounds.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for instance, 50-500 amu.

Comparative Spectroscopic Analysis

This section presents a detailed comparison of the spectroscopic data for the selected analogs and provides a predictive analysis for this compound.

NMR Spectroscopy: Unraveling the Core Structure

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. By comparing the spectra of our analogs, we can predict the spectrum of the target compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Siloxane Analogs (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Dichlorodimethylsilane~0.8 (s, 6H, Si-CH ₃)~4.5 (Si-C H₃)
Dichlorodiphenylsilane~7.4-7.8 (m, 10H, Ar-H )~128-135 (Ar-C )
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane[1]~0.33 (s, 12H, Si-CH ₃), ~7.31-7.55 (m, 10H, Ar-H )[1]~0.84 (Si-C H₃), ~127.68, 129.23, 132.98, 139.80 (Ar-C )[1]
This compound (Predicted) ~0.5-0.7 (s, 6H, Si-C H₃), ~7.4-7.9 (m, 10H, Ar-H ) ~1-3 (Si-C H₃), ~128-136 (Ar-C )

Analysis and Prediction:

  • ¹H NMR: The methyl protons (Si-CH₃) in dichlorodimethylsilane appear around 0.8 ppm. In 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, these protons are shifted slightly upfield to ~0.33 ppm due to the influence of the phenyl groups and the siloxane bridge.[1] For our target compound, this compound, the presence of both a phenyl group and a chlorine atom on the same silicon will create a more electron-withdrawing environment compared to the tetramethyl-diphenyl analog. Therefore, the methyl proton signal is predicted to be downfield, likely in the range of 0.5-0.7 ppm. The aromatic protons are expected to appear in the typical aromatic region of 7.4-7.9 ppm, similar to dichlorodiphenylsilane.

  • ¹³C NMR: The methyl carbon in dichlorodimethylsilane is at approximately 4.5 ppm. In 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, it is found at a higher field of ~0.84 ppm.[1] For the target molecule, the deshielding effect of the chlorine atom is expected to shift the methyl carbon signal downfield relative to the non-chlorinated analog, likely in the 1-3 ppm range. The aromatic carbons will exhibit multiple signals between 128 and 136 ppm, characteristic of a substituted phenyl ring attached to silicon.

Table 2: ²⁹Si NMR Spectroscopic Data of Siloxane Analogs (in CDCl₃)

Compound²⁹Si NMR (δ, ppm)
Dichlorodimethylsilane~32
Dichlorodiphenylsilane~-5
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane[1]~-0.52[1]
This compound (Predicted) ~-15 to -25

Analysis and Prediction:

  • ²⁹Si NMR: The ²⁹Si chemical shift is highly sensitive to the substituents on the silicon atom. The presence of two chlorine atoms in dichlorodimethylsilane results in a significant downfield shift to ~32 ppm. Conversely, two phenyl groups in dichlorodiphenylsilane lead to an upfield shift to ~-5 ppm. In 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the silicon is shielded further, appearing at -0.52 ppm.[1] For this compound, each silicon is bonded to a methyl, a phenyl, a chlorine, and a siloxy group. The presence of the electronegative chlorine atom will cause a downfield shift, while the phenyl and siloxy groups will contribute to an upfield shift relative to dichlorodimethylsilane. A reasonable prediction for the ²⁹Si chemical shift would be in the range of -15 to -25 ppm.

FTIR Spectroscopy: Identifying Key Functional Groups

The infrared spectrum provides a fingerprint of the molecule, with characteristic absorption bands for specific bonds.

Table 3: Key FTIR Absorption Bands (cm⁻¹) of Siloxane Analogs

CompoundSi-O-Si StretchSi-CH₃ BendingSi-Ph StretchSi-Cl Stretch
Dichlorodimethylsilane-~1260, ~800-~530
Dichlorodiphenylsilane--~1430, ~1120~570
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane~1060~1260, ~800~1430, ~1120-
This compound (Predicted) ~1070-1090 ~1260, ~800 ~1430, ~1120 ~550

Analysis and Prediction:

The most characteristic feature of a disiloxane is the strong and broad Si-O-Si stretching vibration, which is observed around 1060 cm⁻¹ in 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. For our target compound, this band is expected to be present in a similar region, likely between 1070 and 1090 cm⁻¹. Other key expected absorptions include the Si-CH₃ bending vibrations at approximately 1260 and 800 cm⁻¹, the Si-Ph stretches around 1430 and 1120 cm⁻¹, and a Si-Cl stretching band in the region of 550 cm⁻¹.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and fragmentation patterns that can confirm the structure.

Table 4: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value/Observation
Molecular Ion (M⁺) m/z 326 (with characteristic isotopic pattern for two chlorine atoms)
Key Fragment Ions Loss of a methyl group (M-15) at m/z 311. Loss of a phenyl group (M-77) at m/z 249. Loss of a chlorine atom (M-35) at m/z 291.

Analysis and Prediction:

The molecular weight of this compound is 327.36 g/mol . The mass spectrum is expected to show a molecular ion peak cluster around m/z 326, 328, and 330, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for organosilicon compounds include the loss of alkyl or aryl substituents. Therefore, fragment ions corresponding to the loss of a methyl group (m/z 311) and a phenyl group (m/z 249) are anticipated. The loss of a chlorine atom would result in a fragment at m/z 291.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the public domain, a detailed and reliable spectroscopic profile can be predicted through a comparative analysis of its structural analogs. This guide provides a comprehensive framework for the characterization of this important organosilicon compound, outlining the expected features in ¹H, ¹³C, and ²⁹Si NMR, as well as FTIR and mass spectrometry. The provided protocols and comparative data serve as a valuable resource for scientists working with this and related materials, ensuring accurate identification and quality assessment.

References

  • DTIC. Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. [Link]

  • NIST. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. [Link]

  • PubChem. Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • SpectraBase. 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane - Optional[29Si NMR]. [Link]

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A Senior Application Scientist's Guide to Alternatives in Polyphenylmethylsiloxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Monomer

In the synthesis of advanced polymers, particularly those within the polysiloxane family, monomer selection is a critical determinant of the final material's properties. For decades, linear dichlorosiloxane oligomers like 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane have served as foundational building blocks. They offer a direct route to incorporating both methyl and phenyl groups into the polymer backbone, yielding materials with a desirable balance of flexibility, thermal stability, and a high refractive index.

However, the reliance on a pre-formed disiloxane monomer presents certain limitations. It fixes the methyl-to-phenyl ratio at 1:1 within that specific unit, restricting the ability to fine-tune polymer properties. Furthermore, the polycondensation reaction it undergoes, while robust, can offer less precise control over molecular weight and dispersity compared to other polymerization techniques.

This guide provides an in-depth comparison of viable alternatives to this compound. We will explore different monomer systems and polymerization strategies, presenting the underlying chemical principles, comparative experimental data, and detailed laboratory protocols. The objective is to equip researchers with the knowledge to select the optimal synthetic route for their specific application, whether it be for advanced coatings, biomedical devices, or high-performance elastomers.

The Benchmark: Understanding this compound

The traditional route to polyphenylmethylsiloxane (PPMS) using this disiloxane relies on the fundamental reaction of chlorosilane hydrolysis and subsequent condensation.[1][2] The chlorine atoms are highly reactive towards water, forming silanol intermediates (Si-OH) and releasing hydrochloric acid.[2] These silanols are unstable and rapidly condense with each other, eliminating water to form the stable siloxane (Si-O-Si) backbone of the polymer.

While effective, this method can result in a broad molecular weight distribution due to the step-growth nature of the polycondensation. The properties of the resulting polymer are inherently tied to the fixed 1:1 methyl-phenyl ratio of the starting monomer.

A Curated Guide to Viable Alternatives

To overcome the limitations of a single disiloxane monomer, researchers can turn to two primary alternative strategies, each offering distinct advantages in control and versatility.

Alternative 1: Co-hydrolysis of Individual Dichlorosilane Monomers

A highly flexible and common-sense alternative is to move one step back in the precursor chain and use a mixture of individual chlorosilane monomers. The most common combination for synthesizing PPMS is dichlorodimethylsilane and dichlorodiphenylsilane.[3]

  • Principle of Operation: This method still relies on hydrolysis and polycondensation.[3] By precisely controlling the molar ratio of the two dichlorosilane monomers in the initial reaction mixture, the chemist can dictate the overall phenyl content of the final polymer. This allows for the synthesis of a wide range of random copolymers with tunable properties. For instance, increasing the proportion of dichlorodiphenylsilane generally increases the polymer's glass transition temperature (Tg), thermal stability, and refractive index.[1][4]

  • Advantages:

    • Tunable Properties: Offers excellent control over the phenyl-to-methyl group ratio, allowing for fine-tuning of thermal and optical properties.

    • Monomer Availability: Dichlorodimethylsilane and dichlorodiphenylsilane are widely available and relatively inexpensive commodity chemicals.[5]

  • Disadvantages:

    • Process Control: The hydrolysis reaction is vigorous and highly exothermic, evolving corrosive HCl gas.[6] Careful control of addition rates and temperature is crucial.

    • Structural Control: Produces random copolymers. Achieving specific block-like structures is not possible with this method.

    • Molecular Weight Distribution: Like the benchmark method, it typically results in polymers with a broad dispersity (Đ > 2).

Alternative 2: Ring-Opening Polymerization (ROP) of Cyclic Siloxanes

A more sophisticated approach that offers superior control over the polymer architecture is the anionic ring-opening polymerization (ROP) of cyclic siloxane monomers.[7] For incorporating phenyl groups, monomers like 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane are excellent candidates.[8]

  • Principle of Operation: This is a chain-growth polymerization. It is initiated by a potent nucleophile (e.g., an organolithium reagent or a siloxanolate salt) that attacks and opens the strained cyclic monomer.[9] The resulting anionic chain end then proceeds to open subsequent monomer rings, leading to the rapid formation of a high molecular weight polymer. Because side reactions like chain transfer are limited (especially when using cyclotrisiloxanes), this method can exhibit "living" characteristics, where the polymer chains grow until the monomer is consumed and remain active until deliberately terminated.[10]

  • Advantages:

    • Precise Structural Control: "Living" ROP allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions (Đ < 1.2).[11]

    • Advanced Architectures: Enables the creation of block copolymers by sequential monomer addition.[12]

    • Milder Conditions: Avoids the generation of corrosive HCl.

  • Disadvantages:

    • Monomer Cost and Availability: Phenyl-substituted cyclic siloxanes are specialty chemicals and are significantly more expensive and less readily available than dichlorosilanes.[8][13]

    • Stringent Reaction Conditions: Anionic ROP is highly sensitive to moisture and other protic impurities, requiring anhydrous solvents and inert atmosphere techniques.[7]

Comparative Analysis & Data Summary

The choice of synthetic route has a profound impact on the final polymer's properties. The following table collates data from various sources to provide a comparative overview.

PropertyPolymer from this compound (or co-hydrolysis)Polymer from Phenyl-Cyclic Siloxane (ROP)Rationale & Causality
Synthesis Control Step-growth polycondensation"Living" chain-growth polymerizationROP provides superior control over chain initiation and propagation, minimizing termination and transfer reactions, which leads to more uniform polymer chains.[10]
Molecular Weight Dist. (Đ) Broad (> 2.0)Narrow (< 1.2)The step-growth mechanism of polycondensation inherently produces a wider distribution of chain lengths compared to the controlled propagation in living ROP.[11]
Glass Transition Temp. (Tg) ~ -28 °C to -41 °C (for 1:1 Ph/Me ratio)[4]~ -28 °C (for 1:1 Ph/Me ratio)[4]Tg is primarily dependent on the final polymer composition (phenyl content) and chain flexibility, rather than the synthesis method. Phenyl groups restrict chain rotation, increasing Tg compared to pure PDMS (-123 °C).[14]
Thermal Decomp. (Td, 10%) ~ 440-480 °C (in N₂)[15]Typically > 450 °C (in N₂)High thermal stability is characteristic of the siloxane backbone. The presence of phenyl groups enhances this stability.[16] Polymers from ROP may show slightly higher stability due to fewer chain-end defects.
Refractive Index (nD) ~ 1.52 (for 1:1 Ph/Me ratio)[17]Up to ~1.62 depending on aromatic content[18]The refractive index is directly correlated with the concentration of highly polarizable phenyl groups in the polymer.[1]

Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for the two primary alternative methods.

Protocol 1: Synthesis of Polyphenylmethylsiloxane via Co-hydrolysis

This protocol describes the synthesis of a random copolymer with a targeted 1:1 molar ratio of phenylmethylsiloxane and dimethylsiloxane units.

dot

Caption: Workflow for Polysiloxane Synthesis via Co-hydrolysis.

Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a drying tube, and a pressure-equalizing dropping funnel. The entire experiment must be conducted in a well-ventilated fume hood.[19]

  • Reagents: In the dropping funnel, prepare a solution of 12.9 g (0.1 mol) of dichlorodimethylsilane and 25.3 g (0.1 mol) of dichlorodiphenylsilane in 100 mL of toluene. In the flask, place 150 mL of a 1:1 mixture of toluene and water.

  • Hydrolysis: Cool the flask in an ice-water bath. Begin vigorous stirring and add the chlorosilane solution dropwise from the funnel to the flask over a period of approximately 1-2 hours.[20] Maintain the internal temperature below 30°C to control the exothermic reaction and HCl evolution.

  • Workup: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Transfer the mixture to a separatory funnel and discard the lower aqueous layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water until the aqueous wash is neutral (pH ~7).

  • Isolation of Hydrolyzate: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield a viscous, clear oil (the siloxanediol hydrolyzate).

  • Polycondensation: To the hydrolyzate, add a catalytic amount (e.g., 0.1% by weight) of potassium hydroxide. Heat the mixture to 140-150°C under a slow stream of nitrogen for 3-4 hours to drive the condensation polymerization, evidenced by an increase in viscosity.

  • Purification: Cool the reaction, dissolve the viscous polymer in toluene, neutralize the catalyst with a weak acid (e.g., acetic acid), and filter through celite to remove salts. Remove all volatile components (solvent and any cyclic species) by heating under vacuum to obtain the final polymer.

  • Validation: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, ¹H NMR to confirm the phenyl-to-methyl proton ratio, and TGA/DSC to assess thermal properties.

Protocol 2: Synthesis of Polyphenylmethylsiloxane via Anionic ROP

This protocol describes the synthesis of a well-defined polyphenylmethylsiloxane from 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane (D₃ᴾʰ).

dot

Sources

A Senior Application Scientist's Guide to the Performance Comparison of Dichlorodisiloxane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate chemical precursors is a critical decision that dictates the properties and performance of the final product. In the realm of silicon chemistry, dichlorodisiloxane precursors are fundamental building blocks for a wide array of materials, from high-performance elastomers to advanced coating materials. This guide provides a comprehensive framework for the comparative performance evaluation of different dichlorodisiloxane precursors, grounded in scientific principles and supported by detailed experimental protocols.

Introduction to Dichlorodisiloxane Precursors

Dichlorodisiloxane precursors are organosilicon compounds characterized by the presence of two silicon atoms linked by an oxygen atom, with each silicon atom bearing at least one chlorine atom. The general structure is (Cl-Si(R₂)-O-Si(R₂)-Cl), where 'R' can be a variety of organic substituents. These precursors are highly valued for their reactivity, which allows for the controlled synthesis of polysiloxanes with specific properties. The nature of the 'R' group significantly influences the precursor's reactivity and the characteristics of the resulting polymer, such as thermal stability, refractive index, and chemical resistance.

The hydrolytic condensation of dichlorodisiloxanes is a common method for the synthesis of polysiloxanes. This process involves the reaction of the precursor with water, leading to the formation of siloxane bonds and the liberation of hydrochloric acid (HCl)[1][2][3]. The choice of precursor directly impacts the kinetics of this reaction and the microstructure of the final polymer.

This guide will focus on a comparative analysis of three representative dichlorodisiloxane precursors with varying organic substituents:

  • 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: A common precursor for polydimethylsiloxanes (PDMS).

  • 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane: Used in the synthesis of high-refractive-index and high-temperature stable silicones[1].

  • 1,3-Bis(cyanopropyl)dichlorodisiloxane: A precursor for functionalized siloxanes with polar side groups[4].

Experimental Design for Performance Comparison

To objectively compare the performance of these precursors, a series of experiments should be conducted to evaluate key parameters. The following sections detail the experimental protocols.

Hydrolytic Reactivity Assessment

The rate of hydrolysis is a critical performance indicator, as it determines the reaction time and can influence the molecular weight distribution of the resulting polysiloxane.

Experimental Protocol: In-situ Monitoring of Hydrolysis via HCl Titration

  • Preparation of Reaction Setup: A 250 mL jacketed glass reactor is equipped with a magnetic stirrer, a pH probe, a dropping funnel, and a nitrogen inlet. The reactor temperature is maintained at 25°C using a circulating water bath.

  • Reagent Preparation: Prepare a 0.1 M solution of the dichlorodisiloxane precursor in anhydrous toluene. Prepare a 0.1 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Initiation: Add 100 mL of a 1:1 mixture of toluene and deionized water to the reactor. Start stirring and nitrogen purging.

  • Titration: Once the temperature and pH have stabilized, add a precise volume (e.g., 10 mL) of the precursor solution to the reactor via the dropping funnel. Immediately begin titrating the liberated HCl with the 0.1 M NaOH solution, maintaining a constant pH of 7.0.

  • Data Acquisition: Record the volume of NaOH solution added over time until the consumption of NaOH ceases, indicating the completion of the hydrolysis reaction.

  • Analysis: Plot the volume of NaOH added versus time. The initial slope of this curve is proportional to the initial rate of hydrolysis.

Expected Outcome: This experiment will provide quantitative data on the relative hydrolytic reactivity of the different precursors. It is anticipated that the electronic and steric effects of the substituents will influence the reaction rates.

Diagram of Experimental Workflow for Hydrolytic Reactivity

G cluster_prep Preparation cluster_reaction Reaction & Titration cluster_analysis Data Analysis prep_reactor 1. Prepare Jacketed Reactor prep_reagents 2. Prepare Precursor and NaOH Solutions add_solvents 3. Add Toluene/Water to Reactor prep_reagents->add_solvents add_precursor 4. Add Precursor Solution titrate 5. Titrate with NaOH to maintain pH 7 record_data 6. Record NaOH Volume vs. Time titrate->record_data plot_data 7. Plot and Determine Initial Rate

Caption: Workflow for determining the hydrolytic reactivity of dichlorodisiloxane precursors.

Characterization of Polysiloxane Products

The properties of the resulting polysiloxanes are the ultimate measure of a precursor's performance.

Experimental Protocol: Synthesis and Characterization of Polysiloxanes

  • Polymerization:

    • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 50 mL of deionized water and 50 mL of toluene.

    • Slowly add 0.1 mol of the dichlorodisiloxane precursor to the stirred mixture.

    • After the addition is complete, heat the mixture to 80°C and stir for 4 hours to promote condensation.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with deionized water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the polysiloxane.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H, ¹³C, and ²⁹Si NMR to confirm the structure of the resulting polysiloxane and to check for any unreacted Si-Cl bonds. ²⁹Si NMR is particularly useful for analyzing the microstructure of siloxane chains.

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polysiloxanes by heating the samples under a nitrogen atmosphere and recording the weight loss as a function of temperature. The onset of decomposition temperature is a key performance metric.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymers, which is crucial for understanding their physical state at different temperatures.

Comparative Performance Data

The following tables summarize the expected data from the proposed experiments, providing a clear framework for comparing the performance of the selected dichlorodisiloxane precursors.

Table 1: Hydrolytic Reactivity Comparison

PrecursorInitial Rate of Hydrolysis (mmol HCl/min)
1,3-Dichloro-1,1,3,3-tetramethyldisiloxaneExperimental Data
1,3-Dichloro-1,1,3,3-tetraphenyldisiloxaneExperimental Data
1,3-Bis(cyanopropyl)dichlorodisiloxaneExperimental Data

Table 2: Polysiloxane Product Characteristics

PrecursorMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)TGA Onset (°C)Tg (°C)
1,3-Dichloro-1,1,3,3-tetramethyldisiloxaneExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
1,3-Dichloro-1,1,3,3-tetraphenyldisiloxaneExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
1,3-Bis(cyanopropyl)dichlorodisiloxaneExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Discussion and Interpretation of Results

The data obtained from these experiments will allow for a comprehensive performance comparison.

  • Reactivity: The hydrolytic reactivity is expected to be influenced by the electronic and steric nature of the substituents on the silicon atoms. Electron-withdrawing groups may increase the electrophilicity of the silicon center, potentially accelerating hydrolysis. Conversely, bulky groups like phenyl rings might sterically hinder the approach of water molecules.

  • Polymer Properties: The molecular weight and PDI of the resulting polysiloxanes will provide insights into the control over the polymerization process for each precursor. The thermal stability, as determined by TGA, is expected to be significantly higher for the phenyl-substituted polysiloxane due to the aromatic rings' inherent stability[1]. The glass transition temperature will vary based on the flexibility of the polymer backbone and the nature of the side chains, with the bulky phenyl groups likely increasing the Tg. The cyanopropyl groups are expected to introduce polarity, which can affect the polymer's solubility and surface properties.

Conclusion

The selection of a dichlorodisiloxane precursor has a profound impact on the synthesis and properties of the resulting polysiloxane materials. This guide provides a robust framework for the systematic and objective performance comparison of different precursors. By following the detailed experimental protocols and analyzing the resulting data, researchers can make informed decisions to select the optimal precursor for their specific application, whether it be for developing high-temperature elastomers, advanced optical materials, or functionalized surfaces.

References

  • Synthesis and Characterization of Unsymmetrical Double-Decker Siloxane (Basket Cage). (2019). Molecules, 24(23), 4233. [Link]

  • Comparison of SiC Epitaxial Growth from Dichlorosilane and Tetrafluorosilane Precursors. (2018). ECS Journal of Solid State Science and Technology, 7(8), P443-P448. [Link]

  • Vinyl-Substituted Silphenylene Siloxane Copolymers: Novel High-Temperature Elastomers. (2002). Macromolecules, 35(15), 5838–5845. [Link]

  • Electrifying synthesis of organosilicon compounds – from electrosynthesis to electrocatalysis. (2023). Inorganic Chemistry Frontiers, 10(5), 1337-1355. [Link]

  • Method for preparing dichlorodimethylsilane by virtue of disproportionation. (2014).
  • Silicon Compounds: Silanes and Silicones. (n.d.). AZoM.com. [Link]

  • Synthesis method of dimethylchlorosilane. (2013).
  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (2001). Organometallics, 20(24), 4935–4943. [Link]

  • Hazards of dichlorosilane exhaust deposits from the high-temperature oxide process as determined by. (n.d.). Microsystems Technology Laboratories. [Link]

  • New Approach to the Synthesis of Symmetrical 1,3-Dichloro-1,1,3,3-Tetraorganyl- and 1,1,3,3-Tetrachloro-1,3- Diorganyldisiloxanes. (2018). Silicon, 10, 465–470. [Link]

  • The Chemical Exhaust Hazards of Dichlorosilane Deposits Deter d with FT-ICR Mass Spectrometry. (n.d.). OSTI.GOV. [Link]

Sources

A Comparative Guide to the Applications of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and materials science, the selection of appropriate reagents is paramount to achieving desired outcomes with precision and efficiency. This guide provides an in-depth technical review of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, a versatile difunctional organosilicon compound. We will explore its primary applications as a robust protecting group for diols and as a valuable precursor in the synthesis of advanced polysiloxanes. This document will furnish detailed experimental protocols, comparative analyses against common alternatives, and the underlying chemical principles that govern its reactivity and performance.

Introduction to this compound

This compound is a member of the dichlorodisiloxane family, characterized by a central siloxane bond flanked by two silicon atoms. Each silicon atom bears a methyl group, a phenyl group, and a reactive chlorine atom. This unique substitution pattern imparts a balance of steric bulk and electronic effects that dictate its utility in chemical synthesis.

Key Physicochemical Properties:

PropertyValueReference(s)
CAS Number 3582-72-7[1]
Molecular Formula C₁₄H₁₆Cl₂OSi₂[1]
Molecular Weight 327.36 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 158 °C[1]
Density 1.153 g/mL[1]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[1]

The presence of two reactive chloro-substituents allows this molecule to function as a bifunctional reagent, capable of reacting with two nucleophilic groups to form cyclic structures or linear polymers.

Application as a Protecting Group for Diols

In the multi-step synthesis of complex molecules, particularly carbohydrates and polyols, the temporary protection of diol functionalities is a frequent necessity.[2][3] this compound serves as an excellent reagent for the formation of a cyclic 1,3-dimethyl-1,3-diphenyldisiloxanediyl protecting group, which offers distinct advantages in terms of stability.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic silicon atoms of the dichlorodisiloxane, with the concomitant elimination of hydrogen chloride. The use of a non-nucleophilic base, such as pyridine or imidazole, is essential to neutralize the generated HCl and drive the reaction to completion.

G Diol R(OH)₂ Reaction Protection Diol->Reaction DCDPDS Cl-Si(Me)(Ph)-O-Si(Me)(Ph)-Cl DCDPDS->Reaction Base 2 x Base Base->Reaction Product Cyclic Silyl Ether Salt 2 x Base·HCl Reaction->Product Reaction->Salt

Caption: General workflow for diol protection.

The resulting cyclic silyl ether is generally stable to a wide range of reaction conditions under which other protecting groups might be labile, such as basic hydrolysis and certain reducing or oxidizing agents. The stability of silyl ethers is influenced by the steric and electronic nature of the substituents on the silicon atom.[4]

Comparative Analysis with Alternative Dichlorodisiloxanes

The choice of substituents on the dichlorodisiloxane reagent has a significant impact on the properties of the resulting protecting group. Below is a comparison of this compound with its tetramethyl and tetraisopropyl analogs.

Dichlorodisiloxane ReagentSubstituents on SiliconSteric HindranceExpected Stability of Protected DiolKey Characteristics
1,3-Dichloro-1,1,3,3-tetramethyldisiloxaneMethylLowModerateLess sterically demanding, leading to faster reaction kinetics. The resulting protecting group is more susceptible to acidic hydrolysis compared to more hindered analogs.[5]
This compound Methyl, PhenylModerateHighThe phenyl groups provide increased steric bulk and electronic stabilization, enhancing the robustness of the protecting group towards acidic conditions.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)IsopropylHighVery HighThe bulky isopropyl groups offer significant steric shielding, rendering the resulting TIPDS-protected diols highly stable to a wide range of reaction conditions.[2]

The diphenyl-substituted protecting group offers a favorable balance of enhanced stability compared to the tetramethyl analog, without the extreme steric bulk of the tetraisopropyl derivative, which can sometimes hinder subsequent reactions at neighboring positions.

Experimental Protocols

Protocol 2.3.1: Protection of a Generic 1,2-Diol

  • To a solution of the diol (1.0 equiv) in anhydrous pyridine (0.1-0.5 M), add this compound (1.05 equiv) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with cold aqueous copper (II) sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected diol.

Protocol 2.3.2: Deprotection of the 1,3-Dimethyl-1,3-diphenyldisiloxanediyl Group

The cleavage of this silyl ether is typically achieved using a source of fluoride ions.

  • Dissolve the protected diol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitored by TLC).

  • Quench the reaction by the addition of water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude diol by flash column chromatography.

Application in Polysiloxane Synthesis

This compound is a valuable monomer for the synthesis of polysiloxanes with tailored properties. The incorporation of phenyl groups into the polymer backbone can significantly enhance thermal stability and modify the refractive index of the resulting material compared to standard polydimethylsiloxanes (PDMS).[6]

Polymerization via Hydrolysis and Polycondensation

The primary route to forming polysiloxanes from dichlorodisiloxanes is through a hydrolysis and polycondensation process. The initial hydrolysis of the Si-Cl bonds yields silanol intermediates, which then undergo condensation to form a growing polymer chain with the elimination of water.

G DCDPDS n Cl-Si(Me)(Ph)-O-Si(Me)(Ph)-Cl Hydrolysis Hydrolysis DCDPDS->Hydrolysis Water n H₂O Water->Hydrolysis HCl 2n HCl Silanol n HO-Si(Me)(Ph)-O-Si(Me)(Ph)-OH Polycondensation Polycondensation Silanol->Polycondensation Polymer -[Si(Me)(Ph)-O-Si(Me)(Ph)-O]n- Water2 n H₂O Hydrolysis->HCl Hydrolysis->Silanol Polycondensation->Polymer Polycondensation->Water2

Caption: Polymerization of this compound.

This method allows for the synthesis of linear polysiloxanes with a regular alternating structure of dimethylsiloxane and diphenylsiloxane units is not accurate. The monomer itself contains both methyl and phenyl groups. The resulting polymer will have a repeating unit of -[Si(Me)(Ph)-O-Si(Me)(Ph)-O]-.

Comparative Performance as a Polymer Precursor

The properties of the final polysiloxane are directly influenced by the nature of the substituents on the silicon atoms of the monomer.

MonomerResulting Polymer Backbone SubstituentsKey Polymer Properties
DichlorodimethylsilaneMethylProduces polydimethylsiloxane (PDMS), known for its low glass transition temperature, high flexibility, and hydrophobicity. Thermal stability is moderate.[7]
This compound Methyl, PhenylThe incorporation of rigid phenyl groups into the polysiloxane backbone increases the thermal stability and raises the glass transition temperature compared to PDMS. The phenyl groups also increase the refractive index of the polymer.
DichlorodiphenylsilanePhenylLeads to polydiphenylsiloxane, which exhibits high thermal stability and a high refractive index, but can be more brittle and less flexible than PDMS.

The use of this compound offers a strategic approach to synthesize copolymers with a combination of the desirable properties of both PDMS (flexibility) and polydiphenylsiloxane (thermal stability).

Experimental Protocol for Polysiloxane Synthesis
  • In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a mixture of water and a suitable organic solvent (e.g., toluene).

  • Slowly add this compound to the stirred water/solvent mixture. The hydrolysis reaction is exothermic and will generate HCl gas, which should be vented through a proper scrubbing system.

  • After the addition is complete, continue stirring at room temperature or with gentle heating to promote the condensation polymerization. The reaction can be monitored by measuring the viscosity of the solution.

  • Once the desired molecular weight is achieved, neutralize the reaction mixture with a base such as sodium bicarbonate.

  • Separate the organic phase, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the polysiloxane.

  • The polymer can be further purified by precipitation from a good solvent (e.g., toluene) into a poor solvent (e.g., methanol).

Conclusion

This compound is a highly valuable and versatile reagent for the modern synthetic chemist. Its utility as a precursor for a robust diol protecting group provides a strategic advantage in complex organic synthesis, offering enhanced stability compared to simpler alkyl-substituted analogues. Furthermore, its role as a monomer in the synthesis of phenyl-containing polysiloxanes allows for the creation of materials with tailored thermal and optical properties. The experimental protocols and comparative data presented in this guide are intended to empower researchers to effectively integrate this reagent into their synthetic workflows, leading to the development of novel molecules and materials.

References

  • White, J. D., & Carter, R. G. (n.d.).
  • Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane
  • Synthesis of Poly(dimethyldiphenylsiloxane)
  • This compound | 3582-72-7 - ChemicalBook. (2024).
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • Selective Deprotection of Silyl Ethers | Request PDF. (2025).
  • Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.).
  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (n.d.). NIH.
  • WO2000042057A1 - Protecting groups for carbohydrate synthesis - Google P
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
  • Poly(silyl ether)
  • Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. (2023). YouTube.
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).
  • Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine - ResearchG
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
  • White, J. D., & Carter, R. G. (n.d.).
  • Chemoselective hydrolysis of 1,3-dihydrido-disiloxanes.
  • Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. (2023). MDPI.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane: A Comparative Analysis of HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The compound 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, a key organosilicon intermediate, is no exception. Its purity can significantly influence the outcome of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the comprehensive purity assessment of this specific disiloxane.

The Analytical Challenge: Properties of this compound

Understanding the physicochemical properties of this compound is paramount in selecting and developing a suitable analytical method. With a molecular formula of C₁₄H₁₆Cl₂OSi₂ and a molecular weight of 327.36 g/mol , this compound possesses two phenyl groups, which provide a chromophore for UV detection, a common detection method in HPLC.[1][2] However, the siloxane backbone and the presence of methyl groups also impart a significant non-polar character. The chloro functional groups make the molecule reactive and susceptible to hydrolysis, a critical consideration for sample preparation and mobile phase selection.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity analysis of a vast array of organic compounds, including organosilicon compounds like siloxanes.[3][4] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Rationale for Method Development

The phenyl groups in this compound allow for sensitive UV detection. A C18 stationary phase is selected due to the compound's overall non-polar nature. A gradient elution with a mixture of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with varying polarities. The addition of a small amount of a weak acid, such as formic acid, to the mobile phase can help to sharpen peaks by minimizing interactions with residual silanol groups on the silica-based stationary phase.[5]

Experimental Workflow for HPLC Purity Analysis

The following workflow outlines the key steps for a robust purity assessment of this compound by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for the purity assessment of this compound via HPLC.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point for the purity determination of this compound and should be validated according to ICH or USP guidelines.[1][2][6][7][8]

Parameter Condition
Instrumentation HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% (v/v) Formic Acid.
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid.
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Comparative Analysis with Alternative Methodologies

While HPLC is a highly suitable technique, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles. This approach provides a more complete picture of the sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of the target molecule, GC-MS is a viable alternative for purity assessment, particularly for identifying and quantifying volatile impurities.

Principle: Separation is based on the compound's volatility and its interaction with a stationary phase in a capillary column. The mass spectrometer provides mass information for each eluting peak, aiding in identification.

Experimental Considerations:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is suitable.

  • Inlet Temperature: An optimized inlet temperature is crucial to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient is necessary to separate compounds with a range of boiling points.

  • Detection: Mass spectrometry in full scan mode for impurity identification and selected ion monitoring (SIM) for enhanced sensitivity of known impurities.

Performance Comparison:

Parameter HPLC-UV GC-MS
Applicability Broad range of non-volatile and semi-volatile compounds.Volatile and thermally stable compounds.
Selectivity Based on polarity differences.Based on volatility and mass-to-charge ratio.
Sensitivity Good, dependent on chromophore.Excellent, especially in SIM mode.
Impurity Identification Tentative, based on retention time and UV spectra.Confident, based on mass spectral fragmentation patterns.
Quantification Area percent is common; requires a reference standard for accurate quantification.Area percent is common; requires a reference standard for accurate quantification.
Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages for the analysis of thermally labile and non-polar compounds.

Principle: SFC bridges the gap between gas and liquid chromatography, offering unique selectivity. The mobile phase has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC.

Experimental Considerations:

  • Mobile Phase: Supercritical CO₂ with a co-solvent (modifier) such as methanol or isopropanol.

  • Stationary Phase: A variety of packed columns, including those used in HPLC, can be employed.

  • Detection: Compatible with a wide range of detectors, including UV and Flame Ionization Detection (FID). The latter is particularly useful for compounds lacking a strong chromophore.[4]

Performance Comparison:

Parameter HPLC-UV SFC-UV/FID
Speed Moderate.Fast.
Solvent Consumption High, uses organic solvents.Low, primarily uses CO₂.
Resolution Good.Often higher than HPLC for certain applications.
Applicability Broad.Excellent for non-polar and chiral compounds.
Detection UV is common.UV and FID are common, FID offers universal detection for organic compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Considerations:

  • Internal Standard: A certified reference material with known purity and resonances that do not overlap with the analyte is required.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei for accurate integration.

Performance Comparison:

Parameter HPLC-UV qNMR
Quantification Relative (area percent) or external standard calibration.Absolute, direct measurement of purity.
Reference Standard Requires a reference standard of the analyte.Requires a certified internal standard (can be a different compound).
Selectivity High, based on chromatographic separation.High, based on distinct NMR signals.
Throughput High.Lower, due to longer experiment times.
Structural Information Limited.Provides detailed structural information.

Conclusion: An Integrated Approach to Purity Assessment

For the routine quality control and purity assessment of this compound, Reversed-Phase HPLC with UV detection stands out as the recommended method. It offers a well-balanced combination of speed, sensitivity, and robustness for quantifying the main component and related impurities.

However, for a comprehensive characterization, especially during process development and for reference standard certification, an integrated approach utilizing orthogonal techniques is strongly advised.

  • GC-MS is invaluable for the identification and quantification of volatile and unknown impurities.

  • SFC presents a "greener" and often faster alternative to HPLC, with the potential for enhanced resolution.

  • qNMR provides an absolute measure of purity, which is the gold standard for the certification of chemical reference materials.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.

References

  • PubChem. Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. Available from: [Link]

  • Selerity Technologies. The Analysis of Siloxanes by Supercritical Fluid Chromatography. Available from: [Link]

  • Taylor & Francis Online. Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Available from: [Link]

  • ResearchGate. Siloxanes and Reverse Phase HPLC. Available from: [Link]

  • Doria. GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. NMR Spectroscopy of Organosilicon Compounds. Available from: [Link]

  • Agilent Technologies. The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available from: [Link]

  • US Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • Teledyne ISCO. What Is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (CAS No. 3582-72-7). As a reactive organochlorosilane compound, its management demands a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and environmental protection. This guide moves beyond mere procedural lists to explain the fundamental chemistry that dictates these essential protocols.

Core Principles: Hazard Profile and Proactive Safety

This compound is a corrosive, flammable, and highly water-reactive liquid.[1][2] The silicon-chlorine (Si-Cl) bond is the primary site of reactivity and is susceptible to rapid hydrolysis upon contact with moisture, including atmospheric humidity.[3][4] This reaction is vigorous and produces steamy fumes of corrosive hydrogen chloride (HCl) gas, which presents a severe inhalation hazard and can cause significant damage to mucous membranes and lung tissue.[3][5][6]

Safe handling is therefore predicated on the strict exclusion of moisture and ignition sources.[7][8] All manipulations should be conducted within a certified chemical fume hood. Storage must be in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[9]

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)
Hazard ClassDescriptionRequired PPE
Corrosive Causes severe skin burns and serious eye damage upon contact.[1][2][5]Chemical-resistant gloves (e.g., nitrile or neoprene), flame-retardant lab coat, and full-face protection (safety goggles and face shield).[10]
Flammable Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[10]Work away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[8][11]
Water Reactive Reacts violently with water and moisture to release toxic and corrosive hydrogen chloride gas.[3][6][7]Handle under inert atmosphere where possible. Avoid all contact with water and humid air. Use of water for fire extinguishing is contraindicated.[1][8]
Inhalation Toxicity Vapors and the resulting HCl gas are highly irritating to the respiratory tract and can cause severe damage.[1][5]Always handle within a chemical fume hood. If vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., for acid gases) is required.

The Chemistry of Disposal: Taming the Hydrolysis Reaction

The cornerstone of any disposal procedure for this compound is the controlled management of its hydrolysis. The reaction proceeds as follows:

C₁₄H₁₆Cl₂OSi₂ + 2 H₂O → C₁₄H₁₈O₃Si₂ (1,3-Dimethyl-1,3-diphenyldisiloxane-1,3-diol) + 2 HCl

This reaction is exothermic and the rapid evolution of HCl gas can cause pressure buildup and create a highly corrosive atmosphere.[6] Therefore, the primary disposal strategy for small, manageable quantities involves a slow, controlled quenching of the material in a basic solution to neutralize the HCl as it is formed.

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of waste. The following diagram outlines the decision-making process for managing unused material, contaminated items, and empty containers.

G Disposal Workflow for this compound Start Waste Identification Small_Qty Small Lab-Scale Quantity (<100g) Start->Small_Qty Large_Qty Large Quantity / Bulk (>100g) Start->Large_Qty Contaminated Contaminated Materials (e.g., absorbents, gloves) Start->Contaminated Empty_Container Empty Container Start->Empty_Container Hydrolysis Protocol 1: Controlled Hydrolysis & Neutralization Small_Qty->Hydrolysis Incineration Protocol 2: Licensed Hazardous Waste Disposal (Incineration) Large_Qty->Incineration Contaminated->Incineration Decon Protocol 3: Container Decontamination Empty_Container->Decon Final_Disp Dispose via Approved Waste Stream Hydrolysis->Final_Disp Incineration->Final_Disp Handled by vendor Decon->Final_Disp

Caption: Decision tree for selecting the appropriate disposal protocol.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Small, Lab-Scale Quantities (<100g)

This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Prepare a Neutralization Bath: In a large glass beaker or flask equipped with a magnetic stirrer, prepare a cold (ice bath) 5-10% aqueous solution of sodium bicarbonate or a mixture of crushed ice and sodium bicarbonate. The vessel should be large enough to accommodate the reaction volume and potential foaming.

  • Slow Addition: Using a dropping funnel or by adding dropwise with a pipette, slowly introduce the this compound to the vigorously stirred, cold neutralization solution.

  • Control the Reaction: The rate of addition must be slow enough to control the exothermic reaction and the rate of gas evolution (carbon dioxide from the bicarbonate neutralization). If the reaction becomes too vigorous, stop the addition immediately.

  • Complete Neutralization: After the addition is complete, allow the mixture to stir for at least one hour, allowing it to slowly warm to room temperature.

  • Verify pH: Check the pH of the aqueous layer with pH paper or a calibrated meter to ensure it is neutral (pH 6-8). If it is still acidic, add more sodium bicarbonate until neutralized.

  • Final Disposal: The resulting mixture contains an inert, polymerized silicone solid/oil and a salt solution (sodium chloride). Consult your institution's safety officer for the proper disposal of this mixture. It may be permissible to filter the solid for disposal as solid waste and the aqueous layer as neutralized aqueous waste, but local regulations must be followed.

Protocol 2: Disposal of Large Quantities and Contaminated Materials

For bulk quantities or heavily contaminated materials (such as from a spill cleanup), in-lab neutralization is not recommended due to the scale of the reaction and potential hazards.

  • Package Securely: Place the material in a clearly labeled, sealed, and compatible container (e.g., the original container or a designated hazardous waste drum).

  • Label as Hazardous Waste: The label must clearly identify the contents ("Waste this compound"), the associated hazards (Corrosive, Flammable, Water-Reactive), and the accumulation start date.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste disposal contractor.

  • Method of Destruction: The standard and most effective disposal method for organochlorine compounds is high-temperature incineration at a specialized facility.[12] This ensures complete destruction of the compound and prevents environmental release.

Protocol 3: Decontamination of Empty Containers

Empty containers are not truly empty; they contain residual liquid and vapor that remain highly reactive.

  • Initial Rinse: In a fume hood, rinse the container three times with a compatible, dry, non-polar solvent such as hexane or toluene. Collect all rinsate in a designated hazardous waste container for disposal via Protocol 2.

  • Neutralize Residue: Slowly and carefully add a cold sodium bicarbonate solution (as described in Protocol 1) to the rinsed container to hydrolyze and neutralize any remaining residue. Be prepared for gas evolution.

  • Final Cleaning: Once the reaction has ceased, the container can be washed with soap and water.[13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Isolate: Immediately alert personnel in the area and evacuate. Isolate the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area cautiously.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[11]

  • Cleanup (with proper PPE):

    • Do NOT use water or combustible absorbents like paper towels.[8][11]

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent designed for chemical spills.

    • Using spark-proof tools, carefully collect the absorbed material into a labeled, sealable container.

  • Disposal: Treat all collected spill material as hazardous waste and dispose of it according to Protocol 2.

By understanding the inherent reactivity of this compound, researchers can implement these procedures to ensure a safe laboratory environment and responsible chemical stewardship.

References

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]

  • Chemwatch. (n.d.). Safety Data Sheet: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane.
  • Acros Organics. (n.d.). Material Safety Data Sheet: Dichlorodimethylsilane.
  • Reddit. (2019). How do i dispose of chlorine? r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107420, Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). PMC. Retrieved from [Link]

  • Biogas & Gases Technologies. (2023). SILOXANE REMOVAL. Retrieved from [Link]

  • Engineering LibreTexts. (2021). Silicon-Chlorine Bonded Molecules. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Historical and projected trends of siloxane use in consumer products, associated impacts on municipal solid waste and landfill gas utilization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). The chlorides of carbon, silicon and lead. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). PART F. Organochlorine (OC) Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Silicon tetrachloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 9.3(c). Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8081B: Organochlorine Pesticides by Gas Chromatograph. Retrieved from [Link]

  • ResearchGate. (2025). Cleavage of the Silicon-Silicon and Silicon-Chlorine Bond of t Bu 3 Si-SiCl 3. Retrieved from [Link]

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Navigating the Hazards: A Guide to Safely Handling 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that cutting-edge research often involves navigating the complexities of highly reactive and hazardous materials. 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, a valuable building block in silicone chemistry, is one such compound that demands our utmost respect and meticulous handling. This guide is structured to provide you with the essential, in-depth technical knowledge to not only protect yourself but also to ensure the integrity of your work. We will move beyond a simple checklist of personal protective equipment (PPE) to a deeper understanding of why these precautions are critical, fostering a culture of safety and scientific excellence in your laboratory.

Understanding the Inherent Risks: More Than Just a Chemical

This compound (CAS No. 3582-72-7) is a member of the organochlorosilane family. This classification immediately signals a dual threat: the reactivity of the silicon-chlorine bond and the potential hazards of its organic substituents.

The most critical characteristic of this compound is its rapid and violent reaction with moisture.[1] This includes not just liquid water, but also the humidity present in the ambient air and on skin. This reaction hydrolyzes the silicon-chlorine bonds to form hydrochloric acid (HCl), a corrosive and toxic gas. Therefore, the primary hazards you will encounter are not just from the siloxane itself, but also from its decomposition product.

Based on available data for the compound and its close analogs, the primary hazards include:

  • Severe Skin Corrosion and Burns: Direct contact can cause severe chemical burns.[2]

  • Serious Eye Damage: The liquid and its vapors are extremely damaging to the eyes and can lead to irreversible injury.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or the hydrochloric acid produced upon hydrolysis can cause significant irritation to the nose, throat, and lungs.[1]

  • Flammability: While this specific compound has a high flash point, many related organochlorosilanes are flammable liquids and vapors, necessitating precautions against ignition sources.[2][3]

A Multi-Layered Defense: Your Personal Protective Equipment Protocol

Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a certified chemical fume hood) Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber, Viton™). Double gloving is recommended.Flame-retardant lab coat, closed-toe shoesNot typically required if work is performed in a properly functioning chemical fume hood.
Large-Scale Transfers or Potential for Splashing Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™) with extended cuffs.Chemical-resistant apron over a flame-retardant lab coat, chemical-resistant boot covers.Air-purifying respirator (APR) with cartridges for acid gases and organic vapors, or a supplied-air respirator (SAR).
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves with extended cuffs.Full-body chemical-resistant suit.Self-contained breathing apparatus (SCBA).
The Rationale Behind Your PPE Choices
  • Eye and Face Protection: The combination of chemical splash goggles and a face shield is crucial to protect against splashes of the liquid and exposure to the corrosive HCl gas that can be generated.

  • Hand Protection: The choice of glove material is critical. Standard nitrile gloves may not offer sufficient protection against prolonged exposure or degradation. Butyl rubber or Viton™ gloves are generally recommended for handling corrosive chemicals and organohalides.[4] Always inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A flame-retardant lab coat is a baseline requirement. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to control vapor and HCl gas exposure. In situations where the fume hood's containment may be compromised or during large-scale operations, respiratory protection is essential. The choice between an APR and an SAR will depend on the potential concentration of airborne contaminants.

Operational Blueprint: From Receipt to Disposal

A proactive approach to safety involves meticulous planning of every stage of the chemical's lifecycle in your lab.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Inert Atmosphere: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and oxidizing agents.[5] The container should be kept tightly sealed and may be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[5]

  • Secondary Containment: Store in a secondary container to contain any potential leaks.

Step-by-Step Handling Procedure in a Fume Hood
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents, including quenching solutions and spill kits, readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Inerting Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to remove any traces of moisture.

  • Chemical Transfer: Use dried syringes or cannulas for transferring the liquid under an inert atmosphere. Avoid pouring in the open air.

  • Reaction Quenching: Once the reaction is complete, the remaining reactive siloxane must be quenched safely. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. This should be done in the fume hood, as the quenching process will generate HCl gas.

  • Decontamination: All glassware and equipment that came into contact with the chemical must be decontaminated. This can be done by rinsing with an alcohol (e.g., isopropanol) to react with any residual chlorosilane, followed by a standard glassware washing procedure.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without appropriate respiratory protection.

  • Contain: For small spills inside a fume hood, use a dry, inert absorbent material such as sand or vermiculite to contain the liquid. Do not use water or combustible materials.

  • Neutralize: Cautiously neutralize the absorbed material with a weak base like sodium bicarbonate. Be aware that this will generate gas.

  • Collect and Dispose: Carefully collect the neutralized material into a clearly labeled, sealed container for hazardous waste disposal.

Waste Disposal Plan

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Liquid Waste: Unused or waste liquid should be quenched as described above and collected in a designated, labeled hazardous waste container.

  • Solid Waste: Contaminated solid materials, such as absorbent pads, gloves, and disposable lab coats, should be collected in a separate, labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Visualizing Your Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and safety measures in the handling workflow.

Workflow for Handling this compound start Start: Prepare to Handle Chemical check_hood Is a certified chemical fume hood available? start->check_hood don_ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat check_hood->don_ppe Yes stop STOP: Do not proceed without a functioning fume hood. check_hood->stop No prepare_workspace Prepare Workspace: - Dry, inert glassware - Spill kit ready - Quenching solution prepared don_ppe->prepare_workspace handle_chemical Perform Chemical Handling: - Inert atmosphere transfer - Controlled reaction conditions prepare_workspace->handle_chemical quench Quench Reaction & Decontaminate Glassware handle_chemical->quench dispose Dispose of Waste: - Segregate liquid & solid waste - Label containers correctly quench->dispose end End: Procedure Complete dispose->end

Caption: A flowchart outlining the essential steps and safety checks for handling this compound.

By internalizing this comprehensive approach to safety, you are not only protecting yourself and your colleagues but also ensuring the reproducibility and reliability of your scientific endeavors.

References

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]

  • Gelest, Inc. (2017). Safety Data Sheet: 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. Retrieved from [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. Retrieved from [Link]

  • [Anonymous]. (n.d.). Gloves Chemical Resistance Chart.
  • Ansell. (n.d.). Chemical Resistance Glove Chart.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • [Anonymous]. (n.d.). Chemical Resistance Table for Gloves.
  • [Anonymous]. (n.d.). Safety Data Sheet: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane. Retrieved from a source providing the SDS for this compound.
  • [Anonymous]. (n.d.). Chemical Glove Resistance Guide. Retrieved from a source providing a guide to chemical glove resistance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.